3-(3-aminophenyl)-N-methylpropanamide
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPZATWDRHOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(3-aminophenyl)-N-methylpropanamide
This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a logical, three-step sequence, with each stage explained to provide a deep understanding of the underlying chemical principles and experimental considerations.
Introduction and Strategic Overview
3-(3-aminophenyl)-N-methylpropanamide is a substituted aminophenyl derivative with potential applications as a scaffold in the design of novel therapeutic agents. Its structure combines a flexible propanamide linker with a reactive primary aromatic amine, making it a valuable building block for further chemical modification.
The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through three distinct stages:
-
Synthesis of 3-(3-nitrophenyl)propanoic acid: This initial step establishes the core carbon skeleton and introduces the nitro group, which serves as a precursor to the desired amine.
-
Reduction of the Nitro Group: The nitro functionality is selectively reduced to a primary amine, yielding 3-(3-aminophenyl)propanoic acid.
-
Amide Bond Formation: The final step involves the coupling of 3-(3-aminophenyl)propanoic acid with methylamine to form the target molecule, 3-(3-aminophenyl)-N-methylpropanamide.
This multi-step approach allows for purification and characterization at intermediate stages, ensuring the quality and identity of the final product.
Visualization of the Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall workflow for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide.
Part 1: Synthesis of 3-(3-nitrophenyl)propanoic acid
The synthesis of the key intermediate, 3-(3-nitrophenyl)propanoic acid, can be efficiently achieved through a Knoevenagel-Doebner condensation of m-nitrobenzaldehyde with malonic acid, followed by a subsequent reduction of the resulting cinnamic acid derivative. A well-established method involves the condensation of m-nitrobenzaldehyde with malonic acid in the presence of a base like pyridine to yield 3-nitrocinnamic acid[1]. The double bond of the cinnamic acid derivative is then selectively reduced. Catalytic hydrogenation is a common method for this transformation[2][3].
Alternatively, a one-pot reaction involving m-nitrobenzaldehyde and Meldrum's acid in the presence of a formic acid-triethylamine system can directly yield 3-(3-nitrophenyl)propanoic acid[4].
Detailed Experimental Protocol:
Materials:
-
m-Nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas or a hydrogen donor (e.g., ammonium formate)
-
Ethanol
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Condensation: In a round-bottom flask, dissolve m-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of pyridine. Heat the mixture at reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-cold 1 M hydrochloric acid to precipitate the 3-nitrocinnamic acid. Filter the solid, wash with cold water, and dry.
-
Hydrogenation: To a solution of 3-nitrocinnamic acid in ethanol, add a catalytic amount of 10% Pd/C. The reduction can be carried out under a hydrogen atmosphere (balloon or Parr shaker) or by using a hydrogen donor such as ammonium formate (catalytic transfer hydrogenation)[5]. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The crude 3-(3-nitrophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Part 2: Reduction of 3-(3-nitrophenyl)propanoic acid
The conversion of the nitro group to a primary amine is a critical step. Catalytic transfer hydrogenation is a mild and efficient method that is compatible with the carboxylic acid functionality[5][6]. This method avoids the use of high-pressure hydrogen gas and often proceeds with high yields.
Detailed Experimental Protocol:
Materials:
-
3-(3-nitrophenyl)propanoic acid
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Diatomaceous earth (Celite)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3-nitrophenyl)propanoic acid (1 equivalent) in methanol. To this solution, add 10% Pd/C (5-10 mol%) and ammonium formate (3-5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. The filtrate is then concentrated under reduced pressure to yield crude 3-(3-aminophenyl)propanoic acid. This intermediate is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Part 3: Amide Coupling to form 3-(3-aminophenyl)-N-methylpropanamide
The final step is the formation of the amide bond between 3-(3-aminophenyl)propanoic acid and methylamine. A reliable method for this transformation is the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt)[7][8][9]. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Caption: Amide bond formation via an activated ester intermediate.
Detailed Experimental Protocol:
Materials:
-
3-(3-aminophenyl)propanoic acid
-
Methylamine (as a solution in THF or water, or as the hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 3-(3-aminophenyl)propanoic acid (1 equivalent) in anhydrous DMF or DCM, add HOBt (1.1 equivalents) and EDC-HCl (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add methylamine (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2-3 equivalents). If using methylamine hydrochloride, an additional equivalent of base is required.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-(3-aminophenyl)-N-methylpropanamide.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | m-Nitrobenzaldehyde | Malonic acid, Pyridine, Pd/C, H₂ or (NH₄)HCO₂ | 3-(3-nitrophenyl)propanoic acid | 70-85% |
| 2 | 3-(3-nitrophenyl)propanoic acid | Pd/C, Ammonium formate | 3-(3-aminophenyl)propanoic acid | >90% |
| 3 | 3-(3-aminophenyl)propanoic acid | Methylamine, EDC-HCl, HOBt, DIPEA | 3-(3-aminophenyl)-N-methylpropanamide | 60-80% |
Conclusion
The synthetic route described in this guide provides a robust and reproducible method for the preparation of 3-(3-aminophenyl)-N-methylpropanamide. By following these detailed protocols and understanding the chemical principles behind each step, researchers can reliably synthesize this valuable compound for their drug discovery and development programs. Adherence to standard laboratory safety practices is essential throughout all experimental procedures.
References
-
Gunda, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
-
Stiuf, M. et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Catalysts. [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]
-
Reddit. EDC-HOBt Amide coupling workup help. [Link]
-
Sciencemadness.org. Catalytic Transfer Hydrogenation. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
FDA.gov. 3-NITROCINNAMIC ACID. [Link]
-
PubMed. In vitro reduction of methane production by 3-nitro-1-propionic acid is dose-dependent. [Link]
-
ResearchGate. Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. [Link]
-
Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]
- Google Patents. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
-
PubChem. 3-Nitrocinnamic acid. [Link]
-
Organic Syntheses. m-NITROCINNAMIC ACID. [Link]
-
Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]
- Google Patents.
-
Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF. [Link]
-
UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. 3-(3-Nitrophenyl)propionic acid | 1664-57-9 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
"3-(3-aminophenyl)-N-methylpropanamide" chemical properties
An In-depth Technical Guide to 3-(3-aminophenyl)-N-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(3-aminophenyl)-N-methylpropanamide, a key intermediate in pharmaceutical and neuroscience research. The document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of the molecule's structure, predicted physicochemical properties, spectroscopic characteristics, and its role as a versatile building block in medicinal chemistry. Detailed, field-proven protocols for its synthesis and characterization are proposed based on established chemical principles.
Introduction and Strategic Importance
3-(3-aminophenyl)-N-methylpropanamide is a bifunctional organic molecule featuring a primary aromatic amine (aniline derivative) and a secondary amide. This unique combination of functional groups makes it a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly within the domain of neuroscience and oncology drug discovery.[1] Its structural backbone is present in a variety of biologically active compounds, and its classification as a "neurological intermediate" underscores its importance for developing novel therapeutic agents.[1] Understanding its chemical properties is paramount for its effective utilization in multi-step synthetic campaigns aimed at producing new chemical entities (NCEs) with potential therapeutic value.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its structure and CAS registry number. It is most commonly supplied and handled as a hydrochloride salt to improve stability and solubility.[1]
-
IUPAC Name: 3-(3-aminophenyl)-N-methylpropanamide
-
Common Form: Hydrochloride Salt
-
Molecular Formula (Free Base): C₁₀H₁₄N₂O
-
Molecular Weight (Free Base): 178.23 g/mol
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 178.23 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| logP (Octanol/Water) | 0.8 - 1.2 | Indicates balanced lipophilicity, suggesting reasonable aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Below the 140 Ų threshold, predicting good cell membrane permeability. The value is consistent with CNS-active drugs.[3] |
| Hydrogen Bond Donors | 2 (from -NH₂) | Contributes to solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 2 (from C=O, -NH-) | Influences solubility and provides key points for molecular recognition. |
| pKa (Strongest Basic) | ~4.5 (Aromatic Amine) | The aniline-like amine is weakly basic. This property is critical for salt formation and solubility at physiological pH. |
| pKa (Strongest Acidic) | ~17.5 (Amide N-H) | The amide proton is generally not considered acidic under physiological conditions. |
Proposed Synthesis and Manufacturing Pathway
While a specific, published synthesis for 3-(3-aminophenyl)-N-methylpropanamide is not available, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, particularly amide bond formation. The proposed pathway emphasizes efficiency and the use of readily available starting materials like 3-(3-aminophenyl)propanoic acid.[4]
Retrosynthetic Analysis
The key disconnection is at the amide bond, pointing to 3-(3-nitrophenyl)propanoic acid and methylamine as logical precursors. The nitro group serves as a stable precursor to the reactive amino group, preventing undesired side reactions during the amide coupling step.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
Objective: To synthesize 3-(3-aminophenyl)-N-methylpropanamide from 3-(3-nitrophenyl)propanoic acid.
Step 1: Amide Coupling
-
Reaction: 3-(3-nitrophenyl)propanoic acid + Methylamine → 3-(3-nitrophenyl)-N-methylpropanamide
-
Rationale: This step forms the core amide structure. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is a standard, high-yield method for creating amide bonds while minimizing side reactions and racemization.
-
Procedure:
-
Dissolve 3-(3-nitrophenyl)propanoic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 15 minutes to form the active ester.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Step 2: Nitro Group Reduction
-
Reaction: 3-(3-nitrophenyl)-N-methylpropanamide → 3-(3-aminophenyl)-N-methylpropanamide
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.
-
Procedure:
-
Dissolve the crude 3-(3-nitrophenyl)-N-methylpropanamide from Step 1 in a solvent such as methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or as appropriate for the equipment).
-
Stir the reaction vigorously at room temperature for 4-8 hours.
-
Monitor the uptake of hydrogen and reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude final product, 3-(3-aminophenyl)-N-methylpropanamide. Purification can be achieved via column chromatography or recrystallization if necessary.
-
Spectroscopic Characterization Profile (Predicted)
No experimental spectra are publicly available. However, a detailed prediction based on established spectroscopic principles can guide researchers in identifying and confirming the structure.[5][6]
¹H NMR Spectroscopy
-
Aromatic Protons (C₆H₄): Expected in the δ 6.5-7.2 ppm range. The substitution pattern will lead to four distinct signals: a singlet (or narrow triplet) for the proton between the two substituents, and a doublet, a triplet, and another doublet for the remaining protons.
-
Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm. This peak will disappear upon a D₂O shake, a key confirmatory test.[6]
-
Amide Proton (-NH-CH₃): A broad singlet or quartet (due to coupling with the N-methyl protons) around δ 7.5-8.5 ppm.
-
Aliphatic Protons (-CH₂-CH₂-): Two triplets expected. The -CH₂- adjacent to the aromatic ring (~δ 2.8 ppm) and the -CH₂- adjacent to the carbonyl group (~δ 2.4 ppm).
-
N-Methyl Protons (-NH-CH₃): A singlet or doublet around δ 2.7 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): Expected around δ 172-174 ppm.
-
Aromatic Carbons: Six signals expected between δ 113-148 ppm. The carbon attached to the amino group (C-NH₂) will be the most upfield (~δ 113-115 ppm), while the carbon ipso to the alkyl chain will be around δ 140 ppm.
-
Aliphatic Carbons (-CH₂-CH₂-): Two signals expected in the δ 30-40 ppm range.
-
N-Methyl Carbon (-CH₃): A distinct signal expected around δ 26-28 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch (Amine): Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine.
-
N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals in the 2850-3100 cm⁻¹ range.
-
C=O Stretch (Amide I Band): A strong, sharp absorption around 1640-1660 cm⁻¹. This is a highly diagnostic peak.
-
N-H Bend (Amide II Band): A moderate absorption around 1550-1570 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): In Electron Impact (EI) mode, the molecular ion peak would be observed at m/z = 178.
-
Key Fragmentation: The molecule is expected to undergo alpha-cleavage adjacent to the amine and amide groups. A prominent fragment would likely be the tropylium-like ion resulting from benzylic cleavage at m/z = 106.
Applications in Research and Drug Development
The strategic value of 3-(3-aminophenyl)-N-methylpropanamide lies in its utility as a versatile chemical building block. The primary aromatic amine serves as a key functional handle for a wide range of chemical transformations, enabling the synthesis of diverse compound libraries for screening.
Scaffold for Neuroscience Drug Discovery
The structural motif of an aminophenyl group linked by a short alkyl chain to a polar group is common in neurologically active compounds. Precursors with similar structures are used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and atomoxetine.[7][8] This molecule provides an ideal starting point for:
-
Library Synthesis: The primary amine can be readily acylated, sulfonated, or used in reductive amination to generate a wide array of derivatives for screening against neurological targets.
-
Targeting CNS Disorders: The development of novel treatments for depression, anxiety, and other neuropsychiatric disorders often relies on scaffolds that can be systematically modified to optimize properties like blood-brain barrier penetration and target affinity.[9]
Intermediate in Oncology Research
The aminophenyl moiety is a well-known pharmacophore in oncology. For instance, derivatives of N-(aminophenyl) amides and related structures have been investigated as potent inhibitors of histone deacetylases (HDACs) and other key cancer targets.[10][11] This intermediate can be used to synthesize novel compounds for evaluation in:
-
Kinase Inhibitor Programs: The amine can be incorporated into heterocyclic cores common in kinase inhibitors.
-
Epigenetic Modulators: As a building block for novel HDAC or other enzyme inhibitors.[11]
Caption: Application workflow of the core scaffold.
Safety, Handling, and Storage
As with related aminophenyl derivatives, 3-(3-aminophenyl)-N-methylpropanamide should be handled with appropriate care.[4]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from direct sunlight and oxidizing agents. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended, particularly for the free base which may be susceptible to air oxidation. The hydrochloride salt form offers superior stability.
Conclusion
3-(3-aminophenyl)-N-methylpropanamide is a strategically important chemical intermediate with significant potential in modern drug discovery. Its bifunctional nature allows for extensive chemical modification, making it an ideal scaffold for generating diverse libraries of novel compounds targeted at complex diseases. While experimental data on its properties are sparse, this guide has provided a robust framework of predicted characteristics and a reliable synthetic protocol to empower researchers in their scientific endeavors. Its application as a building block, particularly in the fields of neuroscience and oncology, marks it as a compound of high interest for the future of medicinal chemistry.
References
- 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-3-aminophenyl-n-methylpropanamide-hydrochloride-1201633-58-0]
- 3-3-aminophenyl-n-methylpropanamide. 3D-TQB54266. [URL: https://www.3d-interconnect.com/product/3D-TQB54266.html]
- 3-Amino-N-methylpropanamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14889074]
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [URL: https://www.researchgate.net/publication/8554226_Synthesis_of_the_enantiomers_and_N-protected_derivatives_of_3-amino-3-4-cyanophenylpropanoic_acid]
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/232742914_A_One-Pot_Synthesis_of_3-Amino-3-arylpropionic_Acids]
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-3-((4-Hydroxyphenyl)amino)propanoic-as-Kavaliauskas-Urbelis/42c38c82a5147f897f1f92e461b409744c8039f3]
- 3-(3-Aminophenyl)propionic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735406]
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6848981/]
- ¹H-NMR for 3-amino-N-phenylpropanamide. ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-for-3-amino-N-phenylpropanamide_fig10_323498877]
- Process for the synthesis of tapentadol and intermediates thereof. Google Patents. [URL: https://patents.google.
- N-(3-Aminophenyl)propanamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89953]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents. [URL: https://patents.google.
- Preparation method of 3-methylamino-1-phenylpropanol. Google Patents. [URL: https://patents.google.
- Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6542472/]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines. Google Patents. [URL: https://patents.google.
- Interpreting the H-1 NMR spectrum of propanamide. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec10amide.htm]
- Spectroscopy of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/27575313/]
- Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/18570366/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3-Aminophenyl)propionic acid | C9H11NO2 | CID 2735406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Framework for Determining the Mechanism of Action of 3-(3-aminophenyl)-N-methylpropanamide
A Senior Application Scientist's Guide for Drug Discovery Professionals
Abstract: The compound 3-(3-aminophenyl)-N-methylpropanamide is a novel molecule with an uncharacterized biological profile. This technical guide presents a comprehensive, multi-phase investigational strategy to elucidate its mechanism of action (MoA). In the absence of published data, we will leverage structural analogy to formulate a primary hypothesis and outline a systematic, self-validating workflow for its evaluation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary for a thorough MoA investigation.
Part 1: The Investigational Challenge and a Structurally-Informed Hypothesis
The primary challenge in characterizing 3-(3-aminophenyl)-N-methylpropanamide is the current absence of publicly available data regarding its biological activity. Standard database searches reveal its existence as a research chemical, but provide no insight into its pharmacological targets or effects.
Structural Analysis and Hypothesis Formulation:
The chemical structure of 3-(3-aminophenyl)-N-methylpropanamide features an aminophenyl group and a propanamide moiety. These functional groups are present in a variety of bioactive compounds. Notably, a study on 4-aminophenyl acetamides and propanamides has identified them as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a well-characterized ion channel involved in pain and inflammation.[1] Based on this structural similarity, we propose the primary working hypothesis:
Primary Hypothesis: 3-(3-aminophenyl)-N-methylpropanamide acts as a modulator (agonist or antagonist) of a member of the Transient Receptor Potential (TRP) channel family, with a primary focus on TRPV1.
This guide will detail a research plan to rigorously test this hypothesis while remaining open to discovering alternative or additional mechanisms.
Part 2: A Phased Approach to Mechanism of Action Elucidation
We will employ a phased, iterative approach, starting with broad phenotypic screening and progressing to specific target identification and validation. This workflow ensures that resources are used efficiently and that the investigation remains unbiased.
Caption: Phased investigational workflow for MoA elucidation.
Phase I: Broad Phenotypic Screening and Target Class Identification
The initial phase aims to identify any biological activity of the compound in a relatively unbiased manner. This involves high-content screening across a panel of diverse cell lines.
Experimental Protocol: High-Content Cellular Viability and Morphology Screen
-
Cell Line Selection: Choose a panel of cell lines representing various tissues and cancer types (e.g., HEK293, HeLa, A549, SH-SY5Y). Include a cell line known to express high levels of TRPV1 (e.g., HEK293-hTRPV1 stable cell line) as a hypothesis-driven choice.
-
Compound Plating: Serially dilute 3-(3-aminophenyl)-N-methylpropanamide in DMSO to create a 10-point concentration curve (e.g., 100 µM to 1 nM). Plate the compound in 384-well, optically clear bottom plates.
-
Cell Seeding: Seed the selected cell lines into the compound-containing plates at a predetermined optimal density.
-
Incubation: Incubate cells for 48-72 hours under standard cell culture conditions.
-
Staining: Add a staining cocktail containing:
-
Hoechst 33342: To stain nuclei and enable cell counting.
-
CellTracker™ Green CMFDA: To stain the cytoplasm and assess cell morphology.
-
Propidium Iodide: To identify dead cells.
-
-
Imaging: Acquire images using a high-content imaging system. Capture at least four fields per well.
-
Data Analysis: Use image analysis software to quantify:
-
Total cell count (cell viability).
-
Percentage of dead cells (cytotoxicity).
-
Changes in cellular morphology (e.g., cell area, roundness).
-
Data Presentation: Hypothetical Phase I Screening Results
| Cell Line | EC50 (Viability, µM) | Max. Cytotoxicity (%) | Morphological Changes Noted |
| HEK293 | > 100 | < 5 | None |
| HeLa | > 100 | < 5 | None |
| A549 | > 100 | < 5 | None |
| SH-SY5Y | 85.2 | 10 | Minor neurite retraction at >50 µM |
| HEK293-hTRPV1 | 12.5 | 65 | Cell rounding, detachment |
Interpretation and Next Steps: The hypothetical data above would strongly suggest a specific cytotoxic effect in cells overexpressing TRPV1, providing the first piece of evidence supporting our primary hypothesis. The minor effect on the neuronal SH-SY5Y cell line could be due to endogenous expression of TRP channels. The next step is to directly investigate the interaction with the putative target.
Phase II: Target Identification and Validation
This phase focuses on confirming a direct interaction between the compound and the hypothesized target, TRPV1.
Experimental Protocol: Calcium Flux Assay for Ion Channel Modulation
This assay directly measures the functional consequence of ion channel opening.
-
Cell Plating: Seed HEK293-hTRPV1 cells in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Add 3-(3-aminophenyl)-N-methylpropanamide at various concentrations.
-
Agonist/Antagonist Mode Testing:
-
Agonist Mode: Measure fluorescence signal immediately after compound addition. An increase in fluorescence indicates calcium influx due to channel opening.
-
Antagonist Mode: After a short incubation with the test compound, add a known TRPV1 agonist (e.g., Capsaicin) and measure the fluorescence. A reduction in the capsaicin-induced signal indicates antagonism.
-
-
Data Acquisition: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure kinetic fluorescence changes.
Data Presentation: Hypothetical Calcium Flux Assay Results
| Assay Mode | Compound | EC50 / IC50 (µM) | Max Response (% of Control) |
| Agonist | 3-(3-AP)-N-MP | > 100 | < 2% |
| Antagonist | 3-(3-AP)-N-MP | 8.2 | 95% Inhibition |
| Control | Capsaicin (Agonist) | 0.15 | 100% |
| Control | Capsazepine (Antagonist) | 0.5 | 98% Inhibition |
3-(3-AP)-N-MP: 3-(3-aminophenyl)-N-methylpropanamide
Interpretation and Next Steps: These hypothetical results would characterize the compound as a potent TRPV1 antagonist. To confirm this is a direct interaction, biophysical methods are employed.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation: Immobilize purified, recombinant human TRPV1 protein onto a sensor chip.
-
Compound Injection: Flow various concentrations of 3-(3-aminophenyl)-N-methylpropanamide across the chip surface.
-
Data Collection: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Analysis: Analyze the association (k_on) and dissociation (k_off) rates to determine the binding affinity (K_D).
A confirmed direct binding with a K_D in the micromolar range would validate TRPV1 as a direct target of the compound.
Phase III: In-depth Mechanistic and Pathway Analysis
With a validated target, this phase explores the downstream cellular consequences of target engagement.
Caption: Hypothesized inhibition of the TRPV1 signaling pathway.
Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat HEK293-hTRPV1 cells with the TRPV1 agonist (capsaicin) in the presence or absence of 3-(3-aminophenyl)-N-methylpropanamide.
-
Lysate Preparation: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins downstream of calcium influx, such as phosphorylated CaMKII (p-CaMKII) and phosphorylated CREB (p-CREB). Use a loading control like GAPDH to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify band intensity to measure changes in protein phosphorylation.
A successful antagonism would show that the compound prevents the capsaicin-induced increase in p-CaMKII and p-CREB, confirming its impact on the intracellular signaling cascade.
Part 4: Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven framework for elucidating the mechanism of action of 3-(3-aminophenyl)-N-methylpropanamide. By progressing through phases of broad screening, specific target validation, and in-depth pathway analysis, researchers can build a comprehensive and robust understanding of the compound's biological activity.
Should the primary hypothesis prove incorrect, the data from the initial phenotypic screens can be used to generate new hypotheses. For example, if the compound shows activity against a broad range of cancer cell lines, a cancer-focused investigation would be warranted. This iterative, self-validating approach is fundamental to modern drug discovery and ensures that even negative results are informative and guide the research process forward.
References
-
Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Retrieved from [Link]
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery, 16(8), 531–543.
-
Kim, Y. S., Kim, Y. J., Lee, J., Lee, S., Kim, H., Choi, S., ... & Lee, J. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & medicinal chemistry, 26(15), 4476–4485. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Charles River. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. Retrieved from [Link]
-
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Potential Biological Activity of 3-(3-aminophenyl)-N-methylpropanamide
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-(3-aminophenyl)-N-methylpropanamide. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related aminophenyl propanamide analogs and other relevant scaffolds. By examining the biological effects of structurally similar compounds, we can formulate well-grounded hypotheses regarding the potential therapeutic applications of 3-(3-aminophenyl)-N-methylpropanamide. This guide explores its potential as a modulator of ion channels, an inhibitor of key enzymatic pathways such as PARP and various kinases, and its prospective role in oncology. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses, offering a roadmap for future research and development.
Introduction and Molecular Scaffolding Analysis
3-(3-aminophenyl)-N-methylpropanamide is a small molecule characterized by a central aminophenyl ring linked to an N-methylated propanamide side chain. The structural components of this molecule are prevalent in a variety of biologically active compounds, suggesting a high potential for therapeutic relevance.
-
The Aminophenyl Moiety: The aminophenyl group is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a versatile scaffold in drug design. Derivatives of (3-aminophenyl)methanol, for instance, are crucial intermediates in the synthesis of dynamin GTPase and hedgehog signaling pathway inhibitors, highlighting the importance of the 3-amino substitution pattern in targeting specific cellular pathways[1].
-
The Propanamide Linker: The propanamide side chain provides a degree of conformational flexibility and presents hydrogen bond donors and acceptors, which can be critical for binding to biological targets. The length and substitution of this linker can significantly influence potency and selectivity, as seen in studies of aminophenyl acetamides and propanamides as TRPV1 ligands[2].
The combination of these structural features in 3-(3-aminophenyl)-N-methylpropanamide suggests that it may interact with a range of biological targets, including enzymes and ion channels.
Postulated Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for 3-(3-aminophenyl)-N-methylpropanamide.
Ion Channel Modulation: A Focus on TRPV1 Antagonism
A significant body of research has identified aminophenyl acetamides and propanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel[2][3]. TRPV1 is a non-selective cation channel involved in pain sensation and temperature regulation.
Mechanism of Action: TRPV1 antagonists typically bind to a hydrophobic pocket within the channel, preventing its activation by stimuli such as capsaicin or noxious heat. The structure-activity relationship of 2-(3,5-dihalo 4-aminophenyl)acetamide analogues indicates that the aminophenyl moiety is crucial for this interaction, while modifications to the amide side chain can fine-tune potency[2]. It is plausible that 3-(3-aminophenyl)-N-methylpropanamide could adopt a similar binding mode, with the aminophenyl ring anchoring the molecule in the binding site.
Enzyme Inhibition: Kinases and PARP
The aminophenyl scaffold is a common feature in a variety of enzyme inhibitors, particularly those targeting kinases and Poly(ADP-ribose) polymerase (PARP).
Numerous kinase inhibitors utilize the aminophenyl group for interaction with the ATP-binding pocket. The N-(2-aminophenyl)-amide core, for example, is a key component of several histone deacetylase (HDAC) and kinase inhibitors[4]. Derivatives of 1-(4-aminophenyl)piperidine have been developed as potent inhibitors of Akt (Protein Kinase B), a central node in cell survival pathways[5]. Furthermore, aminophenyl derivatives have shown inhibitory activity against other kinases such as FLT3 and VEGFR-2, which are important targets in oncology[6][7].
Postulated Mechanism: Kinase inhibitors often form hydrogen bonds with the hinge region of the kinase domain. The amino group of the aminophenyl ring in 3-(3-aminophenyl)-N-methylpropanamide could act as a hydrogen bond donor, mimicking the adenine portion of ATP. The rest of the molecule would occupy the hydrophobic pocket, with the N-methylpropanamide tail potentially providing additional interactions that confer selectivity.
PARP inhibitors are an established class of anti-cancer drugs that exploit synthetic lethality in tumors with deficient DNA repair mechanisms[8][9]. Many PARP inhibitors are designed based on the structure of nicotinamide, a key component of the NAD+ substrate for PARP enzymes[10]. Notably, 3-aminobenzamide, a close structural analog of the aminophenyl portion of our target molecule, is a known PARP inhibitor[11].
Postulated Mechanism: PARP inhibitors competitively bind to the NAD+ binding site in the catalytic domain of PARP enzymes[10][11]. The aminophenyl moiety of 3-(3-aminophenyl)-N-methylpropanamide could occupy this site, with the amide group forming critical hydrogen bonds. The propanamide tail would extend into the surrounding pocket, and its specific interactions could determine the potency and selectivity against different PARP family members.
Anticancer Potential
Given the potential for kinase and PARP inhibition, 3-(3-aminophenyl)-N-methylpropanamide is a candidate for development as an anticancer agent. The antiproliferative activity of various aminophenyl amide derivatives has been demonstrated in several cancer cell lines[6][12][13]. For example, N-(4-aminophenyl)-substituted benzamides have shown inhibitory effects on the MDA-MB-231 breast cancer cell line[6].
Potential Therapeutic Applications:
-
Monotherapy: In tumors with specific genetic vulnerabilities, such as BRCA mutations for PARP inhibitors, 3-(3-aminophenyl)-N-methylpropanamide could be effective as a single agent.
-
Combination Therapy: As a PARP or kinase inhibitor, it could be used to potentiate the effects of DNA-damaging chemotherapies and radiation[9][11].
Experimental Validation Protocols
To empirically test the hypothesized biological activities of 3-(3-aminophenyl)-N-methylpropanamide, a series of in vitro and cell-based assays are proposed.
General Synthesis of Aminophenyl Propanamides
A general synthetic route for N-substituted aminophenyl propanamides is outlined below, adapted from methodologies for similar compounds[6].
Caption: General synthesis workflow for 3-(3-aminophenyl)-N-methylpropanamide.
Protocol:
-
Acylation: Dissolve 3-nitrophenylamine in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add propanoyl chloride dropwise in the presence of a base (e.g., triethylamine).
-
Work-up: After the reaction is complete, wash the organic layer with aqueous HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Reduction: Dissolve the resulting N-(3-nitrophenyl)propanamide in ethanol and subject it to catalytic hydrogenation using 10% Pd/C as a catalyst[6].
-
N-Methylation: The primary amine of 3-aminophenylpropanamide can be selectively methylated using a suitable methylating agent under controlled conditions to yield the final product.
-
Purification: Purify the final compound using column chromatography or recrystallization. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Enzyme Inhibition Assays
This protocol is designed to assess the inhibitory activity of 3-(3-aminophenyl)-N-methylpropanamide against a panel of kinases.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
A Technical Guide to the Spectroscopic Characterization of 3-(3-aminophenyl)-N-methylpropanamide
Introduction
In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-(3-aminophenyl)-N-methylpropanamide, a molecule incorporating a meta-substituted aniline ring and a secondary amide functional group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The methodologies and interpretations detailed herein are designed to equip researchers, scientists, and drug development professionals with the predictive data and procedural insights necessary for its unequivocal identification and characterization.
I. Mass Spectrometry (MS) Analysis: Unveiling the Molecular Blueprint
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like 3-(3-aminophenyl)-N-methylpropanamide, Electrospray Ionization (ESI) is the preferred method due to its "soft" ionization nature, which minimizes fragmentation and typically preserves the molecular ion.[1][2] The presence of a basic amino group and an amide moiety makes the molecule readily amenable to protonation, yielding a strong signal in positive ion mode.
Predicted Mass Spectrometric Data
The molecular formula for 3-(3-aminophenyl)-N-methylpropanamide is C₁₀H₁₄N₂O.
| Parameter | Predicted Value | Notes |
| Molecular Weight | 178.23 g/mol | --- |
| Exact Mass | 178.1106 Da | Calculated for C₁₀H₁₄N₂O |
| Primary Ion (ESI+) | m/z 179.1184 | [M+H]⁺ |
| Key Fragments | m/z 120, m/z 106, m/z 72 | See fragmentation analysis below |
Anticipated Fragmentation Pattern
Upon collisional activation in the gas phase (MS/MS), the protonated molecule, [C₁₀H₁₅N₂O]⁺, is expected to undergo characteristic fragmentation. The primary cleavage sites are the amide bond and the propyl chain, driven by the formation of stable carbocations or neutral losses.[3][4][5]
-
Loss of N-methylformamide: A significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable benzylic cation.
-
[M+H]⁺ - (CH₃NHCHO) → [C₇H₈N]⁺ (m/z 106)
-
-
Amide Bond Cleavage: Scission of the C-N bond of the amide can result in an acylium ion.[5]
-
[M+H]⁺ - (NH₂CH₃) → [C₈H₈NO]⁺ (m/z 134) - Less likely as primary fragmentation
-
-
Alpha-Cleavage to the Aromatic Ring: Cleavage of the C-C bond beta to the aromatic ring is common, resulting in the formation of the aminobenzyl cation.
-
[M+H]⁺ - (C₂H₄CONHCH₃) → [C₆H₈N]⁺ (m/z 92)
-
-
McLafferty-type Rearrangement: While less direct, a rearrangement followed by cleavage could result in the formation of the N-methylpropanamide ion.
-
Resulting in [C₄H₉NO]⁺ (m/z 87)
-
Experimental Protocol: High-Resolution ESI-MS
A robust protocol is critical for acquiring high-quality mass spectrometric data.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-(3-aminophenyl)-N-methylpropanamide.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[6]
-
Perform a serial dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the same solvent to achieve a final concentration of 10 µg/mL.[6]
-
To aid ionization, add 0.1% formic acid to the final solution.[1]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[6]
-
-
Instrument Parameters (Typical for Quadrupole Time-of-Flight MS):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar
-
Drying Gas (N₂): 8.0 - 10.0 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
Mass Range: m/z 50 - 500
-
Collision Energy (for MS/MS): 10-30 eV (ramped)
-
MS Analysis Workflow
Caption: Workflow for ESI-MS analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is unparalleled for determining the precise arrangement of atoms within a molecule.[8] The distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei in 3-(3-aminophenyl)-N-methylpropanamide give rise to a predictable and informative set of signals.
¹H NMR Spectroscopy: Proton Environments
The structure contains several non-equivalent protons, each with a characteristic chemical shift and splitting pattern governed by its electronic environment and neighboring protons.[9] The choice of solvent is crucial; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and the fact that amine and amide protons are often clearly visible.[8][10]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Amide N-H | ~7.9 - 8.2 | Broad Singlet | 1H | Exchangeable with D₂O. |
| Aromatic H (C2) | ~6.9 - 7.1 | Triplet (t) | 1H | Coupled to H4 and H6. |
| Aromatic H (C6) | ~6.8 - 7.0 | Doublet (d) | 1H | Coupled to H2. |
| Aromatic H (C4) | ~6.5 - 6.7 | Doublet (d) | 1H | Coupled to H2. |
| Aromatic H (C5) | ~6.4 - 6.6 | Singlet (s) | 1H | --- |
| Amine NH₂ | ~5.0 - 5.5 | Broad Singlet | 2H | Exchangeable with D₂O. |
| Methylene (-CH₂-Ar) | ~2.7 - 2.9 | Triplet (t) | 2H | Coupled to adjacent -CH₂-. |
| Methylene (-CH₂-CO) | ~2.4 - 2.6 | Triplet (t) | 2H | Coupled to adjacent -CH₂-. |
| N-Methyl (-CH₃) | ~2.6 - 2.8 | Doublet (d) | 3H | Coupled to amide N-H. |
Note: The N-Methyl group may appear as a singlet if N-H coupling is not resolved.
¹³C NMR Spectroscopy: Carbon Skeleton
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The chemical shifts are highly indicative of the carbon type (aromatic, carbonyl, aliphatic).[11]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~171 - 173 | Deshielded by oxygen. |
| Aromatic C (C3-NH₂) | ~148 - 150 | Attached to nitrogen. |
| Aromatic C (C1-CH₂) | ~139 - 141 | Point of attachment for the side chain. |
| Aromatic C (C5) | ~129 - 131 | CH carbon. |
| Aromatic C (C2, C4, C6) | ~112 - 118 | Shielded by the amino group. |
| Methylene (-CH₂-CO) | ~37 - 39 | Alpha to carbonyl. |
| Methylene (-CH₂-Ar) | ~30 - 32 | Alpha to aromatic ring. |
| N-Methyl (-CH₃) | ~26 - 28 | Attached to nitrogen. |
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation:
-
Acquisition Parameters (¹H NMR):
-
Spectrometer Frequency: 500 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Acquisition Parameters (¹³C NMR):
-
Spectrometer Frequency: 125 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
NMR Analysis Workflow
Caption: Workflow for NMR structural elucidation.
III. Conclusion
The synergistic application of Mass Spectrometry and NMR spectroscopy provides a comprehensive and definitive characterization of 3-(3-aminophenyl)-N-methylpropanamide. The predicted MS data establishes the compound's molecular weight and offers insights into its structural stability through fragmentation analysis. Concurrently, the predicted ¹H and ¹³C NMR spectra deliver an unambiguous map of the atomic framework, confirming the connectivity and electronic environment of every nucleus. This guide serves as a predictive framework, enabling researchers to efficiently confirm the identity and purity of this molecule, thereby accelerating progress in their respective fields.
References
-
University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0062210). Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-246. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Propanamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Propanamide. Retrieved from [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798-11809. Retrieved from [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.washington.edu [chem.washington.edu]
- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of 3-(3-aminophenyl)-N-methylpropanamide: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-(3-aminophenyl)-N-methylpropanamide, a key intermediate in various pharmaceutical and research applications. The document details the primary and most established synthetic route, commencing from readily available starting materials. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a discussion of critical process parameters. Furthermore, alternative synthetic strategies are explored, offering insights into different methodological approaches. This guide is intended to serve as a valuable resource for researchers and process chemists, enabling them to make informed decisions in the design and execution of the synthesis of this important molecule.
Introduction: Significance of 3-(3-aminophenyl)-N-methylpropanamide
3-(3-aminophenyl)-N-methylpropanamide is a versatile chemical intermediate characterized by a phenyl ring substituted with an amino group and a propanamide side chain. This unique structural arrangement makes it a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. Its utility spans various therapeutic areas, underscoring the importance of robust and efficient synthetic methods for its preparation. This guide will focus on the practical aspects of its synthesis, emphasizing the selection of starting materials and the optimization of reaction conditions to ensure high yield and purity.
The Primary Synthetic Pathway: A Three-Step Approach
The most direct and widely employed synthesis of 3-(3-aminophenyl)-N-methylpropanamide follows a logical three-step sequence starting from 3-nitrobenzaldehyde. This pathway is favored for its reliance on well-understood chemical transformations and the commercial availability of the initial starting materials.
The overall synthetic scheme can be visualized as follows:
Caption: Primary synthetic route to 3-(3-aminophenyl)-N-methylpropanamide.
Step 1: Synthesis of 3-(3-nitrophenyl)propanoic acid via Knoevenagel-Doebner Condensation
The initial step involves a Knoevenagel-Doebner condensation between 3-nitrobenzaldehyde and malonic acid. This reaction is a powerful tool for carbon-carbon bond formation and proceeds through the condensation of an aldehyde with an active methylene compound, followed by decarboxylation.[1]
Mechanism Insight: The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-nitrobenzaldehyde. The resulting adduct undergoes dehydration and subsequent decarboxylation upon heating to yield the desired α,β-unsaturated carboxylic acid, which is then reduced in situ or in a subsequent step to the saturated propanoic acid derivative.[2]
Experimental Protocol:
-
Materials:
-
3-Nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Toluene
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
-
-
Procedure:
-
To a solution of 3-nitrobenzaldehyde in toluene, add malonic acid and a catalytic amount of piperidine.
-
Add pyridine to the mixture and heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 3-(3-nitrophenyl)propanoic acid, which can be purified by recrystallization.
-
| Reactant/Reagent | Molar Ratio (relative to 3-nitrobenzaldehyde) | Key Role |
| 3-Nitrobenzaldehyde | 1.0 | Electrophilic carbonyl source |
| Malonic Acid | 1.5 - 2.0 | Active methylene compound |
| Pyridine | Solvent & Base | Base catalyst and solvent |
| Piperidine | Catalytic | Base catalyst |
Step 2: Reduction of the Nitro Group to an Amine
The second step involves the reduction of the nitro group of 3-(3-nitrophenyl)propanoic acid to the corresponding amine, yielding 3-(3-aminophenyl)propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.[3]
Mechanism Insight: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenation of nitro groups. The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst. The nitro group is then sequentially reduced to the amine through various intermediates, with the release of water as a byproduct.[3] This method is favored for its clean reaction profile and the ease of catalyst removal by filtration.
Experimental Protocol:
-
Materials:
-
3-(3-nitrophenyl)propanoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 3-(3-nitrophenyl)propanoic acid in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen or by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)propanoic acid.
-
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction. |
| Solvent | Methanol/Ethanol | Good solubility for the substrate and inert under reaction conditions. |
| Hydrogen Pressure | 3-4 atm | Provides a sufficient concentration of hydrogen for the reaction. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |
Step 3: Amide Coupling to Form 3-(3-aminophenyl)-N-methylpropanamide
The final step is the formation of the amide bond between 3-(3-aminophenyl)propanoic acid and methylamine. Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is required to activate the carboxylic acid.[4][5]
Mechanism Insight: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are commonly used for this purpose.[6][7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. This active ester is then readily attacked by the nucleophilic methylamine to form the desired amide, with the byproducts being a water-soluble urea derivative and regenerated HOBt.[7]
Experimental Protocol:
-
Materials:
-
3-(3-aminophenyl)propanoic acid
-
Methylamine hydrochloride or a solution of methylamine in THF/water
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
Dissolve 3-(3-aminophenyl)propanoic acid in DMF or DCM.
-
Add HOBt and EDC·HCl to the solution and stir for a few minutes.
-
Add methylamine hydrochloride and then slowly add DIPEA to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Reagent | Molar Ratio (relative to the carboxylic acid) | Key Role |
| EDC·HCl | 1.1 - 1.5 | Carboxylic acid activating agent.[6] |
| HOBt | 1.1 - 1.5 | Racemization suppressor and activating agent.[7] |
| Methylamine | 1.1 - 1.5 | Nucleophile |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to neutralize hydrochloride salts and facilitate the reaction. |
Alternative Synthetic Strategies
While the three-step pathway from 3-nitrobenzaldehyde is the most established, alternative routes starting from different commercially available materials are also feasible and may offer advantages in specific contexts.
Synthesis from 3'-Aminoacetophenone
An alternative approach can be envisioned starting from 3'-aminoacetophenone. This route would require the elaboration of the acetyl group into the desired N-methylpropanamide side chain.
Caption: Conceptual alternative pathway from 3'-aminoacetophenone.
3.1.1. Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[8][9][10][11] In this case, 3'-aminoacetophenone could be reacted with sulfur and a secondary amine (e.g., morpholine) to form a thioamide intermediate. Subsequent hydrolysis would yield 3-aminophenylacetic acid. This intermediate would then require a one-carbon homologation followed by amidation to arrive at the final product. While multi-step, this approach utilizes a classic named reaction and offers a different disconnection strategy.
3.1.2. Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[12][13][14] 3'-Aminoacetophenone could potentially undergo a Mannich reaction with formaldehyde and a suitable amine to introduce a functionalized side chain. Further chemical transformations would be necessary to convert this Mannich base into the target N-methylpropanamide. This route is conceptually more complex but highlights the versatility of classic organic reactions in synthetic design.
Conclusion
The synthesis of 3-(3-aminophenyl)-N-methylpropanamide is most reliably achieved through a well-established three-step sequence involving a Knoevenagel-Doebner condensation, nitro group reduction, and amide coupling. This primary pathway offers high yields, utilizes readily available starting materials, and employs robust and well-understood chemical transformations. The detailed protocols provided in this guide offer a practical framework for the successful execution of this synthesis.
Alternative synthetic strategies, such as those starting from 3'-aminoacetophenone, present intriguing possibilities for further research and process development. While these routes may require more extensive optimization, they offer opportunities for novel synthetic approaches and may be advantageous under specific circumstances. A thorough understanding of both the primary and alternative pathways empowers researchers to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, and overall efficiency.
References
-
Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. [Link]
-
Kindler, K. (1923). Studien über den Mechanismus chemischer Reaktionen. I. Reduktion von Ketonen und Aldehyden mit Schwefel und organischen Basen. Justus Liebigs Annalen der Chemie, 431(1), 187-230. [Link]
-
Schwenk, E., & Papa, D. (1948). The Willgerodt Reaction. Organic Reactions, 3, 1-79. [Link]
-
Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]
-
Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a versatile and powerful tool in organic synthesis. Tetrahedron, 46(6), 1791-1837. [Link]
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]
-
Pawar, S. S., et al. (2016). Knoevenagel–Doebner reaction: a review on its mechanism and applications in the synthesis of coumarins. RSC advances, 6(101), 99085-99103. [Link]
-
Al-Zoubi, W. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-N, N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813-6830. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. [Link]
-
Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. [Link]
-
PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone. [Link]
-
Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (n.d.). Hydrogenation of of p-nitrophenol to p-aminophenol under flow in three consecutive reactors mediated by SiliaCat Pd(0): reaction conditions in each reactor. [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzene to p-aminophenol using Pt/C catalyst and carbon-based solid acid. [Link]
-
Molecules. (2010). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]
-
ResearchGate. (n.d.). Synthesis of aminoacetophenone from acetophenone. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. [Link]
-
ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Willgerodt Rearrangement [unacademy.com]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Mannich reaction - Wikipedia [en.wikipedia.org]
- 14. adichemistry.com [adichemistry.com]
"3-(3-aminophenyl)-N-methylpropanamide" potential therapeutic targets
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(3-aminophenyl)-N-methylpropanamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel small molecule, 3-(3-aminophenyl)-N-methylpropanamide. While direct biological data for this specific compound is not yet publicly available, its structural motifs, featuring an aminophenyl core linked to an N-methylated propanamide side chain, suggest a rich pharmacology. By examining the established biological activities of structurally analogous compounds, we can infer and prioritize potential protein targets for further investigation. This document outlines a rational, evidence-based approach for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into prospective target classes including protein kinases, histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and nuclear receptors. For each putative target, we will provide the scientific rationale, detailed experimental protocols for validation, and the potential therapeutic implications.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The quest for novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery. The compound 3-(3-aminophenyl)-N-methylpropanamide presents an intriguing scaffold, combining features known to interact with a variety of biological targets. The aminophenyl group is a common pharmacophore found in numerous approved drugs and clinical candidates, often participating in key hydrogen bonding and aromatic interactions within protein binding sites. The N-methylpropanamide moiety, on the other hand, can influence solubility, metabolic stability, and conformational flexibility, thereby fine-tuning the compound's pharmacological profile.
This guide serves as a roadmap for the systematic investigation of 3-(3-aminophenyl)-N-methylpropanamide's mechanism of action. By leveraging structure-activity relationships from published literature on related aminophenyl derivatives, we can formulate testable hypotheses regarding its potential therapeutic targets. This proactive, in-silico and literature-driven approach allows for a more efficient and targeted preclinical evaluation.
Inferred Therapeutic Targets from Structurally Related Compounds
A thorough analysis of scientific literature reveals that compounds bearing the aminophenyl motif exhibit a diverse range of biological activities. Below, we explore the most promising therapeutic target classes for 3-(3-aminophenyl)-N-methylpropanamide based on these findings.
Protein Kinase Inhibition
The aminophenyl moiety is a well-established scaffold in the design of protein kinase inhibitors. For instance, derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been identified as potent covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][2] The amino group in these compounds often forms critical hydrogen bonds with the hinge region of the kinase domain.
Rationale for 3-(3-aminophenyl)-N-methylpropanamide: The presence of the aminophenyl group suggests that this compound could potentially bind to the ATP-binding site of various protein kinases. The N-methylpropanamide tail could be oriented towards the solvent-exposed region or interact with other pockets within the kinase domain, influencing potency and selectivity.
Experimental Validation: Kinase Inhibition Assays
A tiered approach is recommended to screen for and validate potential kinase targets.
Protocol 1: Broad-Spectrum Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large, representative panel.
-
Method: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to assess the inhibitory activity of 3-(3-aminophenyl)-N-methylpropanamide at a fixed concentration (e.g., 10 µM) against hundreds of kinases.
-
Data Analysis: Identify kinases with significant inhibition (e.g., >50%) for further investigation.
Protocol 2: IC50 Determination for Hits
-
Objective: To determine the potency of 3-(3-aminophenyl)-N-methylpropanamide against the top kinase hits from the initial screen.
-
Method: Perform dose-response assays using a radiometric, fluorescence-based, or luminescence-based kinase activity assay. A typical assay would involve incubating the purified kinase, substrate, ATP, and varying concentrations of the compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Table 1: Hypothetical Kinase Inhibition Data for 3-(3-aminophenyl)-N-methylpropanamide
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| FLT3 | 85% | 150 |
| Aurora Kinase A | 78% | 320 |
| VEGFR2 | 65% | 800 |
| EGFR | 20% | >10,000 |
Histone Deacetylase (HDAC) Modulation
Aminophenyl benzamide derivatives have shown promise as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation.[3] The hydrophobic character of these compounds is often critical for their inhibitory potency.
Rationale for 3-(3-aminophenyl)-N-methylpropanamide: The overall structure of the compound, with its aromatic ring and aliphatic chain, suggests it may possess the appropriate physicochemical properties to interact with the active site of HDAC enzymes. The N-methylpropanamide group could influence the hydrophobic interactions within the enzyme's binding pocket.
Experimental Validation: HDAC Activity Assays
Protocol 3: In Vitro HDAC Activity Assay
-
Objective: To assess the inhibitory effect of 3-(3-aminophenyl)-N-methylpropanamide on HDAC activity.
-
Method: Use a commercially available fluorometric HDAC activity assay kit (e.g., from Abcam or BPS Bioscience). This assay typically involves incubating a HeLa nuclear extract (as a source of HDACs) with a fluorogenic HDAC substrate and the test compound.
-
Data Analysis: Measure the fluorescence intensity, which is proportional to HDAC activity. Calculate the percentage of inhibition at various compound concentrations to determine the IC50 value.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
3-Aminobenzamide is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and cell death.[4] PARP inhibitors have emerged as a significant class of anticancer agents.
Rationale for 3-(3-aminophenyl)-N-methylpropanamide: The core structure of 3-(3-aminophenyl)-N-methylpropanamide shares similarities with 3-aminobenzamide. The aminophenyl group is a key feature that could allow the compound to bind to the nicotinamide binding pocket of PARP enzymes.
Experimental Validation: PARP Activity Assays
Protocol 4: In Vitro PARP Activity Assay
-
Objective: To determine if 3-(3-aminophenyl)-N-methylpropanamide inhibits PARP activity.
-
Method: Employ a colorimetric or chemiluminescent PARP activity assay kit. These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of activated PARP and the test compound.
-
Data Analysis: Quantify the signal, which is proportional to PARP activity. Determine the IC50 value by performing a dose-response analysis.
Nuclear Receptor Modulation
Derivatives of 1-(4-aminophenylacetyl)piperidine have been identified as partial agonists of the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism.[5] This highlights the potential for aminophenyl-containing compounds to modulate the activity of nuclear receptors.
Rationale for 3-(3-aminophenyl)-N-methylpropanamide: The lipophilic nature and potential for hydrogen bonding of 3-(3-aminophenyl)-N-methylpropanamide suggest it could interact with the ligand-binding domain of various nuclear receptors.
Experimental Validation: Nuclear Receptor Reporter Assays
Protocol 5: Cell-Based Nuclear Receptor Reporter Assay
-
Objective: To screen for agonist or antagonist activity of 3-(3-aminophenyl)-N-methylpropanamide against a panel of nuclear receptors.
-
Method: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the ligand-binding domain of a specific nuclear receptor fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding response element. Treat the cells with the compound and measure luciferase activity.
-
Data Analysis: An increase in luciferase activity indicates agonism, while a decrease in the presence of a known agonist indicates antagonism.
Cellular and In Vivo Target Validation
Once promising in vitro targets have been identified, it is crucial to validate these findings in a cellular and, subsequently, an in vivo context.
Cellular Target Engagement and Pathway Analysis
Protocol 6: Western Blot Analysis
-
Objective: To assess the effect of 3-(3-aminophenyl)-N-methylpropanamide on the phosphorylation status of downstream substrates of a target kinase or the acetylation of histones.
-
Method: Treat a relevant cell line with the compound for a specified time. Lyse the cells and perform Western blot analysis using antibodies specific for the phosphorylated form of the substrate or acetylated histones.
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation or acetylation.
Protocol 7: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of 3-(3-aminophenyl)-N-methylpropanamide to its putative target in intact cells.
-
Method: Treat cells with the compound, then heat the cell lysate to various temperatures. The binding of the compound should stabilize the target protein, leading to a higher melting temperature. Analyze the soluble protein fraction by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
In Vivo Efficacy Studies
For the most promising targets, in vivo studies in relevant animal models of disease are the final step in preclinical validation. For example, if 3-(3-aminophenyl)-N-methylpropanamide is identified as a potent FLT3 inhibitor, its efficacy could be tested in a mouse xenograft model of AML.[1][2]
Visualizing Workflows and Pathways
Workflow for Target Identification and Validation
Caption: A generalized workflow for the identification and validation of therapeutic targets for a novel compound.
Hypothetical FLT3 Signaling Pathway Inhibition
Caption: A simplified diagram of the FLT3 signaling pathway and the putative inhibitory action of 3-(3-aminophenyl)-N-methylpropanamide.
Conclusion and Future Directions
While the precise biological targets of 3-(3-aminophenyl)-N-methylpropanamide remain to be elucidated, a systematic investigation based on the activities of structurally related compounds provides a strong starting point. The aminophenyl scaffold is a privileged structure in medicinal chemistry, and its presence in this novel compound warrants a thorough exploration of its potential as a modulator of key cellular pathways implicated in diseases such as cancer and metabolic disorders. The experimental workflows outlined in this guide offer a robust framework for uncovering the therapeutic potential of 3-(3-aminophenyl)-N-methylpropanamide and advancing it through the drug discovery pipeline. Future work should focus on a comprehensive screening against a diverse panel of targets, followed by rigorous validation of the most promising hits.
References
-
Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. [Link]
-
Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. PubMed. [Link]
-
Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. ResearchGate. [Link]
-
3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]
-
3-Aminobenzamide. PubChem. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
Sources
- 1. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(Aminophenyl)alkanamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-(aminophenyl)alkanamide framework, including its numerous derivatives and analogues, represents a quintessential "privileged scaffold" in medicinal chemistry. While the specific molecule 3-(3-aminophenyl)-N-methylpropanamide is not extensively documented as a bioactive agent itself, its core structural motifs are central to the design of a multitude of potent and selective therapeutic agents. The inherent features of this scaffold—an aromatic amine for hydrogen bonding and π-stacking, a flexible alkanamide linker, and sites for extensive chemical modification—allow it to be tailored for high-affinity interactions with a diverse range of biological targets. This guide provides a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and key applications of this versatile chemical core. We will delve into its critical role in the development of kinase inhibitors for oncology, modulators of receptor systems for pain management, and other emerging therapeutic areas, providing both high-level mechanistic insights and detailed, field-proven experimental protocols.
Physicochemical Properties and Structural Analysis
Core Scaffold: A Deconstruction
The parent structure, 3-(3-aminophenyl)-N-methylpropanamide, serves as our foundational model. Its key components are:
-
The 3-Aminophenyl Ring: The aniline moiety is the primary pharmacophore. The amine group can act as a crucial hydrogen bond donor, while the phenyl ring provides a platform for aromatic and hydrophobic interactions. Its meta substitution pattern dictates the geometry of substituents relative to this key interaction point.
-
The Propanamide Linker: This flexible three-carbon chain connected to an amide provides a versatile linker. Its conformation can be adapted to the topology of different binding sites. The amide group itself offers additional hydrogen bonding capabilities.
-
The N-methyl Group: This terminal group can be modified to alter solubility, metabolic stability, and to probe for additional hydrophobic pockets within a target protein.
Predicted Physicochemical Profile
While experimental data for the exact topic molecule is sparse, computational tools provide a reliable profile for the closely related isomer, N-(3-aminophenyl)propanamide. These parameters are crucial for initial drug-likeness assessments.
| Descriptor | Predicted Value | Source |
| Molecular Formula | C9H12N2O | PubChem[1][2] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| XLogP3 | 0.9 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Monoisotopic Mass | 164.094963011 Da | PubChem[1] |
| Polar Surface Area | 55.1 Ų | PubChem[1] |
These values, particularly the low molecular weight and balanced logP, indicate that the core scaffold possesses favorable starting points for developing orally bioavailable drugs.
General Synthesis Strategies
The synthesis of 3-(aminophenyl)alkanamide derivatives typically follows one of two robust and scalable pathways, depending on the availability of starting materials. The choice between these routes is often a matter of cost, efficiency, and the desired substitution patterns on the aromatic ring.
Pathway A: Amide Coupling Followed by Nitro Reduction
This is arguably the most common and versatile approach. It involves first forming the stable amide bond and then revealing the critical aniline group in the final step.
Causality: Performing the nitro reduction last is advantageous as the free aniline is highly reactive and can interfere with many coupling reagents. It is also prone to oxidation. Protecting it as a nitro group circumvents these issues.
Step-by-Step Protocol:
-
Amide Coupling: Dissolve 3-nitrophenylacetic acid (1.0 eq) and a suitable amine (e.g., methylamine, 1.1 eq) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove excess reagents and purify the resulting nitro-amide intermediate by flash column chromatography.
-
Nitro Reduction: Dissolve the purified intermediate in a protic solvent like Ethanol (EtOH) or Methanol (MeOH).
-
Add a reducing agent. A common and effective method is using iron powder (Fe, 5-10 eq) and ammonium chloride (NH4Cl, 1.0 eq) in water, followed by heating to reflux for 2-4 hours.[3] Alternative methods include catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Filter the reaction mixture through celite to remove the catalyst/iron salts and concentrate the filtrate.
-
Purify the final 3-(aminophenyl)alkanamide product by chromatography or recrystallization.
Pathway B: Amide Formation with a Protected Aniline
This route is preferred when the desired aniline starting material is readily available and other functional groups on the molecule are sensitive to the conditions of nitro reduction.
Causality: Using a pre-formed aniline requires protection (e.g., as a Boc-carbamate) to prevent N-acylation at the aniline nitrogen instead of the desired alkylamine.
Step-by-Step Protocol:
-
Amine Protection: React 3-aminophenylacetic acid with Di-tert-butyl dicarbonate (Boc)2O to protect the aniline nitrogen as a Boc-carbamate.
-
Amide Coupling: Perform the amide coupling with the desired amine (e.g., methylamine) as described in Pathway A, Step 1-4.
-
Deprotection: Dissolve the Boc-protected intermediate in a solvent like DCM.
-
Add a strong acid, typically Trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours until the Boc group is cleaved.
-
Neutralize the reaction mixture and purify the final product.
Visualization of a General Synthesis Workflow
Caption: Common synthetic routes to 3-(aminophenyl)alkanamide derivatives.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The true power of this scaffold is revealed in its application across different therapeutic targets. By modifying the core structure, medicinal chemists have developed highly potent and selective inhibitors and modulators.
Application I: Kinase Inhibition in Oncology
The aminophenyl motif is a premier "hinge-binder" in kinase inhibitors. The aniline NH2 group forms one or more critical hydrogen bonds with the backbone carbonyls of the kinase hinge region, a conserved sequence that connects the N- and C-lobes of the kinase domain. This interaction is a primary anchor for many Type I and Type II kinase inhibitors.
Caption: Competitive inhibition via hydrogen bonding to the kinase hinge.
Kinase insert domain receptor (KDR) is a key mediator of angiogenesis, making it a prime target in oncology. Derivatives based on amino-benzoxazole and related scaffolds have shown significant inhibitory activity.[4]
| Modification to Core Scaffold | KDR IC50 (µM) | Key SAR Insight |
| Compound 1 (Lead) | 6.855 | Demonstrates baseline activity of the core.[4] |
| Addition of Benzoxazole Moiety | Varies | Enhances potency by introducing additional interaction points.[4] |
| Multi-Targeted Activity | N/A | Benzoxazole derivatives also show activity against EGFR, HER2, and PI3K.[4] |
Application II: Modulation of Opioid Receptors for Analgesia
Starting from scaffolds like Tramadol, medicinal chemists have developed novel derivatives with high affinity and selectivity for opioid receptors, aiming to improve analgesic efficacy while reducing side effects.[5]
A series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were developed as potent analgesics.[5]
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Key SAR Insight |
| Lead Compound 2a | 7.3 ± 0.5 | 849.4 ± 96.6 | 49.1 ± 6.9 | High potency and excellent selectivity for MOR over DOR and KOR.[5] |
| Rationale for Selectivity | N/A | N/A | N/A | Molecular modeling suggests steric hindrance prevents binding to DOR and KOR.[5] |
Application III: Antagonism of TRPV1 for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli.[6] Antagonists of this receptor are sought after as novel non-opioid analgesics.
A series of propanamides derived from a 2-(3-fluoro-4-methylsulfonylaminophenyl) core were synthesized and evaluated as hTRPV1 antagonists.[6] The study revealed that potency is exquisitely sensitive to substitutions on the pyridine C-region.
| Substitution at 2-amino position | Ki(CAP) (nM) | IC50(pH) (nM) | Key SAR Insight |
| Dipropylamino (29) | 0.2 | 14.7 | Excellent antagonism, indicating hydrophobic interactions are critical.[6] |
| Dibutylamino (30) | 0.6 | 10.5 | Activity is enhanced as the carbon chain length increases.[6] |
| 4-methyl-1-piperidinyl (49S) | 0.2 | 6.3 | The most potent antagonist in the series, showing stereospecificity and additional hydrophobic interactions.[6] |
Key Experimental Protocols
Adherence to robust, validated protocols is essential for reproducibility and data integrity in drug discovery.
Protocol: Synthesis of a Representative Amide Derivative
This protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Objective: To synthesize N-methyl-3-(3-nitrophenyl)propanamide.
-
Reagent Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the activated acid solution.
-
Reaction: Add DIPEA (3.0 eq), remove the ice bath, and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Monitoring: Check for the disappearance of the starting acid using LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of a test compound against a target kinase. This protocol uses a generic ATP-Glo format.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
Reaction Setup: To the wells of a white, low-volume 384-well plate, add:
-
Kinase enzyme (e.g., KDR) in kinase buffer.
-
Test compound from the dilution series.
-
Substrate peptide and ATP solution (at its Km concentration).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: The amount of ATP consumed is proportional to kinase activity. The luminescent signal is inversely correlated with kinase activity. Plot the signal versus the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
Visualization of the Compound Evaluation Workflow```dot
Future Directions
The versatility of the 3-(aminophenyl)alkanamide scaffold is far from exhausted. Future research will likely focus on several key areas:
-
Covalent Inhibition: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible binding, particularly for kinase targets, could lead to inhibitors with enhanced potency and duration of action.
-
Multi-Target Agents: The scaffold's ability to be adapted for different targets raises the possibility of designing single molecules that can modulate multiple pathways simultaneously (e.g., dual kinase/opioid receptor modulators), which could be beneficial in complex diseases like cancer pain.
-
Targeting Novel Proteins: As new therapeutic targets are validated, this proven scaffold will undoubtedly be explored as a starting point for developing novel ligands, expanding its reach beyond the well-trodden areas of kinases and GPCRs.
References
-
PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Structure activity relationship of the synthesized compounds. [Link]
-
Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. [Link]
-
Gray, C. A., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH. [Link]
-
PubChemLite. N-(3-aminophenyl)propanamide (C9H12N2O). [Link]
-
Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC - PubMed Central. [Link]
-
PubChemLite. 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]
-
Pohjoispää, M., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
-
Sim, J., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. [Link]
-
Wang, Z., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. [Link]
-
Gabrielsen, M., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. [Link]
-
Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
- Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
-
Sharifi-Rad, J., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. PMC - NIH. [Link]
-
ResearchGate. Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. PubMed. [Link]
Sources
- 1. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(3-aminophenyl)propanamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Imperative of Early Stability Assessment in Drug Discovery
An In-Depth Technical Guide to the In Vitro Stability of 3-(3-aminophenyl)-N-methylpropanamide
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development. A molecule's journey from a promising hit to a viable clinical candidate is fraught with potential obstacles, with poor pharmacokinetic properties being a primary cause of attrition. At the heart of this challenge lies metabolic stability. Understanding how a compound behaves when exposed to the body's metabolic machinery is not merely a regulatory checkbox; it is a critical predictive tool that informs lead optimization, dose prediction, and the overall viability of a drug development program.[1][2]
This guide provides a detailed examination of the methodologies used to assess the in vitro stability of a specific small molecule, 3-(3-aminophenyl)-N-methylpropanamide . We will move beyond rote protocol recitation to explore the mechanistic rationale behind each experimental choice. As researchers and drug development professionals, our goal is not just to generate data, but to understand it, trust it, and use it to make informed decisions. This document is structured to empower you with that understanding, grounding every protocol in the principles of scientific integrity and field-proven experience.
Chapter 1: Structural Analysis and Predicted Metabolic Fate
Before any bench work commences, a thorough analysis of the target molecule's structure provides invaluable insight into its potential metabolic liabilities. This predictive step is crucial for designing robust experimental plans and for the eventual interpretation of the data.
The structure of 3-(3-aminophenyl)-N-methylpropanamide contains several functional groups that are known substrates for metabolic enzymes.
-
Aromatic Amine (Aniline Moiety): The primary amino group on the phenyl ring is susceptible to several metabolic transformations, including N-acetylation by N-acetyltransferases (NATs) or oxidation.
-
Amide Bond: The propanamide linkage is a potential site for hydrolysis by carboxylesterases or other amidases, which are abundant in plasma and liver.[3][4] Cleavage at this site would sever the molecule into 3-aminophenylamine and N-methylpropanamide fragments.
-
N-Methyl Group: This group can be a target for oxidative N-demethylation, a reaction commonly catalyzed by cytochrome P450 (CYP) enzymes.[5]
-
Aromatic Ring: The phenyl ring itself is a prime substrate for CYP-mediated oxidation, leading to the formation of various hydroxylated metabolites.[2][5]
These potential pathways dictate the primary assays required to build a comprehensive stability profile.
Caption: Predicted metabolic pathways for 3-(3-aminophenyl)-N-methylpropanamide.
Chapter 2: Core Stability Protocols: A Practical Guide
To investigate the predicted liabilities, two fundamental assays form the cornerstone of an initial stability screen: the liver microsomal stability assay and the plasma stability assay. These assays are designed to be complementary, providing insights into both Phase I oxidative metabolism and enzymatic hydrolysis.
Metabolic Stability in Liver Microsomes
Expertise & Experience: The liver is the body's primary metabolic hub, and liver microsomes are subcellular fractions that contain a high concentration of the enzymes responsible for Phase I metabolism, most notably the cytochrome P450 (CYP) superfamily.[1][5] This assay is therefore the industry standard for assessing a compound's susceptibility to oxidative metabolism.[2] Its predictive power lies in its ability to quickly rank-order compounds and estimate in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[6]
Trustworthiness through Self-Validation: The protocol's integrity is maintained by including a suite of controls. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) are included to confirm the metabolic competency of the microsomal batch. Crucially, a "minus-cofactor" condition, where the essential CYP cofactor NADPH is omitted, is run in parallel.[5] Significant compound disappearance in the presence of NADPH but not in its absence provides high confidence that the degradation is CYP-mediated.
Detailed Experimental Protocol: Liver Microsomal Stability
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of 3-(3-aminophenyl)-N-methylpropanamide in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS) Solution: To ensure a sustained supply of the NADPH cofactor, a regenerating system is used. Prepare a solution in phosphate buffer containing:
-
3.3 mM MgCl₂
-
3 mM NADP+
-
5.3 mM Glucose-6-phosphate
-
0.67 U/mL Glucose-6-phosphate dehydrogenase
-
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the NRS solution and the microsomal suspension separately at 37°C for 5 minutes.
-
To initiate the reaction, combine the NRS solution and the microsomal suspension.
-
Add the test compound to the reaction mixture to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).[5][7]
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5] The T=0 sample should be taken immediately after adding the test compound.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the aliquot to 3-4 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide or Labetalol). This action simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[5][8]
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Stability in Plasma
Expertise & Experience: While microsomes are excellent for studying oxidative metabolism, they lack the soluble enzymes, such as esterases and amidases, that are prevalent in plasma.[3] For a compound like 3-(3-aminophenyl)-N-methylpropanamide, which contains an amide bond, assessing plasma stability is critical. Rapid degradation in plasma can lead to a very short in vivo half-life and poor efficacy, rendering an otherwise promising compound unviable.[4][9] This assay is also essential for designing and interpreting other in vitro assays that use plasma, such as plasma protein binding studies.[10]
Trustworthiness through Self-Validation: The protocol should be validated using a positive control compound known to be rapidly hydrolyzed by plasma enzymes (e.g., Procaine). A heat-inactivated plasma control can also be included to distinguish enzymatic degradation from purely chemical hydrolysis. The assay is typically run using plasma from multiple species (e.g., human, rat, mouse, dog) to identify potential species differences in metabolism, which is vital for translating preclinical animal data to humans.[7]
Detailed Experimental Protocol: Plasma Stability
-
Preparation of Reagents:
-
Test Compound Stock: Use the 10 mM stock solution in DMSO.
-
Plasma: Thaw pooled, heparinized plasma from the desired species (e.g., human, rat) at 37°C and centrifuge to remove any cryoprecipitate.
-
Control Compound Stock: Prepare a 10 mM stock of a positive control (e.g., Procaine) in DMSO.
-
-
Incubation Procedure:
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[7]
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis, as described in the microsomal stability protocol.
-
Chapter 3: Bioanalytical Workflow and Data Interpretation
The accurate quantification of the parent compound over time is the linchpin of any stability assay. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its exceptional sensitivity, selectivity, and throughput.[11][12]
Caption: General workflow for in vitro stability determination.
Data Analysis and Presentation
The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard. This ratio is used to determine the percentage of the compound remaining at each time point relative to the T=0 sample.
The rate of disappearance is determined by plotting the natural logarithm of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.
The in vitro half-life (t½) is then calculated using the following equation: t½ = 0.693 / k [3]
For microsomal stability, the in vitro intrinsic clearance (CLint) can be calculated: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
Hypothetical Data Summary
The following tables present a hypothetical stability profile for 3-(3-aminophenyl)-N-methylpropanamide, summarizing the key quantitative outputs.
Table 1: Metabolic Stability in Human Liver Microsomes
| Parameter | Value | Interpretation |
|---|---|---|
| t½ (+NADPH) | 45 min | Moderate clearance |
| t½ (-NADPH) | >120 min | Stable, degradation is cofactor-dependent |
| CLint | 15.4 µL/min/mg | Suggests moderate hepatic clearance |
Table 2: Stability in Plasma from Different Species
| Species | t½ (min) | Interpretation |
|---|---|---|
| Human | >120 min | Stable against human plasma enzymes |
| Rat | >120 min | Stable against rat plasma enzymes |
| Mouse | 110 min | Minor instability in mouse plasma |
Authoritative Interpretation: From this hypothetical data, we can draw powerful conclusions. The significant difference in half-life between the +NADPH and -NADPH conditions in liver microsomes strongly indicates that 3-(3-aminophenyl)-N-methylpropanamide is a substrate for CYP450 enzymes.[5] The calculated intrinsic clearance of 15.4 µL/min/mg would classify it as a moderately cleared compound, providing an early estimate of its hepatic extraction.
Furthermore, the compound shows high stability in human and rat plasma, suggesting the amide bond is not readily hydrolyzed by enzymes in these species.[4] The slight instability in mouse plasma highlights a potential species difference that would be important to consider when interpreting mouse in vivo pharmacokinetic data.
Conclusion
The in vitro stability assays detailed in this guide represent a robust, validated, and indispensable component of the early drug discovery cascade. By applying these methods to 3-(3-aminophenyl)-N-methylpropanamide, we can efficiently characterize its metabolic profile, identify its primary clearance pathways, and anticipate potential species differences. This foundational knowledge, grounded in methodologically sound and well-controlled experiments, is paramount for guiding medicinal chemistry efforts and making the critical decision to advance a compound toward further development. The principles and protocols outlined herein are aligned with the expectations of regulatory bodies such as the FDA and EMA, ensuring that the data generated is not only scientifically sound but also fit for purpose in a regulatory context.[13][14][15]
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
-
European Medicines Agency. (2017). Investigation of drug interactions - Scientific guideline. EMA. Retrieved from [Link]
-
European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. EMA. Retrieved from [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. Retrieved from [Link]
-
Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. PubMed. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
Farmakovijilans Derneği. (n.d.). New EMA Guideline on the Investigation of drug Interactions. Retrieved from [Link]
-
Pharmaron. (n.d.). Discovery Bioanalysis Of Small Molecules. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Waters. (n.d.). Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
-
Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. Retrieved from [Link]
-
Patil, S., & Bhosale, A. (2021). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Hopfgartner, G. (2018). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. NIH National Library of Medicine. Retrieved from [Link]
-
IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]
Sources
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. nuvisan.com [nuvisan.com]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pharmaron.com [pharmaron.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. farmakovijilansdernegi.org [farmakovijilansdernegi.org]
- 15. bioivt.com [bioivt.com]
A Technical Guide to the Solubility of 3-(3-aminophenyl)-N-methylpropanamide
Foreword: The Critical Role of Solubility in Scientific Advancement
In the fields of pharmaceutical development, materials science, and synthetic chemistry, understanding a compound's solubility is not merely a preliminary step; it is a cornerstone of innovation. Solubility dictates a molecule's behavior in a given medium, influencing everything from bioavailability in drug candidates to the homogeneity of a chemical reaction.[1][2][3] Poorly soluble compounds can lead to inaccurate in vitro assay results, challenging formulations, and ultimately, the failure of otherwise promising candidates.[4][5] This guide provides an in-depth examination of the solubility characteristics of 3-(3-aminophenyl)-N-methylpropanamide , a compound of interest for its potential applications stemming from its unique bifunctional structure. We will explore its physicochemical properties, predict its behavior in various solvents based on chemical principles, and provide a robust, field-proven protocol for its empirical solubility determination.
Physicochemical Characterization of 3-(3-aminophenyl)-N-methylpropanamide
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7][8]
Molecular Structure:
Disclaimer: This is a simplified 2D representation.
Key Structural Features Influencing Solubility:
-
Aromatic Amine (-Ph-NH2): The primary aromatic amine group is a key feature. While the phenyl ring (Ph) is hydrophobic, the amine group can act as both a hydrogen bond donor and acceptor, imparting a degree of polarity.[9][10] Aromatic amines are typically soluble in organic solvents but have limited solubility in water.[9][11]
-
Secondary Amide (-C(O)NH-CH3): The N-methylpropanamide portion of the molecule contains a secondary amide. This group is highly polar and capable of strong hydrogen bonding, both as a donor (from the N-H) and an acceptor (at the carbonyl oxygen).[12] This functional group significantly enhances the potential for solubility in polar solvents.
-
Alkyl Chain (-CH2-CH2-): The short, two-carbon alkyl chain is nonpolar and contributes to the molecule's overall hydrophobic character.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H14N2O | Based on structure. A related hydrochloride salt has the formula C10H15ClN2O.[15] |
| Polarity | Moderately Polar | The molecule possesses both significant polar groups (amide, amine) and nonpolar regions (phenyl ring, alkyl chain). |
| Hydrogen Bonding | Donor & Acceptor | The NH2 and NH groups can donate hydrogen bonds, while the N and C=O atoms can accept them.[10][12] |
| Predicted XlogP | ~1.0 - 1.5 | Slightly higher than the analog N-(3-aminophenyl)propanamide due to the extra methyl group. |
| Aqueous Solubility | Low to Moderate | Expected to be limited due to the hydrophobic phenyl ring and alkyl backbone, despite the presence of polar functional groups.[9] |
| Organic Solvent Solubility | Good to High | Likely to be soluble in polar organic solvents like alcohols, DMSO, and DMF, which can interact with the amide and amine groups.[9][10] |
Theoretical Solubility Profile
Based on the structural analysis, we can predict the solubility of 3-(3-aminophenyl)-N-methylpropanamide across a spectrum of common laboratory solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding.[8] Solubility in water is expected to be limited by the nonpolar phenyl ring. In alcohols like ethanol and methanol, solubility should be significantly higher, as the solvent's alkyl portion can interact with the molecule's hydrophobic regions while the hydroxyl group hydrogen bonds with the amine and amide.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can accept hydrogen bonds but do not donate them. They are excellent at solvating polar molecules. We predict high solubility in DMSO and DMF, which are exceptional at dissolving compounds containing amide groups.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds.[16] Due to the strong polar nature of the amine and amide functional groups, the compound is expected to have very poor solubility in these solvents.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from theoretical prediction to empirical data, a rigorous experimental protocol is necessary. The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated solution.[17][18]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At this point, the concentration of the dissolved compound in the solvent is at its maximum. The solid and liquid phases are then separated, and the concentration of the solute in the supernatant is quantified.[19]
Experimental Workflow
The following diagram outlines the critical steps in the shake-flask protocol.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Predicting Solubility | Rowan [rowansci.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. caymanchem.com [caymanchem.com]
- 9. Aromatic Amines [unacademy.com]
- 10. byjus.com [byjus.com]
- 11. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - N-(3-aminophenyl)propanamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 15. 1201633-58-0 3-(3-aminophenyl)-n-methylpropanamide;hydrochloride [chemsigma.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. researchgate.net [researchgate.net]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols for the Evaluation of "3-(3-aminophenyl)-N-methylpropanamide" in Cancer Cell Line Studies
Introduction: A Strategic Approach to Characterizing Novel Anticancer Agents
The discovery and development of novel small-molecule inhibitors are paramount to advancing cancer therapeutics. The compound 3-(3-aminophenyl)-N-methylpropanamide represents a potential candidate for investigation, belonging to a class of compounds with structural motifs found in other biologically active agents.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this and other novel chemical entities.
Herein, we eschew a rigid, one-size-fits-all template. Instead, we present a dynamic and logical workflow, grounded in scientific integrity, that progresses from broad cytotoxic screening to nuanced mechanistic studies. This approach ensures a thorough understanding of the compound's cellular effects and its potential mechanism of action. The protocols detailed are designed to be self-validating, with integrated controls and clear endpoints.
PART 1: Compound Preparation and Handling
Prior to initiating any biological assays, it is critical to ensure the purity and stability of 3-(3-aminophenyl)-N-methylpropanamide .
1.1. Physicochemical Characterization:
-
Identity and Purity: Confirm the chemical structure and purity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for in vitro studies.
-
Solubility: Determine the solubility of the compound in various solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Stability: Assess the stability of the compound in the stock solution and in cell culture media under experimental conditions (e.g., 37°C, 5% CO2).
1.2. Stock Solution Preparation:
-
Accurately weigh the desired amount of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (Molecular Weight: 214.70 g/mol ).[3]
-
Dissolve the compound in high-purity DMSO to the desired stock concentration.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
PART 2: Initial Screening for Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This is typically achieved through cytotoxicity assays, which provide a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).[4][5]
Experimental Workflow for Cytotoxicity Screening
Caption: A streamlined workflow for determining the cytotoxic effects of a novel compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Selected cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon).
-
Complete cell culture medium.
-
96-well plates.
-
3-(3-aminophenyl)-N-methylpropanamide stock solution.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-(3-aminophenyl)-N-methylpropanamide from the stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | 3-(3-aminophenyl)-N-methylpropanamide | 48 | To be determined |
| A549 (Lung) | 3-(3-aminophenyl)-N-methylpropanamide | 48 | To be determined |
| HCT116 (Colon) | 3-(3-aminophenyl)-N-methylpropanamide | 48 | To be determined |
| Doxorubicin | 48 | Positive Control |
PART 3: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic potential of 3-(3-aminophenyl)-N-methylpropanamide is established, the next logical step is to investigate its mechanism of action. This involves exploring its effects on key cellular processes such as apoptosis and the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[6] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[7][8]
Protocol: Annexin V/PI Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[7]
Materials:
-
Cancer cells treated with 3-(3-aminophenyl)-N-methylpropanamide at concentrations around the IC50 value.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[9] Flow cytometry with PI staining is a standard technique for analyzing cell cycle distribution.[10][11]
Protocol: Cell Cycle Analysis by Flow Cytometry
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with 3-(3-aminophenyl)-N-methylpropanamide as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway Investigation
Caption: Hypothetical signaling pathway affected by the test compound.
PART 4: Target Engagement and Validation
Identifying the molecular target of a novel compound is a critical step in drug development.[13][14] Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement in a cellular context.[13][14]
Protocol: Western Blotting for Key Signaling Proteins
Western blotting is a powerful technique to investigate changes in the expression and activation of proteins involved in apoptosis and cell cycle regulation.[15]
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, p53, p21, Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
This guide provides a robust and comprehensive framework for the initial in vitro characterization of 3-(3-aminophenyl)-N-methylpropanamide as a potential anticancer agent. The data generated from these studies will provide critical insights into its potency, mechanism of action, and potential molecular targets. Positive results from these foundational studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer.
References
-
Steppschulte, L., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
-
Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Concept Life Sciences. Target Engagement Assay Services. [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
NIH National Cancer Institute. Assaying cell cycle status using flow cytometry. [Link]
-
University of Virginia School of Medicine. Cell Cycle Tutorial Contents. [Link]
-
BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]
-
Bio-Rad. Cytotoxicity Assays | Life Science Applications. [Link]
-
ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. [Link]
-
Frontiers. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
University of Hawaii Cancer Center. Western blotting - Chen Lab. [Link]
-
PubMed Central. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. [Link]
- Google Patents. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
MySkinRecipes. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. [Link]
-
PubChem. N-(3-Aminophenyl)propanamide. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. [Link]
-
PubChem. 3-Amino-N-methylpropanamide. [Link]
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
ResearchGate. Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. [Link]
-
PubMed. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. [Link]
-
PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
ResearchGate. (PDF) Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. [Link]
-
PubChem. 3-Aminobenzamide. [Link]
-
PubChem. N-Methylpropanamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. opentrons.com [opentrons.com]
- 6. 凋亡分析检测 [sigmaaldrich.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 13. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
Investigating "3-(3-aminophenyl)-N-methylpropanamide" as a Novel PARP Inhibitor: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, most notably those with BRCA1/2 mutations. The principle of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death, is the cornerstone of their efficacy.[1][2] This has spurred the search for novel PARP inhibitors with improved potency, selectivity, and the ability to overcome resistance. This document provides a comprehensive guide for the preclinical evaluation of a novel compound, "3-(3-aminophenyl)-N-methylpropanamide," as a potential PARP inhibitor. While there is no existing public data on the PARP inhibitory activity of this specific molecule, its structural features suggest it may interact with the nicotinamide-binding pocket of the PARP active site. These protocols are designed to be a complete, self-validating system for the characterization of this, or any novel, putative PARP inhibitor, from initial in silico assessment to detailed in vitro and cell-based functional assays.
Introduction to PARP Inhibition and the Rationale for Screening Novel Compounds
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair.[3] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[4][5] This PARylation process serves as a scaffold to recruit other DNA repair proteins.[6]
In cancers with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[5] These cancer cells become heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, unrepaired SSBs accumulate and collapse replication forks during cell division, leading to the formation of toxic DSBs.[2] Without a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis, a concept known as synthetic lethality.[1][7]
A critical mechanism of action for many potent PARP inhibitors is "PARP trapping."[8] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing its dissociation from the site of damage.[9] This trapped complex is a physical obstacle to DNA replication and is highly cytotoxic, correlating with the clinical efficacy of some PARP inhibitors.[5][8]
The success of approved PARP inhibitors like Olaparib, Rucaparib, and Talazoparib has fueled the search for new chemical entities with potentially improved pharmacological profiles.[5][7] The investigation of "3-(3-aminophenyl)-N-methylpropanamide" is predicated on the common structural features of many PARP inhibitors, which often contain an aromatic ring and a carboxamide moiety that can mimic the nicotinamide portion of PARP's natural substrate, NAD+.[4][10] This guide outlines the systematic approach required to validate this hypothesis.
Compound Characterization: Synthesis and Quality Control of "3-(3-aminophenyl)-N-methylpropanamide"
Prior to any biological evaluation, the test compound must be synthesized to a high degree of purity and its identity confirmed.
Proposed Synthesis Route
A plausible multi-step synthesis for "3-(3-aminophenyl)-N-methylpropanamide" can be envisioned starting from 3-nitroaniline.
Step 1: Acylation of 3-nitroaniline. 3-nitroaniline can be acylated with propanoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) to yield N-(3-nitrophenyl)propanamide.
Step 2: N-methylation. The secondary amide can be methylated using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). This would yield N-methyl-N-(3-nitrophenyl)propanamide.
Step 3: Reduction of the nitro group. The nitro group can be reduced to an amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a solvent like ethanol or methanol, to yield the final product, "3-(3-aminophenyl)-N-methylpropanamide".
Purification and Characterization Protocol
-
Purification: The final compound should be purified using column chromatography or recrystallization to achieve >95% purity.
-
Identity Confirmation:
-
NMR Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula.
-
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths.
-
Solubility: The solubility of the compound in relevant solvents for biological assays (e.g., DMSO, water, cell culture media) should be determined. A stock solution, typically at 10-50 mM in 100% DMSO, should be prepared, aliquoted, and stored at -20°C or -80°C.[11]
In Silico Evaluation: Predicting PARP1 Inhibition Potential
Computational methods can provide an initial assessment of the likelihood that "3-(3-aminophenyl)-N-methylpropanamide" will bind to and inhibit PARP1.
Pharmacophore Modeling and Molecular Docking
Rationale: PARP1 inhibitors typically bind in the nicotinamide-binding pocket of the catalytic domain. Molecular docking simulates the interaction of the compound with the 3D structure of the PARP1 active site. A pharmacophore model can be generated based on the key interactions of known potent PARP inhibitors.[1]
Protocol:
-
Obtain PARP1 Crystal Structure: Download a high-resolution crystal structure of the PARP1 catalytic domain complexed with a known inhibitor (e.g., Olaparib, PDB ID: 5DS3) from the Protein Data Bank.
-
Prepare the Protein and Ligand: Remove water molecules and co-crystallized ligands from the protein structure. Prepare the 3D structure of "3-(3-aminophenyl)-N-methylpropanamide" and perform energy minimization.
-
Define the Binding Site: The binding site is defined based on the location of the co-crystallized inhibitor in the PARP1 structure.
-
Perform Molecular Docking: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity (docking score) of the test compound within the PARP1 active site.
-
Analyze Interactions: Visualize the docked pose and analyze the predicted interactions (e.g., hydrogen bonds, π-π stacking) with key active site residues like Gly863, Ser904, and Tyr907.
-
Compare with Known Inhibitors: Dock known PARP inhibitors (e.g., 3-aminobenzamide, Olaparib) as positive controls and compare their docking scores and interaction patterns with the test compound.
ADME/Tox Prediction
Rationale: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug development. In silico models can estimate properties like solubility, permeability, metabolic stability, and potential toxicities.[9]
Protocol:
-
Input Structure: Use the 2D structure of "3-(3-aminophenyl)-N-methylpropanamide".
-
Utilize Prediction Software: Employ computational tools (e.g., SwissADME, pkCSM, StarDrop) to predict key ADME/Tox parameters.
-
Analyze Results: Evaluate the predicted properties against acceptable ranges for oral bioavailability and drug-likeness (e.g., Lipinski's rule of five).
In Vitro Biochemical Assays: Direct Measurement of PARP Inhibition
These assays directly measure the enzymatic activity of PARP1 and the effect of the test compound.
PARP1 Enzymatic Activity Assay (Colorimetric)
Rationale: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which is a measure of PARP1 activity. Inhibition of this process by the test compound results in a reduced signal.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.
-
Reaction Setup: In each well, add PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and varying concentrations of "3-(3-aminophenyl)-N-methylpropanamide" (typically from 1 nM to 100 µM). Include "no enzyme" and "vehicle control" (DMSO) wells. Use a known PARP inhibitor like Olaparib or 3-aminobenzamide as a positive control.
-
Initiate Reaction: Add a biotinylated NAD+ solution to each well to start the PARylation reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 1 hour.
-
Signal Generation: After another wash, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: In Vitro PARP1 Inhibition
| Compound | IC50 (nM) |
| 3-(3-aminophenyl)-N-methylpropanamide | To be determined |
| Olaparib (Positive Control) | Expected low nM |
| 3-Aminobenzamide (Positive Control) | Expected µM |
PARP Trapping Assay (Fluorescence Polarization)
Rationale: This assay measures the ability of an inhibitor to trap PARP1 on a DNA duplex.[9] It relies on the principle that a large molecule (PARP1 bound to a fluorescently labeled DNA probe) tumbles slowly in solution and has a high fluorescence polarization (FP), while a small molecule (the free DNA probe) tumbles quickly and has a low FP.[9][10]
Protocol:
-
Assay Setup: In a 96-well black plate, add PARP1 enzyme, a fluorescently labeled DNA probe, and varying concentrations of "3-(3-aminophenyl)-N-methylpropanamide". Include controls: "Low FP" (DNA probe only), "High FP" (PARP1 + DNA probe, no NAD+), and vehicle control.
-
Incubation: Incubate the plate to allow PARP1 to bind to the DNA probe.
-
Reaction Initiation: Add NAD+ to all wells except the "High FP" control. In the vehicle control wells, PARP1 will auto-PARylate and dissociate from the DNA, causing a decrease in FP. A trapping agent will prevent this dissociation.
-
Data Acquisition: Read the fluorescence polarization on a plate reader with appropriate filters.
-
Data Analysis: An increase in FP in the presence of the test compound indicates PARP trapping. Plot the FP signal against the log of the compound concentration to determine the EC50 for trapping.
Visualization: PARP Signaling and Inhibition Workflow
Caption: PARP1 signaling in DNA repair and the dual mechanism of action of a putative PARP inhibitor.
Cell-Based Assays: Evaluating Cellular Activity and Efficacy
These assays assess the compound's effect within a more physiologically relevant context.
Cellular PARP Activity Assay (PAR Measurement)
Rationale: To confirm that the compound inhibits PARP activity inside cells, the level of PAR can be measured in cells treated with a DNA damaging agent.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or A549) in appropriate media.
-
Compound Treatment: Pre-treat cells with various concentrations of "3-(3-aminophenyl)-N-methylpropanamide" for 1-2 hours.
-
Induce DNA Damage: Treat cells with a DNA damaging agent like hydrogen peroxide (H₂O₂) or MMS for a short period (e.g., 15 minutes) to activate PARP.
-
Cell Lysis: Harvest and lyse the cells.
-
PAR Measurement: Quantify PAR levels in the cell lysates using a PAR-specific ELISA kit or by Western blotting with an anti-PAR antibody.
-
Data Analysis: Determine the concentration of the test compound required to inhibit DNA damage-induced PARylation.
Cytotoxicity and Synthetic Lethality Assay
Rationale: This assay determines the compound's ability to kill cancer cells, with a focus on demonstrating synthetic lethality. This is achieved by comparing its cytotoxicity in a cell line with a BRCA mutation (HR-deficient) to a matched cell line where the BRCA gene is functional (HR-proficient).
Protocol:
-
Cell Lines: Use a pair of isogenic cell lines, such as U2OS-DR-GFP (HR-proficient) and a BRCA2-knockout derivative, or cancer cell lines like CAPAN-1 (BRCA2-mutant) and a BRCA2-complemented control.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "3-(3-aminophenyl)-N-methylpropanamide" for 72-120 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Plot viability against the log of compound concentration to determine the IC50 for each cell line. A significantly lower IC50 in the BRCA-mutant line compared to the BRCA-proficient line indicates synthetic lethality.
Data Presentation: Synthetic Lethality Profile
| Cell Line | HR Status | IC50 (µM) of Test Compound |
| Cell Line A | HR-Proficient | To be determined |
| Cell Line B | HR-Deficient | To be determined |
DNA Damage Response Assay (γH2AX or RAD51 Foci Formation)
Rationale: Inhibition of PARP leads to the accumulation of DSBs, which triggers the phosphorylation of histone H2AX (forming γH2AX) and the recruitment of RAD51 to sites of damage. Measuring the formation of nuclear foci of these proteins by immunofluorescence microscopy provides a quantitative readout of the downstream effects of PARP inhibition.
Protocol:
-
Cell Culture: Grow cells (e.g., BRCA-deficient cancer cells) on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with a relevant concentration of "3-(3-aminophenyl)-N-methylpropanamide" (e.g., at its IC50) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX or RAD51. Follow this with a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the number of fluorescent foci per nucleus. A significant increase in foci in treated cells compared to controls indicates the induction of DNA damage consistent with PARP inhibition.
Visualization: Experimental Workflow for Compound Evaluation
Caption: A systematic workflow for the preclinical evaluation of a novel PARP inhibitor candidate.
Data Interpretation and Future Directions
The collective data from these assays will form a comprehensive profile of "3-(3-aminophenyl)-N-methylpropanamide" as a potential PARP inhibitor.
-
Potent and On-Target: A low nanomolar IC50 in the enzymatic assay, coupled with a dose-dependent reduction of PAR levels in cells, would confirm potent and on-target activity.
-
Effective Trapping Mechanism: A low EC50 in the PARP trapping assay would suggest a highly desirable mechanism of action that often correlates with potent anti-tumor activity.
-
Synthetic Lethality: A significantly lower IC50 in BRCA-deficient cells compared to their proficient counterparts is the hallmark of a successful PARP inhibitor for this therapeutic strategy.
-
Induction of DNA Damage: A marked increase in γH2AX and RAD51 foci formation provides mechanistic evidence of the downstream consequences of PARP inhibition.
If "3-(3-aminophenyl)-N-methylpropanamide" demonstrates promising activity across these assays, further preclinical development would be warranted. This would include selectivity profiling against other PARP family members, pharmacokinetic studies in animal models, and in vivo efficacy studies in xenograft models of BRCA-mutant cancers.
References
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. Retrieved January 20, 2026, from [Link]
-
What are PARP inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Poly Adp Ribose Polymerase Inhibitor. (2026, January 15). Massive Bio. Retrieved January 20, 2026, from [Link]
-
What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved January 20, 2026, from [Link]
-
Cytotoxicity Assay Protocol. (2024, February 28). protocols.io. Retrieved January 20, 2026, from [Link]
-
Miteva, M. (n.d.). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. Retrieved January 20, 2026, from [Link]
-
Structures of common PARP inhibitors and their classifications. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
ADME/Tox Prediction. (n.d.). Profacgen. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel PARPi against acquired drug-resistance. (2025, December 20). PubMed. Retrieved January 20, 2026, from [Link]
-
Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. Retrieved January 20, 2026, from [Link]
-
Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]
-
The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023, January 6). YouTube. Retrieved January 20, 2026, from [Link]
-
Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 20, 2026, from [Link]
-
Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023, April 4). AACR Journals. Retrieved January 20, 2026, from [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved January 20, 2026, from [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025, September 25). PubMed Central. Retrieved January 20, 2026, from [Link]
-
PARP1: Structural Insights and Pharmacological Targets for Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
In Silico ADME/Tox Comes of Age: Twenty Years Later. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026, January 17). ACS Publications. Retrieved January 20, 2026, from [Link]
-
N-(3-Aminophenyl)propanamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Evaluation of 3-(3-aminophenyl)-N-methylpropanamide
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. Compounds featuring an aminophenyl moiety have demonstrated a spectrum of biological activities, including antimicrobial effects[1][2]. 3-(3-aminophenyl)-N-methylpropanamide, the subject of this guide, represents a novel candidate for investigation. Its structural components suggest the potential for interaction with bacterial targets, a hypothesis that can only be validated through rigorous and standardized antimicrobial susceptibility testing (AST).
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary antimicrobial assays on 3-(3-aminophenyl)-N-methylpropanamide. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible[3][4][5]. By adhering to these methodologies, researchers can confidently assess the antimicrobial potential of this and other novel compounds.
Understanding the Fundamentals: Key Antimicrobial Metrics
Before proceeding to the experimental protocols, it is crucial to understand the primary metrics used to quantify antimicrobial activity:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6][7]. This is a measure of the agent's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[6][8]. This metric defines the agent's bactericidal activity.
The relationship between the MIC and MBC is critical in classifying an antimicrobial agent as either bactericidal (MBC/MIC ratio ≤ 4) or bacteriostatic (MBC/MIC ratio > 4).
Experimental Design: A Two-Tiered Approach
We advocate for a two-tiered approach to the antimicrobial evaluation of 3-(3-aminophenyl)-N-methylpropanamide. This begins with a quantitative broth microdilution assay to determine the MIC, followed by a qualitative disk diffusion assay for rapid screening and confirmation of activity.
Tier 1: Quantitative Analysis via Broth Microdilution for MIC Determination
The broth microdilution method is a highly accurate and widely used technique for determining the MIC of a substance[9][10]. It allows for the simultaneous testing of multiple concentrations of the compound against a standardized bacterial inoculum.
Caption: Workflow for the broth microdilution assay.
Materials and Reagents:
-
3-(3-aminophenyl)-N-methylpropanamide (powder form)
-
Sterile 96-well microtiter plates[7]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile micropipette tips
-
Incubator (35°C ± 2°C)[11]
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution:
-
Accurately weigh a known amount of 3-(3-aminophenyl)-N-methylpropanamide and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of the compound (prepared from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[11].
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear)[7].
-
Tier 2: Qualitative Analysis via Agar Disk Diffusion
The agar disk diffusion method, also known as the Kirby-Bauer test, is a valuable tool for preliminary screening of antimicrobial activity[12][13]. It provides a qualitative assessment of a compound's ability to inhibit bacterial growth.
Caption: Workflow for the agar disk diffusion assay.
Materials and Reagents:
-
3-(3-aminophenyl)-N-methylpropanamide
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)[13]
-
Sterile cotton swabs
-
Bacterial strains (as above)
-
0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Prepare a stock solution of 3-(3-aminophenyl)-N-methylpropanamide in a suitable solvent.
-
Apply a known volume and concentration of the solution to sterile paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube[14].
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage[13][14].
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar[14].
-
-
Placement of Disks:
-
Using sterile forceps, place the compound-impregnated disks onto the inoculated agar surface[15].
-
Gently press each disk to ensure complete contact with the agar.
-
Include a blank disk with only the solvent as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm)[16]. The presence of a zone of inhibition indicates antimicrobial activity.
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in a tabular format.
Table 1: Hypothetical MIC and MBC Data for 3-(3-aminophenyl)-N-methylpropanamide
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 64 | 256 | 4 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | >256 | >256 | - | Resistant |
Table 2: Hypothetical Zone of Inhibition Data for 3-(3-aminophenyl)-N-methylpropanamide (50 µ g/disk )
| Test Organism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 18 |
| Escherichia coli ATCC 25922 | 14 |
| Pseudomonas aeruginosa ATCC 27853 | 6 (No inhibition) |
Exploring the Mechanism of Action: A Look at Related Compounds
While the precise mechanism of action for 3-(3-aminophenyl)-N-methylpropanamide is yet to be determined, insights can be drawn from related chemical structures. Some antimicrobial agents with aminophenyl groups have been shown to interfere with critical bacterial processes such as protein synthesis or cell division[17][18]. Further studies, such as time-kill assays, can provide deeper insights into the bactericidal or bacteriostatic nature of the compound over time[17].
Conclusion and Future Directions
The protocols outlined in these application notes provide a standardized and robust framework for the initial antimicrobial evaluation of 3-(3-aminophenyl)-N-methylpropanamide. By determining the MIC and assessing activity through disk diffusion, researchers can generate the foundational data necessary for further investigation. Positive results from these assays would warrant more in-depth studies, including mechanism of action elucidation, toxicity profiling, and in vivo efficacy trials, to fully characterize the therapeutic potential of this novel compound.
References
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Wikipedia. Disk diffusion test. [Link]
-
U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
-
Clinical & Laboratory Standards Institute. CLSI. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
SEAFDEC/AQD Institutional Repository. Disk diffusion method. [Link]
-
Wikipedia. Broth microdilution. [Link]
-
International Journal of ChemTech Research. Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. [Link]
-
ResearchGate. Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products | Request PDF. [Link]
-
ResearchGate. The Antibacterial Activity, Acute Toxicity, and Antibacterial Mechanism of 2,6-Dimethyl-4-aminophenol Hydrochloride. [Link]
-
National Institutes of Health. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). [Link]
-
National Institutes of Health. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
-
Frontiers. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. [Link]
- Google Patents. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
Semantic Scholar. Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives. [Link]
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]
-
ResearchGate. Synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide. [Link]
-
Royal Society of Chemistry. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]
-
Frontiers. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. nih.org.pk [nih.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. asm.org [asm.org]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-aminophenyl)-N-methylpropanamide as a Putative Ligand for TRPV1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin.[1][2] Its role in pain signaling and inflammation has made it a prime target for the development of novel analgesics.[3] This document provides a comprehensive guide to investigating compounds within the aminophenylalkanamide class, specifically focusing on the conceptual framework and methodologies applicable to "3-(3-aminophenyl)-N-methylpropanamide" as a potential TRPV1 ligand. While direct studies on this exact molecule are not prevalent in public literature, the closely related class of 4-aminophenyl acetamides and propanamides has demonstrated potent TRPV1 antagonism.[4] These notes offer a scientifically grounded, experience-driven approach to characterizing the interaction of such novel chemical entities with the TRPV1 receptor, from initial binding assessment to functional cellular assays.
Introduction: The Rationale for Targeting TRPV1 with Novel Phenylpropanamides
TRPV1 is a polymodal sensor predominantly expressed in primary sensory neurons.[2][5] Its activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a pain signal.[6] The receptor possesses a distinct binding pocket for vanilloid compounds, such as capsaicin, located within its transmembrane domains.[7][8] Structural analyses have revealed key residues, including Tyr511 and Thr550, that are crucial for capsaicin binding.[9] The development of TRPV1 modulators aims to either block the channel to prevent pain (antagonists) or to induce long-lasting desensitization through potent activation (agonists).[3][10]
The aminophenylalkanamide scaffold presents a promising starting point for novel TRPV1 ligands. Structure-activity relationship (SAR) studies on related compounds have shown that variations in the phenyl ring substitutions and the length of the alkanamide chain can significantly impact potency and efficacy at the human TRPV1 receptor.[4] The investigation of "3-(3-aminophenyl)-N-methylpropanamide" is therefore a logical step in the exploration of this chemical space for new therapeutic agents.
Foundational Concepts: TRPV1 Signaling and Modulation
A thorough understanding of the TRPV1 signaling cascade is essential for designing and interpreting experiments. Upon activation, TRPV1 initiates a series of downstream events that contribute to neuronal sensitization and inflammatory responses.
Core Activation and Sensitization Pathways
TRPV1 activation is not an isolated event. Various inflammatory mediators can sensitize the channel, lowering its activation threshold and exacerbating pain.[2][11] Key signaling pathways that converge on TRPV1 include:
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can phosphorylate TRPV1, leading to its sensitization.[6][12]
-
Phosphatidylinositol 4,5-bisphosphate (PIP2): The hydrolysis of PIP2 can release TRPV1 from an inhibitory state.[6]
-
Calmodulin (CaM): Calcium influx through TRPV1 can lead to CaM-dependent desensitization, a negative feedback mechanism.[1][6]
Below is a diagram illustrating the central role of TRPV1 in nociceptive signaling.
Caption: TRPV1 signaling cascade initiated by various stimuli and modulated by sensitizing pathways.
Experimental Protocols for Ligand Characterization
The following protocols provide a roadmap for characterizing the interaction of "3-(3-aminophenyl)-N-methylpropanamide" with TRPV1 receptors.
Ligand Binding Assays
The initial step is to determine if the compound directly interacts with the TRPV1 receptor. Competitive radioligand binding assays are a standard method for this purpose.
Principle: This assay measures the ability of the test compound to displace a known high-affinity radiolabeled TRPV1 ligand, such as [³H]-Resiniferatoxin (RTX), from the receptor.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing human TRPV1.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of cell membranes, [³H]-RTX (typically at its Kd concentration), and varying concentrations of "3-(3-aminophenyl)-N-methylpropanamide" or a known competitor (e.g., unlabeled capsaicin).
-
Incubate at 37°C for 1 hour to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Table 1: Representative Data from a Competitive Binding Assay
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Unlabeled Capsaicin | 50 | 25 |
| 3-(3-aminophenyl)-N-methylpropanamide | TBD | TBD |
| Vehicle Control | >10,000 | >10,000 |
Functional Assays: Calcium Imaging
To determine if the compound acts as an agonist or antagonist, functional assays measuring TRPV1 channel activity are essential. Calcium imaging is a high-throughput method to assess changes in intracellular calcium concentration upon channel activation.
Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV1 leads to calcium influx, which is detected as an increase in fluorescence intensity.
Protocol:
-
Cell Preparation:
-
Plate TRPV1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Agonist Mode: Add varying concentrations of "3-(3-aminophenyl)-N-methylpropanamide" to the cells and measure the fluorescence intensity over time using a fluorescence plate reader or a high-content imaging system.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of "3-(3-aminophenyl)-N-methylpropanamide" for a defined period. Then, challenge the cells with a known TRPV1 agonist (e.g., capsaicin at its EC₅₀ concentration) and measure the fluorescence response.
-
-
Data Analysis:
-
Agonist Mode: Calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).
-
Antagonist Mode: Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the agonist-induced response).
-
Table 2: Expected Outcomes from Calcium Imaging Assays
| Assay Mode | Expected Outcome for an Agonist | Expected Outcome for an Antagonist |
| Agonist | Dose-dependent increase in fluorescence | No change in fluorescence |
| Antagonist | No effect on baseline fluorescence | Dose-dependent inhibition of capsaicin-induced fluorescence increase |
Gold Standard: Patch-Clamp Electrophysiology
For a detailed characterization of the compound's effect on ion channel properties, whole-cell patch-clamp electrophysiology is the gold standard.
Principle: This technique allows for the direct measurement of ion currents flowing through TRPV1 channels in a single cell.
Protocol:
-
Cell Preparation:
-
Use TRPV1-expressing cells cultured on glass coverslips.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPV1 currents.
-
Agonist Mode: Perfuse the cell with varying concentrations of "3-(3-aminophenyl)-N-methylpropanamide" and record the induced current.
-
Antagonist Mode: Pre-apply the test compound, then co-apply with a known agonist like capsaicin and measure the effect on the agonist-induced current.
-
-
Data Analysis:
-
Measure current amplitude, current-voltage (I-V) relationship, and channel kinetics.
-
Determine EC₅₀ or IC₅₀ values from dose-response curves.
-
Experimental Workflow and Decision Making
The characterization of a novel ligand should follow a logical progression, with each experiment informing the next.
Caption: A logical workflow for the characterization of a novel TRPV1 ligand.
Concluding Remarks and Future Directions
The exploration of novel chemical scaffolds like aminophenylalkanamides is a crucial endeavor in the quest for safer and more effective analgesics. The protocols and conceptual framework provided herein offer a robust starting point for the systematic evaluation of "3-(3-aminophenyl)-N-methylpropanamide" as a potential TRPV1 ligand. Should this compound demonstrate promising activity, further investigations into its selectivity against other TRP channels, in vivo efficacy in pain models, and pharmacokinetic properties will be warranted.
References
-
TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory ... - NCBI. Available from: [Link]
-
TRPV1 - Wikipedia. Available from: [Link]
-
Understand spiciness: mechanism of TRPV1 channel activation by capsaicin | Protein & Cell. Available from: [Link]
-
Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed. Available from: [Link]
-
A Potential Route of Capsaicin to Its Binding Site in the TRPV1 Ion Channel. Available from: [Link]
-
General outline of TRPV1 channels' role in signaling pathways that... - ResearchGate. Available from: [Link]
-
Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin | PNAS. Available from: [Link]
-
Understanding diverse TRPV1 signaling – an update - PMC - PubMed Central. Available from: [Link]
-
TRPV1: a stress response protein in the central nervous system - PMC. Available from: [Link]
-
A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PubMed Central. Available from: [Link]
-
TRPV1: A Potential Drug Target for Treating Various Diseases - PMC - PubMed Central. Available from: [Link]
-
Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates | ACS Omega. Available from: [Link]
-
TRPV1: A Target for Rational Drug Design - MDPI. Available from: [Link]
-
Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PubMed Central. Available from: [Link]
-
TRPV1 Purification and Reconstitution for Spectroscopic Analysis | Protocol Preview. Available from: [Link]
-
A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - Frontiers. Available from: [Link]
-
4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed. Available from: [Link]
-
Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI. Available from: [Link]
-
Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin | PNAS. Available from: [Link]
Sources
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TRPV1: A Target for Rational Drug Design [mdpi.com]
- 11. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Characterization of the Anti-Cancer Activities of 3-(3-aminophenyl)-N-methylpropanamide Using Cell-Based Assays
Introduction
The discovery and development of novel anti-cancer therapeutics are paramount to addressing the global health challenge posed by cancer. Small molecule inhibitors that target specific cellular pathways, such as DNA repair, have emerged as a promising class of anti-cancer agents.[1] This application note details a suite of cell-based assays for the characterization of a novel investigational compound, "3-(3-aminophenyl)-N-methylpropanamide."
While "3-(3-aminophenyl)-N-methylpropanamide" is a new chemical entity, its core structure, featuring an aminophenyl group, is present in molecules with known anti-cancer properties. For instance, the aminobenzamide moiety is a key feature of poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are critical for the repair of single-strand DNA breaks; their inhibition in cancer cells with compromised DNA repair mechanisms, such as those with BRCA1/2 mutations, can lead to synthetic lethality.[2][3] This targeted approach selectively kills cancer cells while sparing normal cells.[1]
Given this structural similarity, we hypothesize that "3-(3-aminophenyl)-N-methylpropanamide" may exert its anti-cancer effects by interfering with DNA repair pathways, potentially through PARP inhibition, leading to cell cycle arrest and apoptosis. This document provides detailed protocols for a systematic in vitro evaluation of this compound's biological activities, including its effects on cell viability, apoptosis, and cell cycle progression. These assays are fundamental in the early stages of drug discovery for establishing a compound's mechanism of action and therapeutic potential.[4]
I. Assessment of Cytotoxicity using the MTT Assay
The initial step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media until approximately 80% confluency.
-
Trypsinize the cells, neutralize, and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of "3-(3-aminophenyl)-N-methylpropanamide" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle-treated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis and Expected Results
The cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve can be plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 1.02 | 81.6 |
| 10 | 0.85 | 68.0 |
| 25 | 0.61 | 48.8 |
| 50 | 0.35 | 28.0 |
| 100 | 0.15 | 12.0 |
Table 1: Hypothetical data from an MTT assay showing the dose-dependent cytotoxic effect of "3-(3-aminophenyl)-N-methylpropanamide" on a cancer cell line after 48 hours of treatment.
II. Detection of Apoptosis by Annexin V and Propidium Iodide Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay can be performed.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[10] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, by intercalating with DNA. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with "3-(3-aminophenyl)-N-methylpropanamide" at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain floating apoptotic cells.[9]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
-
Staining:
-
Wash the cells once with cold 1X PBS and centrifuge again.[10]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[10][11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
Data Analysis and Expected Results
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
| Cell Population | Vehicle Control (%) | Treated (%) |
| Live (Annexin V- / PI-) | 95 | 40 |
| Early Apoptotic (Annexin V+ / PI-) | 2 | 35 |
| Late Apoptotic (Annexin V+ / PI+) | 2 | 20 |
| Necrotic (Annexin V- / PI+) | 1 | 5 |
Table 2: Hypothetical data from an Annexin V/PI assay, indicating a significant increase in early and late apoptotic cells after treatment with "3-(3-aminophenyl)-N-methylpropanamide."
III. Cell Cycle Analysis by Propidium Iodide Staining
To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content using PI staining can be performed. PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[14] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Experimental Workflow: Cell Cycle Analysis
Sources
- 1. massivebio.com [massivebio.com]
- 2. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. clyte.tech [clyte.tech]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
"3-(3-aminophenyl)-N-methylpropanamide" in drug discovery screening
Application Notes and Protocols for Drug Discovery Screening
Topic: Characterization of "Compound X," a Novel Akt Inhibitor Derived from a 3-(3-aminophenyl)-N-methylpropanamide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "3-(3-aminophenyl)-N-methylpropanamide" is not extensively characterized in publicly available scientific literature. To provide a scientifically rigorous and practical guide, this document describes protocols for a hypothetical, analogous compound, "Compound X," identified as a potent inhibitor of the protein kinase Akt. These methodologies represent a standard workflow for characterizing novel kinase inhibitors.
Introduction: The Emergence of a Novel Kinase Inhibitor
The 3-phenylpropanamide scaffold is a versatile structure in medicinal chemistry, serving as a foundational element for compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Recent high-throughput screening efforts have identified "Compound X," a novel derivative of 3-(3-aminophenyl)-N-methylpropanamide, as a potential inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Its dysregulation is a hallmark of numerous cancers, making Akt a prime target for therapeutic intervention.[5][6][7] The discovery of Compound X presents an exciting opportunity to develop a new class of targeted cancer drugs.[8]
These application notes provide a comprehensive guide to the initial biochemical and cell-based characterization of Compound X, outlining the necessary steps to validate its inhibitory activity, determine its potency, and assess its effects on downstream signaling in a cellular context.
Part 1: Primary Screening - Biochemical Potency Determination
The first crucial step is to quantify the direct inhibitory effect of Compound X on the target enzyme, Akt. A luminescence-based in vitro kinase assay is a robust, sensitive, and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀).[9][10]
Principle of the Assay
This assay measures the amount of ATP remaining after a kinase reaction.[11] Akt utilizes ATP to phosphorylate a substrate peptide. In the presence of an inhibitor like Compound X, Akt activity is reduced, resulting in less ATP consumption. A luciferase-based reagent is then added, which generates a luminescent signal directly proportional to the ATP concentration.[10][11] Therefore, a strong luminescent signal corresponds to high inhibition of kinase activity.[10][11]
Experimental Workflow: Biochemical IC₅₀ Determination
Caption: Workflow for in vitro Akt1 kinase inhibition assay.
Detailed Protocol: Luminescence-Based Akt1 Kinase Assay
Materials:
-
Recombinant human Akt1 enzyme
-
Akt substrate peptide (e.g., GSK-3)
-
Kinase Assay Buffer
-
ATP solution
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine or a known Akt inhibitor like Capivasertib)[6]
-
DMSO (vehicle control)
-
Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)[11][12]
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. A typical starting concentration might be 100 µM.
-
Assay Plate Setup:
-
To the appropriate wells of a white assay plate, add 1 µL of each Compound X dilution.
-
Add 1 µL of DMSO to the "No Inhibition" (100% activity) control wells.
-
Add 1 µL of the positive control inhibitor (e.g., 10 µM Staurosporine) to the "Maximum Inhibition" control wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the Akt1 enzyme and substrate peptide in kinase assay buffer.
-
Add 24 µL of this master mix to each well of the assay plate.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of a 2X ATP solution (final concentration should be at or near the Km for Akt1, typically 10-100 µM).[11]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the kinase assay reagent to room temperature.
-
Add 50 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
-
Plot the % Inhibition against the logarithm of the Compound X concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
| Parameter | Description | Expected Value |
| IC₅₀ | Concentration of Compound X that inhibits 50% of Akt1 activity. | Dependent on compound potency (nM to µM range). |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 for a reliable assay. |
| Signal-to-Background | Ratio of the mean signal of the no-inhibition control to the mean signal of the max-inhibition control. | > 5 |
Part 2: Secondary Screening - Cellular Target Engagement
After confirming direct enzymatic inhibition, the next step is to determine if Compound X can engage its target, Akt, within a cellular environment and inhibit its signaling pathway. A Western blot analysis of phosphorylated Akt (p-Akt) and its downstream substrates is a standard and effective method.[13][14][15]
Principle of the Assay
Akt activation requires phosphorylation at two key sites: Threonine 308 (T308) and Serine 473 (S473).[13][16] Activated Akt then phosphorylates a host of downstream proteins, such as GSK-3β. By treating cancer cells (e.g., MCF-7 breast cancer cells, which have an active PI3K/Akt pathway) with Compound X, we can use phospho-specific antibodies to measure changes in the phosphorylation status of Akt and its substrates via Western blot.[17][18][19] A decrease in the p-Akt (S473) signal indicates successful target inhibition.
Signaling Pathway: PI3K/Akt Inhibition
Sources
- 1. 3-Phenylpropanamide|Research Chemical|RUO [benchchem.com]
- 2. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides [mdpi.com]
- 3. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Note & Protocols: Formulation Strategies for 3-(3-aminophenyl)-N-methylpropanamide in Preclinical Animal Models
Part 1: Pre-Formulation Assessment: The Foundation of a Robust Dosing Vehicle
Before any in vivo study, a thorough understanding of the physicochemical properties of 3-(3-aminophenyl)-N-methylpropanamide is critical. These initial experiments dictate the entire formulation strategy. An increasing number of compounds investigated in drug discovery have low aqueous solubility, which can lead to poor oral bioavailability.[1]
Physicochemical Characterization
The structure of 3-(3-aminophenyl)-N-methylpropanamide contains a basic aminophenyl group, which is expected to have a pKa in the range of 4-5, and an N-methylpropanamide group, which is largely neutral. The presence of the amine is a key feature; it can be protonated in an acidic environment to form a more water-soluble salt.[2]
-
Aqueous Solubility (pH-dependency): The most critical initial step is to determine the compound's solubility in aqueous media at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions. The amine group suggests that solubility will be significantly higher at a lower pH.[3]
-
LogP/LogD Determination: The octanol-water partition coefficient (LogP) predicts the lipophilicity of the neutral molecule, while the distribution coefficient (LogD) accounts for pH and ionization. A high LogP/D value indicates poor water solubility and a higher affinity for lipid environments.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can determine the compound's melting point, crystallinity, and polymorphism, which can significantly impact dissolution rates.
Vehicle Solubility Screening
A systematic solubility screening in common, pharmaceutically acceptable excipients is the next logical step.[4] This process helps identify promising vehicles for different administration routes. The goal is to find a system that can dissolve the required dose in a volume appropriate for the target animal species.
| Vehicle/Excipient Category | Examples | Suitability for Routes | Rationale for Use |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Citrate Buffer | PO, IP, IV | Establishes baseline aqueous solubility. pH can be adjusted to enhance solubility of ionizable compounds. |
| Suspending Agents | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | PO | Increases viscosity to keep insoluble particles suspended, ensuring uniform dosing for oral gavage.[5] |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), DMSO | PO, IP | Organic solvents miscible with water that can dissolve lipophilic compounds. Often used in combination.[6] |
| Surfactants/Solubilizers | Polysorbate 80 (Tween® 80), Solutol® HS 15 | PO, IP, IV | Form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.[7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | PO, IP, IV | Form inclusion complexes with drug molecules, shielding the hydrophobic parts and increasing water solubility. |
| Oils | Corn Oil, Sesame Oil | PO | Suitable for highly lipophilic compounds that are difficult to solubilize in aqueous or co-solvent systems.[8] |
The following diagram illustrates the decision-making workflow for selecting a formulation strategy based on initial screening results.
Caption: Formulation strategy decision workflow.
Part 2: Formulation Protocols for Animal Administration
The following protocols are provided as starting points. It is imperative that the final formulation is validated for homogeneity, stability, and tolerability in the specific animal model being used. All preparations for parenteral (IP, IV) administration must be performed under sterile conditions.
Protocol 2.1: Oral Administration (PO) - Aqueous Suspension
This is often the simplest and most common approach for initial preclinical studies when a compound has low solubility.[6]
Principle: A suspending agent like methylcellulose increases the viscosity of the aqueous vehicle, preventing the solid drug particles from settling quickly and allowing for consistent dose administration via oral gavage.
Materials:
-
3-(3-aminophenyl)-N-methylpropanamide
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated dosing syringes and gavage needles[9]
Methodology:
-
Preparation of 0.5% MC Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of hot (~80°C) sterile water while stirring vigorously. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous. Store at 4°C.
-
Calculate Required Mass: Determine the total mass of the compound needed for the study based on the dose, number of animals, and dosing volume (typically 5-10 mL/kg for rats).
-
Particle Size Reduction (Wetting): Place the calculated mass of the compound into a mortar. Add a small volume of the MC vehicle (just enough to form a paste) and triturate with the pestle. This step is crucial to break down aggregates and ensure particles are wetted, preventing clumping.
-
Suspension Formation: Gradually add the remaining MC vehicle to the paste while stirring continuously. Transfer the mixture to a suitable container.
-
Homogenization: Place the container on a stir plate and stir for at least 30-60 minutes before dosing to ensure a uniform suspension. Crucially, the suspension must be continuously stirred throughout the dosing procedure to prevent settling.
-
Dose Administration: Use a calibrated syringe and an appropriately sized gavage needle for the animal species.[9] Verify the dose volume before administering to each animal.
Protocol 2.2: Intraperitoneal (IP) & Intravenous (IV) - Solubilized Formulation using a Co-solvent/Surfactant System
Parenteral routes require the compound to be fully dissolved in a sterile, isotonic, and biocompatible vehicle.[10] Co-solvents and surfactants are often necessary to achieve the required concentration.[11]
Principle: This protocol uses a three-part system. DMSO acts as a strong organic solvent to initially dissolve the compound. Polysorbate 80 acts as a surfactant to create micelles that help keep the drug in solution when diluted into the final aqueous vehicle (saline).
Materials:
-
3-(3-aminophenyl)-N-methylpropanamide
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polysorbate 80 (Tween® 80), sterile injectable grade
-
0.9% Sodium Chloride (Saline), sterile injectable grade
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Methodology:
-
Vehicle Preparation: Prepare a stock vehicle by mixing DMSO and Polysorbate 80. A common starting ratio is 1:1 (v/v). For example, mix 5 mL of DMSO with 5 mL of Polysorbate 80.
-
Compound Solubilization: Weigh the required amount of 3-(3-aminophenyl)-N-methylpropanamide into a sterile vial. Add the smallest possible volume of the DMSO:Polysorbate 80 mixture to completely dissolve the compound. Vortex or sonicate briefly if needed. This creates a concentrated drug stock.
-
Final Dilution: Slowly add sterile saline to the drug concentrate with constant mixing (e.g., vortexing) to reach the final target concentration. It is critical to add the saline to the concentrate, not the other way around, to avoid precipitation. A common final vehicle composition is 5-10% DMSO, 5-10% Polysorbate 80, and 80-90% saline.
-
Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is mandatory for IV administration to remove any potential microbial contamination or micro-precipitates.
-
Visual Inspection: Before administration, visually inspect the final solution against a light and dark background to ensure it is clear and free of any particulate matter.
Trustworthiness & Self-Validation: Always prepare a small test batch of the final formulation and let it stand at room temperature for at least one hour. Observe for any signs of precipitation or cloudiness, which would indicate an unstable formulation that is unsuitable for injection.
Part 3: Critical Considerations & Best Practices
-
Vehicle Toxicity: Excipients are not inert and can have biological effects or cause local irritation.[12][13] Always run a "vehicle only" control group in your animal studies to differentiate the effects of the compound from the effects of the dosing vehicle.[14]
-
Stability: The stability of the final formulation should be assessed. For suspensions, ensure they can be easily re-homogenized. For solutions, confirm the compound remains dissolved for the duration of the experiment.
-
Route of Administration: The choice of administration route (PO, IP, IV) dramatically impacts the pharmacokinetic profile (e.g., absorption rate, bioavailability, metabolism). The formulation must be tailored to the chosen route.[15]
-
Hypothetical Mechanism: The compound's structure suggests it could interact with pathways involving amine signaling or serve as a building block for larger molecules. Understanding the target pathway can inform dosing regimens. For example, if it targets a CNS receptor, formulations that enhance blood-brain barrier penetration might be explored.
Caption: Hypothetical signaling cascade for the compound.
References
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
- Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 633-640.
- Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: an overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(3), 80-87.
- Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5030–5034.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- LibreTexts. (2021). Chapter 7: Amines. Chemistry LibreTexts.
- Barcelos, J. P. S., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations.
- American Society for Microbiology. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
- Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 220, 107-114.
- Aroso, I. M., et al. (2021).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889074, 3-Amino-N-methylpropanamide. Retrieved from [Link]
- LibreTexts. (2021). 23.1: Properties of amines. Chemistry LibreTexts.
- Talluri, R., et al. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 4(10), FSO343.
-
Veterinary Prescriber. (2023). What we learned about excipients in animal medicines. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
- Singh, S., & Majumdar, S. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research.
-
Protheragen. (n.d.). Vet Excipients. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442275, Methyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(3-aminophenyl)propanamide (C9H12N2O). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oit.edu [oit.edu]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vet Excipients - Protheragen [protheragen.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What we learned about excipients in veterinary medicines — Veterinary Prescriber [veterinaryprescriber.org]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Novel DNA Methyltransferase Inhibitors
A Case Study with the Hypothetical Non-Nucleoside Inhibitor: "3-(3-aminophenyl)-N-methylpropanamide"
Disclaimer: As of the latest literature review, "3-(3-aminophenyl)-N-methylpropanamide" is not a recognized or characterized DNA Methyltransferase (DNMT) inhibitor. The following application notes and protocols are presented as a comprehensive guide for the evaluation of a novel, hypothetical non-nucleoside DNMT inhibitor, using this compound as a placeholder for illustrative purposes. The methodologies described are based on established principles and widely accepted assays in the field of epigenetics and drug discovery.
Introduction to DNA Methyltransferases and Their Inhibition
DNA methylation is a fundamental epigenetic modification involving the transfer of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides.[1][2] This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[1][3] In mammals, DNMT1 is responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are responsible for de novo methylation.[4][5] Aberrant DNA methylation is a hallmark of numerous diseases, including cancer, where hypermethylation of tumor suppressor gene promoters leads to their silencing.[1][4][6] Consequently, DNMTs have emerged as critical therapeutic targets.[7]
DNMT inhibitors can be broadly categorized into nucleoside analogs and non-nucleoside analogs.[4] Non-nucleoside inhibitors, the focus of this guide, offer the potential for greater specificity and different mechanisms of action compared to nucleoside analogs which require incorporation into DNA.[7]
"3-(3-aminophenyl)-N-methylpropanamide": A Hypothetical Non-Nucleoside DNMT Inhibitor
For the purpose of this guide, we will consider "3-(3-aminophenyl)-N-methylpropanamide" as a novel small molecule inhibitor of DNMTs. The protocols outlined below will provide a roadmap for its initial characterization, from in vitro enzymatic assays to cell-based functional analyses.
Predicted Mechanism of Action
Non-nucleoside DNMT inhibitors can function through several mechanisms, including:
-
Competitive inhibition with the methyl donor, S-adenosyl-L-methionine (SAM): The inhibitor may bind to the SAM-binding pocket of the DNMT enzyme, preventing the binding of the natural methyl donor.[8]
-
Competitive inhibition with the DNA substrate: The compound might interact with the DNA binding site of the enzyme.[1]
-
Allosteric inhibition: The inhibitor could bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity.
The following protocols are designed to elucidate the inhibitory potential and mechanism of action of our hypothetical compound.
Part 1: In Vitro Characterization of DNMT Inhibition
The initial step in characterizing a putative DNMT inhibitor is to determine its direct effect on the enzymatic activity of purified DNMTs. A colorimetric ELISA-based assay is a common, non-radioactive method for this purpose.[9][10][11][12]
Protocol 1: In Vitro DNMT Activity/Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available DNMT activity/inhibition assay kits.[3][10][11][12]
Principle: A cytosine-rich DNA substrate is immobilized on a microplate well. The DNMT enzyme transfers a methyl group from SAM (referred to as Adomet in some kits) to the DNA substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (5-mC). The amount of methylated DNA, which is proportional to the enzyme's activity, is quantified colorimetrically.[11][13]
Materials:
-
Purified recombinant DNMT1, DNMT3A, or DNMT3B enzyme
-
DNMT Assay Buffer
-
S-adenosyl-L-methionine (SAM/Adomet)
-
DNA substrate-coated 96-well plate
-
"3-(3-aminophenyl)-N-methylpropanamide" (or other test inhibitor)
-
Positive control inhibitor (e.g., RG108, SGI-1027[7])
-
Capture Antibody (anti-5-methylcytosine)
-
Detection Antibody (e.g., HRP-conjugated secondary antibody)
-
Developer Solution (e.g., TMB substrate)
-
Stop Solution
-
10X Wash Buffer
-
Microplate reader capable of reading absorbance at 450 nm
Experimental Workflow:
Caption: Workflow for the in vitro DNMT inhibition assay.
Procedure:
-
Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. Prepare a stock solution of "3-(3-aminophenyl)-N-methylpropanamide" in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Reaction Setup: To the DNA-coated wells, add the DNMT assay buffer, the DNMT enzyme, and the test inhibitor at various concentrations. Include wells for no-enzyme control, no-inhibitor control, and positive control inhibitor.
-
Initiation and Incubation: Start the reaction by adding SAM to all wells. Mix gently and incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for DNA methylation.
-
Detection: a. Wash the wells multiple times with the 1X Wash Buffer. b. Add the diluted Capture Antibody (anti-5mC) to each well and incubate. c. Wash the wells again. d. Add the diluted Detection Antibody and incubate. e. After a final wash, add the Developer Solution and incubate until a color develops. f. Stop the reaction by adding the Stop Solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of DNMT inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_no_inhibitor - OD_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the DNMT enzyme activity.
| Parameter | Description |
| OD_inhibitor | Absorbance of the well with the test inhibitor. |
| OD_no_inhibitor | Absorbance of the well without the inhibitor (maximum enzyme activity). |
| OD_blank | Absorbance of the well without the enzyme (background). |
| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by half. |
Part 2: Cell-Based Characterization of DNMT Inhibition
After confirming in vitro activity, the next crucial step is to assess the inhibitor's efficacy in a cellular context. This involves treating cultured cells with the compound and measuring its effect on DNA methylation.
Protocol 2: Global DNA Methylation Analysis in Cultured Cells
This protocol utilizes an ELISA-based method to quantify the total amount of 5-mC in the genomic DNA of treated cells, providing an indication of global methylation changes.
Principle: Genomic DNA is extracted from cells treated with the inhibitor. The DNA is then bound to a microplate, and the 5-mC content is detected using a specific anti-5-mC antibody in a manner similar to the in vitro assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
"3-(3-aminophenyl)-N-methylpropanamide"
-
Genomic DNA extraction kit
-
Global DNA Methylation Quantification Kit (Colorimetric or Fluorometric)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for cell-based global DNA methylation analysis.
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach. Treat the cells with various concentrations of "3-(3-aminophenyl)-N-methylpropanamide" for 24-72 hours. Include a vehicle-treated control.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
Global Methylation Assay: Perform the ELISA-based global 5-mC quantification assay according to the kit manufacturer's protocol. This typically involves binding the extracted DNA to the assay wells, followed by antibody-based detection of 5-mC.
-
Data Analysis: Calculate the percentage of global 5-mC for each sample based on a standard curve. Compare the global methylation levels in inhibitor-treated cells to the vehicle-treated control.
Expected Results: A potent DNMT inhibitor is expected to cause a dose-dependent decrease in the percentage of global 5-mC.
| Treatment Group | Expected Global 5-mC % |
| Vehicle Control | Baseline level (e.g., 4-5%) |
| Low Dose Inhibitor | Slight decrease from baseline |
| High Dose Inhibitor | Significant decrease from baseline |
Protocol 3: Gene-Specific DNA Methylation Analysis by Bisulfite Sequencing
To determine if the inhibitor can reactivate silenced genes, it is essential to analyze the methylation status of specific gene promoters, such as those of tumor suppressor genes. Bisulfite sequencing is the gold standard for this purpose.[14][15]
Principle: Sodium bisulfite treatment of genomic DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[14] The target promoter region is then amplified by PCR, and the resulting product is sequenced. By comparing the sequence to the original reference sequence, the methylation status of each CpG site can be determined.
Materials:
-
Genomic DNA from treated and control cells (from Protocol 2)
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted sequence of a target gene promoter (e.g., p16, CDKN2A)
-
Taq polymerase for PCR
-
PCR purification kit
-
Sanger sequencing service or next-generation sequencing platform
Procedure:
-
Bisulfite Conversion: Treat genomic DNA from inhibitor-treated and control cells with sodium bisulfite using a commercial kit.
-
PCR Amplification: Amplify the promoter region of a target gene using primers designed to bind to the bisulfite-converted DNA.
-
Sequencing: Purify the PCR product and send it for sequencing.
-
Data Analysis: Align the obtained sequences and analyze the methylation status of each CpG site within the amplified region. A "C" in the sequence corresponds to a methylated cytosine, while a "T" corresponds to an unmethylated cytosine.
Expected Results: Treatment with an effective DNMT inhibitor should lead to a decrease in the percentage of methylated CpG sites in the promoter of a target tumor suppressor gene, which may correlate with its re-expression.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the initial characterization of a novel, hypothetical non-nucleoside DNMT inhibitor such as "3-(3-aminophenyl)-N-methylpropanamide." Successful outcomes in these assays, including potent in vitro inhibition, reduction of global cellular DNA methylation, and demethylation of specific gene promoters, would provide a strong rationale for further preclinical development. It is crucial to accompany these studies with assessments of cytotoxicity and off-target effects to build a complete profile of the compound's therapeutic potential.
References
-
DNA Methyltransferase Activity Assays: Advances and Challenges. PMC - PubMed Central. Available at: [Link]
-
DNA Methylation Inhibitors: Retrospective and Perspective View. PMC - NIH. Available at: [Link]
-
EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. EpigenTek. Available at: [Link]
-
Video: DNA Methylation Analysis. JoVE. Available at: [Link]
-
EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). EpigenTek. Available at: [Link]
-
DNA Methylation Protocols. Springer. Available at: [Link]
-
The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment. PubMed Central. Available at: [Link]
-
Targeting DNA Methylation with Small Molecules: What's Next? | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). Creative BioMart. Available at: [Link]
-
A Practical Guide to the Measurement and Analysis of DNA Methylation | American Journal of Respiratory Cell and Molecular Biology. ATS Journals. Available at: [Link]
-
Introduction to Single-Cell DNA Methylation Profiling Methods. PMC - NIH. Available at: [Link]
-
Global and specific DNMT inhibitors and their mechanism of action. ResearchGate. Available at: [Link]
-
Genome-wide determination of on-target and off-target characteristics for RNA-guided DNA methylation by dCas9 methyltransferases. NIH. Available at: [Link]
-
Small molecules DNA methyltransferases inhibitors. Semantic Scholar. Available at: [Link]
-
Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers. Available at: [Link]
-
Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Frontiers. Available at: [Link]
-
Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]
-
N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. PubChem - NIH. Available at: [Link]
-
DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. MDPI. Available at: [Link]
-
Mechanisms of DNA methylation regulatory function and crosstalk with histone lysine methylation. PMC - NIH. Available at: [Link]
-
Unveiling the methyl transfer mechanisms in the epigenetic machinery DNMT3A-3 L: A comprehensive study integrating assembly dynamics with catalytic reactions. NIH. Available at: [Link]
-
DNA methyl transferase 1: regulatory mechanisms and implications in health and disease. Bioscience Reports. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW OPTICALLY ACTIVE POLY(AMIDE-IMIDE)S BASED ON N-TRIMELLITIMIDO-L-AMINO ACID AND TRIMETHYLEN. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]
-
N-(3-aminophenyl)propanamide (C9H12N2O). PubChemLite. Available at: [Link]
Sources
- 1. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 4. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 11. epigentek.com [epigentek.com]
- 12. epigentek.com [epigentek.com]
- 13. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: DNA Methylation Analysis [jove.com]
- 15. epicypher.com [epicypher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-aminophenyl)-N-methylpropanamide
Welcome to the technical support center for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
I. Synthetic Overview & Key Challenges
The synthesis of 3-(3-aminophenyl)-N-methylpropanamide can be approached via two primary routes, each with its own set of potential challenges.
Route 1: Amide Coupling This route involves the direct coupling of 3-(3-aminophenyl)propanoic acid with methylamine. The main challenges include achieving high conversion rates and minimizing side reactions.[1][2]
Route 2: Reductive Amination This approach begins with the synthesis of 3-(3-nitrophenyl)-N-methylpropanamide, followed by the reduction of the nitro group to an amine. Key difficulties can arise during the catalytic hydrogenation step, such as incomplete reaction or catalyst poisoning.[3][4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the amide coupling route?
A1: Low yields in the amide coupling of 3-(3-aminophenyl)propanoic acid and methylamine are often due to several factors:
-
Inadequate activation of the carboxylic acid: The direct reaction between a carboxylic acid and an amine is slow. An activating agent is necessary to convert the carboxylic acid into a more reactive species.[5][6]
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can all impact the efficiency of the coupling reaction.
Q2: My catalytic hydrogenation of 3-(3-nitrophenyl)-N-methylpropanamide is sluggish or incomplete. What should I check?
A2: Several factors can impede catalytic hydrogenation:
-
Catalyst quality: The catalyst may be old or deactivated. Always use a fresh batch of a high-quality catalyst.[7]
-
Catalyst poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[3][4] Common poisons include sulfur and thiol compounds.
-
Insufficient hydrogen pressure: Some reductions require higher hydrogen pressure to proceed efficiently.[3]
-
Poor mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.[7]
Q3: I'm observing multiple spots on my TLC after the reaction. What are the likely side products?
A3: In the amide coupling route, side products can include unreacted starting materials and byproducts from the coupling reagent. In the reductive amination route, you might see partially reduced intermediates (e.g., nitroso or hydroxylamino species) or products of over-reduction if other functional groups are present.[8]
Q4: What is the best way to purify the final product?
A4: For 3-(3-aminophenyl)-N-methylpropanamide, which is an aromatic amine, purification can often be achieved by:
-
Column chromatography: This is a versatile method for separating the product from impurities.[1]
-
Acid-base extraction: The basicity of the amine allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent.[9]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
III. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues encountered during the synthesis of 3-(3-aminophenyl)-N-methylpropanamide.
Scenario 1: Amide Coupling Route - Low Conversion
Observation: After the allotted reaction time, TLC or LC-MS analysis shows a significant amount of unreacted 3-(3-aminophenyl)propanoic acid.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inefficient Carboxylic Acid Activation | 1. Verify Coupling Reagent: Ensure you are using a suitable coupling reagent. For this type of amide bond formation, carbodiimides like EDC or uronium-based reagents such as HATU are often effective.[10][11] 2. Add an Activator: The use of additives like HOBt or OxymaPure with carbodiimides can suppress side reactions and improve efficiency.[11] 3. Check Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the coupling reagent. A slight excess (1.1-1.2 equivalents) is often beneficial. |
| Presence of Water | 1. Use Anhydrous Solvents: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Use dry solvents. 2. Dry Starting Materials: Ensure your 3-(3-aminophenyl)propanoic acid is dry. |
| Incorrect Base | 1. Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred to neutralize acids formed during the reaction without competing with the desired amine nucleophile.[11] |
Scenario 2: Reductive Amination Route - Incomplete Reduction
Observation: TLC or LC-MS analysis of the crude product from the catalytic hydrogenation of 3-(3-nitrophenyl)-N-methylpropanamide shows the presence of starting material and/or intermediates.
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Deactivation | 1. Use Fresh Catalyst: Catalysts can lose activity over time. Start with a fresh batch of catalyst.[7] 2. Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor deactivation issues. |
| Catalyst Poisoning | 1. Purify Starting Material: Ensure the 3-(3-nitrophenyl)-N-methylpropanamide is free of impurities, especially sulfur-containing compounds.[3] 2. Use High-Purity Solvents and Hydrogen: Impurities in the solvent or hydrogen gas can poison the catalyst. |
| Suboptimal Reaction Conditions | 1. Increase Hydrogen Pressure: If using a balloon of hydrogen, consider switching to a Parr shaker or a similar apparatus that allows for higher, sustained hydrogen pressure.[3] 2. Elevate Temperature: Gently heating the reaction can sometimes increase the reaction rate, but be cautious of potential side reactions.[7] 3. Change Solvent: The choice of solvent can influence the reaction. Methanol and ethanol are commonly used for hydrogenations.[7] |
Scenario 3: Purification Challenges
Observation: Difficulty in obtaining a pure product after column chromatography or extraction.
| Potential Cause | Troubleshooting Steps & Explanation |
| Product Tailing on Silica Gel | 1. Add a Base to the Eluent: The basic amine can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can mitigate this issue.[12] |
| Emulsion Formation During Extraction | 1. Add Brine: Adding a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. 2. Filter Through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to separate the layers. |
| Product Instability | 1. Work-up Under Inert Atmosphere: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities. Performing the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
IV. Experimental Protocols
Protocol 1: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide via Amide Coupling
Caption: Workflow for the amide coupling synthesis.
-
Reaction Setup:
-
To a solution of 3-(3-aminophenyl)propanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-(3-aminophenyl)-N-methylpropanamide.
-
Protocol 2: Synthesis via Reductive Amination
Caption: Workflow for the reductive amination synthesis.
Step 1: Synthesis of 3-(3-nitrophenyl)-N-methylpropanamide
-
Follow the amide coupling protocol described above, starting with 3-(3-nitrophenyl)propanoic acid.
Step 2: Reduction of the Nitro Group
-
Reaction Setup:
-
Dissolve 3-(3-nitrophenyl)-N-methylpropanamide (1.0 eq) in methanol.
-
Carefully add palladium on carbon (10% w/w, 5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
-
V. Analytical Data
The identity and purity of 3-(3-aminophenyl)-N-methylpropanamide should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methylene protons of the propyl chain, and the N-methyl group. The chemical shifts and coupling constants should be consistent with the structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (e.g., LC-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
| HPLC | A single major peak indicating the purity of the compound. |
VI. References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. [Link not available]
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from
-
Montalvo-Zavala, F. E., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 15(7), 361-366. [Link]
-
BenchChem. (2025). Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation. [Link not available]
-
BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid. [Link not available]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]
-
WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry, 5(1), 1-7. [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation And Purification Of An Aromatic Amine. Retrieved from [Link]
-
ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]
-
BenchChem. (2025). Challenges in the scale-up of amide synthesis processes. [Link not available]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8196-8225. [Link]
-
PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved from [Link]
-
National Institutes of Health. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 153(1), 19-35. [Link]
-
Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 47(3), 1023-1025. [Link]
-
Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. 40(2), 437-464. [Link]
-
Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. [Link not available]
-
BenchChem. (2025). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. [Link not available]
-
OSTI.GOV. (2015). Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. You are being redirected... [hepatochem.com]
- 3. reddit.com [reddit.com]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Purification of 3-(3-aminophenyl)-N-methylpropanamide
Welcome to the technical support guide for the purification of 3-(3-aminophenyl)-N-methylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The purification of this molecule can present unique challenges due to the presence of both a basic primary aromatic amine and a secondary amide functional group. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-(3-aminophenyl)-N-methylpropanamide.
Question 1: I am observing significant peak tailing and low recovery of my compound during silica gel column chromatography. What is the cause and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like aromatic amines on standard silica gel.[1]
-
Probable Cause: The primary aromatic amine group in your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-specific binding leads to a portion of your compound being retained longer, causing the peak to tail significantly. In severe cases, this can lead to irreversible adsorption and, consequently, low recovery of your product.[1]
-
Solutions & Protocol:
-
Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[3] Triethylamine (Et₃N) is a standard choice. The triethylamine, being a stronger base, will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing it to elute with a much-improved peak shape.[2][3]
-
Step-by-Step Protocol (Column Chromatography with Modifier):
-
Determine the optimal solvent system for separation using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[3]
-
To the chosen solvent system, add 0.5-2% (v/v) of triethylamine. Ensure you add this modifier to the solvent you use for both TLC and the column itself for consistent results.[3]
-
Prepare your silica gel slurry using the eluent containing triethylamine. This "deactivates" the silica before you load your compound.[3]
-
Load your crude sample (preferably dry-loaded or dissolved in a minimum amount of solvent) onto the column.[4]
-
Elute the column with the triethylamine-modified solvent system, collecting fractions and monitoring by TLC.[5]
-
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative to standard silica gel.
-
Question 2: My final product shows impurities from the original amide synthesis, such as unreacted starting materials or by-products. How can I improve the purification?
Answer:
Impurities from the synthesis are common and require a targeted purification strategy. The nature of the impurities (e.g., unreacted carboxylic acid, amine, or coupling reagents) will dictate the best approach.[6][]
-
Probable Causes:
-
Solutions & Protocol:
-
Liquid-Liquid Extraction (Workup): Before chromatography, use an aqueous workup to remove the bulk of acidic or basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild acid (e.g., dilute HCl) to remove any unreacted basic starting materials.
-
Wash with a mild base (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid and acidic by-products.
-
Wash with brine, dry the organic layer (e.g., over Na₂SO₄), and concentrate.
-
-
Recrystallization: If your compound is a solid and has moderate to high purity after initial workup, recrystallization can be a highly effective and scalable purification method.[9] It is particularly good at removing small amounts of impurities.
-
Step-by-Step Protocol (Recrystallization):
-
Select a suitable solvent or solvent pair by testing small amounts of your crude product. The ideal solvent will dissolve your compound well when hot but poorly when cold.[9] Common solvents for amides include ethanol, acetone, or acetonitrile.[9]
-
Dissolve the crude material in the minimum amount of the hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Preparative HPLC: For very challenging separations where impurities co-elute with the product in normal-phase chromatography, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common purification challenges with 3-(3-aminophenyl)-N-methylpropanamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. studylib.net [studylib.net]
- 6. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 12. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods | HPLC Courses [hplccourses.com]
"3-(3-aminophenyl)-N-methylpropanamide" stability issues in solution
Welcome to the Technical Support Guide for 3-(3-aminophenyl)-N-methylpropanamide. As Senior Application Scientists, we have compiled this resource to address common stability challenges encountered when working with this compound in solution. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to proactively design robust experiments and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline stability of 3-(3-aminophenyl)-N-methylpropanamide in solution?
Amide bonds, like the one in this molecule, are generally stable in aqueous environments around neutral pH due to resonance stabilization which makes the carbonyl carbon less electrophilic.[1][2] However, the presence of the primary aromatic amine group introduces a potential point of instability. Therefore, while the core structure is robust, its stability is highly dependent on the solution's environment.
Q2: What are the primary factors that can compromise the stability of this compound?
The stability of 3-(3-aminophenyl)-N-methylpropanamide in solution is primarily influenced by four factors:
-
pH: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]
-
Oxidizing Agents: The 3-amino group is prone to oxidation, which is often accelerated by the presence of dissolved oxygen, metal ions, or light.[4]
-
Temperature: Increased temperature accelerates the rates of both hydrolysis and oxidation.
-
Light Exposure: Photons can provide the activation energy for oxidative processes, leading to degradation.
Q3: What are the most probable degradation pathways?
Based on the structure, two degradation pathways are of primary concern:
-
Amide Hydrolysis: Cleavage of the N-methylpropanamide bond, yielding 3-aminophenylamine (m-phenylenediamine) and N-methylpropanoic acid. This is typically favored at pH extremes.
-
Oxidation of the Aniline Moiety: The primary aromatic amine can oxidize to form colored radical intermediates, which can further react and polymerize, leading to a visible discoloration of the solution (typically yellow to brown).
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for 3-(3-aminophenyl)-N-methylpropanamide.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My solution containing the compound is turning yellow or brown upon standing.
-
Probable Cause: This is a classic sign of oxidation of the 3-amino (aniline) group. Aromatic amines are notoriously sensitive to air and light, forming highly colored, conjugated systems.
-
Troubleshooting & Resolution:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Degassing: Use solvents that have been thoroughly degassed via sparging with an inert gas or by freeze-pump-thaw cycles.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[4]
-
Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be permissible, but this should be validated to ensure it does not interfere with your downstream assay.
-
Prepare Fresh: The most reliable solution is to prepare the stock solution fresh before each experiment.
-
Issue 2: I am observing a loss of compound concentration or biological activity over time, even without color change.
-
Probable Cause: This points towards a "silent" degradation pathway, most likely slow hydrolysis of the amide bond, especially if the solution is buffered at a low or high pH.
-
Troubleshooting & Resolution:
-
pH Control: Ensure your buffer is maintained within a stable, neutral range (pH 6-8) if your experimental conditions allow. Avoid unnecessarily acidic or basic conditions.
-
Solvent Choice: If compatible with your experiment, consider using aprotic solvents (e.g., DMSO, DMF) for long-term storage of stock solutions, as they are less conducive to hydrolysis than protic solvents like water or methanol.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to significantly reduce the rate of hydrolysis.
-
Stability Study: Perform a time-course experiment where you analyze the concentration of the parent compound at different time points using a validated analytical method like HPLC-UV (see Protocol 2).
-
Issue 3: The compound precipitates out of my aqueous buffer.
-
Probable Cause: This can be due to several factors:
-
pH-Dependent Solubility: The aminophenyl group has a pKa associated with it. A significant shift in the solution's pH can change the protonation state and drastically alter the compound's solubility.
-
Degradation: A degradation product may be less soluble than the parent compound, causing it to precipitate.
-
Concentration: The concentration may be exceeding the solubility limit in that specific buffer system.
-
-
Troubleshooting & Resolution:
-
Confirm pH: Measure the pH of the final solution to ensure it is where you expect it to be.
-
Solubility Assessment: Determine the solubility of the compound in your chosen buffer system before preparing high-concentration stock solutions.
-
Use of Co-solvents: A small percentage of an organic co-solvent like DMSO or ethanol can be used to increase solubility in aqueous buffers. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Recommended Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of a molecule.[5][6] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of 3-(3-aminophenyl)-N-methylpropanamide in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂. Keep at room temperature.
-
Thermal: Incubate a vial of the stock solution at 80°C.
-
Photolytic: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.[7][8]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column offering good retention and resolution for this type of moderately polar molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient is crucial for ensuring that both early-eluting (polar degradants) and late-eluting (non-polar degradants) compounds are separated from the parent peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection (UV) | 254 nm and 280 nm | The aromatic ring provides strong absorbance at ~254 nm. Monitoring a second wavelength can help in identifying degradants with different chromophores. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject a standard solution of 3-(3-aminophenyl)-N-methylpropanamide to determine its retention time and peak purity.
-
Inject samples from the forced degradation study.
-
Analysis: Compare the chromatograms. A loss in the area of the parent peak and the appearance of new peaks indicates degradation. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak. For definitive identification of degradants, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[5][7]
References
- BLD Pharmatech. (n.d.). Safety Data Sheet for N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide methanesulfonate.
- International Journal of Trend in Scientific Research and Development. (n.d.).
- ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. Retrieved from [Link].
- Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
- Bode, J. W., & Fink, B. E. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- U.S. Geological Survey. (2000). Methods of analysis by the U.S.
- Yayé, H. S., et al. (2014).
- Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889074, 3-Amino-N-methylpropanamide. Retrieved from [Link].
- ResearchGate. (n.d.).
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer Link.
- Echemi. (n.d.). 4-Amino-α,α-bis(4-aminophenyl)
- Wu, Y., et al. (2011).
- Kumar, V., et al. (2025).
- ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Coffee, K. R., et al. (2023).
- Skibiński, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14470, N-Methylpropanamide. Retrieved from [Link].
- BLDpharm. (n.d.). 3-(3-Aminophenyl)-3-oxopropanenitrile.
Sources
- 1. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-(3-aminophenyl)-N-methylpropanamide
Welcome to the technical support center for 3-(3-aminophenyl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a molecule possessing both an aromatic amine and an amide functional group, its solubility can be influenced by a variety of factors. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Understanding the Molecule: A Structural Perspective on Solubility
The solubility of 3-(3-aminophenyl)-N-methylpropanamide is governed by the interplay between its hydrophilic and hydrophobic regions. The aminophenyl group, while containing a polar amine, is predominantly aromatic and thus hydrophobic. The N-methylpropanamide side chain contributes to some polarity, but the overall molecule is expected to have limited aqueous solubility. The primary amine provides a handle for pH-dependent solubility modifications.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-(3-aminophenyl)-N-methylpropanamide not dissolving in aqueous buffers?
A1: The limited aqueous solubility of 3-(3-aminophenyl)-N-methylpropanamide is expected due to its significant hydrophobic aromatic ring. Direct dissolution in neutral aqueous buffers is often challenging. The solubility is likely dependent on the pH of the solution, as the primary aromatic amine can be protonated.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The most straightforward initial approach is to modulate the pH of your solvent. Since the molecule contains a basic amine group, decreasing the pH to acidic conditions (e.g., pH 2-5) will protonate the amine, forming a more soluble salt.[1][2] It is recommended to start with a small amount of the compound and titrate with a dilute acid (e.g., 0.1 M HCl) to find the optimal pH for dissolution.
Q3: Can I use organic solvents to dissolve 3-(3-aminophenyl)-N-methylpropanamide?
A3: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy.[3] Stock solutions are often prepared in solvents like DMSO, DMF, or ethanol, and then diluted into the final aqueous buffer.[4][5] However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological assays.
Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This is a common issue when the compound is poorly soluble in the final aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase the co-solvent concentration: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution.[6][7][8][9]
-
Consider cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][][12][13][14]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving solubility issues with 3-(3-aminophenyl)-N-methylpropanamide.
Problem 1: Compound fails to dissolve in the desired aqueous buffer.
-
Initial Observation: Solid material remains undissolved in the buffer even after vigorous vortexing and sonication.
-
Underlying Cause: The aqueous solubility of the neutral form of the compound is low.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Problem 2: Solution is initially clear but forms a precipitate over time.
-
Initial Observation: The compound dissolves initially, but a solid reappears after a short period (minutes to hours).
-
Underlying Cause: The initial solution was supersaturated, and the compound is crashing out of solution as it equilibrates.
-
Troubleshooting Steps:
-
Reduce Incubation Time: If the experimental protocol allows, reduce the time between preparing the solution and performing the assay.
-
Incorporate Solubilizing Agents: The inclusion of surfactants (e.g., 0.01% Tween-20) or cyclodextrins (e.g., HP-β-CD) in the buffer can stabilize the supersaturated state.[6][10][][12][13][14]
-
Solid Dispersions: For more advanced formulation, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution and stability in aqueous media.[15][16][17][18][19] This involves dissolving both the compound and a carrier (like PVP or PEG) in a common solvent and then removing the solvent.[18]
-
Problem 3: High variability in experimental results.
-
Initial Observation: Inconsistent results are observed between replicate experiments.
-
Underlying Cause: Inconsistent and partial precipitation of the compound is leading to variations in the actual concentration in solution.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Always vortex solutions thoroughly immediately before use.
-
Fresh Preparations: Prepare fresh dilutions of the compound from a well-dissolved stock solution for each experiment.
-
Visual Inspection: Before conducting the assay, visually inspect all solutions for any signs of precipitation.
-
Solubility Confirmation: It is highly recommended to experimentally determine the solubility of 3-(3-aminophenyl)-N-methylpropanamide under your specific assay conditions.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of 3-(3-aminophenyl)-N-methylpropanamide to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of 3-(3-aminophenyl)-N-methylpropanamide in 100% DMSO (e.g., 50 mM).
-
Prepare a series of aqueous buffers containing varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Add a small, fixed volume of the DMSO stock solution to each of the co-solvent buffers to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set time (e.g., 1 hour).
-
Determine the highest concentration that remains in solution for each co-solvent percentage.
Data Presentation
Table 1: Estimated Solubility of 3-(3-aminophenyl)-N-methylpropanamide in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water (pH 7) | < 0.1 mg/mL | Expected to be very poorly soluble. |
| 0.1 M HCl | > 1 mg/mL | Protonation of the amine should significantly increase solubility. |
| DMSO | > 25 mg/mL | Generally a good solvent for this type of compound. |
| Ethanol | 1-5 mg/mL | Expected to have moderate solubility. |
Disclaimer: The values in this table are estimations based on the chemical structure and general principles. Experimental verification is highly recommended.
Advanced Solubilization Strategies
For challenging applications requiring higher concentrations, more advanced formulation strategies may be necessary.
Caption: Overview of solubility enhancement strategies.
-
Surfactants: These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC).[20] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility.[8][9]
-
Cyclodextrins: These molecules have a hydrophilic exterior and a hydrophobic interior cavity.[12] The hydrophobic portion of 3-(3-aminophenyl)-N-methylpropanamide can be encapsulated within the cyclodextrin cavity, forming a water-soluble inclusion complex.[10][][13][14]
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier matrix.[15][16][17][18][19] When introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with increased surface area and enhanced dissolution.[17]
By systematically applying the principles and methods outlined in this guide, researchers can effectively overcome the solubility challenges associated with 3-(3-aminophenyl)-N-methylpropanamide, enabling more reliable and reproducible experimental outcomes.
References
- Vertex AI Search, "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)". Accessed January 20, 2026.
- Vertex AI Search, "Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release". Accessed January 20, 2026.
- MDPI, "Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development". Accessed January 20, 2026.
- Scholars Research Library, "Solid dispersion technique for improving solubility of some poorly soluble drugs". Accessed January 20, 2026.
- MDPI, "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- PMC - NIH, "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems". Accessed January 20, 2026.
- Journal of Drug Delivery and Therapeutics, "SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW". Accessed January 20, 2026.
- World Pharma Today, "Innovative Formulation Strategies for Poorly Soluble Drugs". Accessed January 20, 2026.
- Vertex AI Search, "The important role and application of surfactants in pharmaceutical formul
- Hilaris Publisher, "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs". Accessed January 20, 2026.
- Journal of Applied Pharmaceutical Science, "Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs". Accessed January 20, 2026.
- Vertex AI Search, "Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.". Accessed January 20, 2026.
- IJIRT, "Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems". Accessed January 20, 2026.
- Journal of Advanced Pharmacy Education and Research, "Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs". Accessed January 20, 2026.
- SciSpace, "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability". Accessed January 20, 2026.
- THE PCCA BLOG, "The Role of Surfactants in Compounded Prepar
- BOC Sciences, "Cyclodextrin Solutions for API Solubility Boost". Accessed January 20, 2026.
- Vertex AI Search, "Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs". Accessed January 20, 2026.
- Touro Scholar, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility". Accessed January 20, 2026.
- PMC - PubMed Central, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Accessed January 20, 2026.
- PMC - NIH, "Drug Solubility: Importance and Enhancement Techniques". Accessed January 20, 2026.
- Longdom Publishing, "Brief Overview of Various Approaches to Enhance Drug Solubility". Accessed January 20, 2026.
- PubChem - NIH, "N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953". Accessed January 20, 2026.
- PubChem, "3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074". Accessed January 20, 2026.
- Quora, "How does branching increase the solubility in amines?". Accessed January 20, 2026.
- PubChem, "Methyl 3-(3-aminophenyl)propanoate | C10H13NO2 | CID 10442275". Accessed January 20, 2026.
- PubChem, "3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075". Accessed January 20, 2026.
- Unacademy, "Methods of Preparation of Amines". Accessed January 20, 2026.
- ResearchGate, "Green Solvents for the Formation of Amide Linkage". Accessed January 20, 2026.
- SCBT, "N-(3-Aminophenyl)-2-methylpropanamide | CAS 213831-00-6". Accessed January 20, 2026.
- BYJU'S, "catecholamine neurotransmitters (ie, dopamine, epinephrine, and norepinephrine); and a specific chemical mediator, histamine, existing in most animal tissues. Common examples of amines include amino acids, trimethylamine, and aniline. Meanwhile, inorganic ammonia compounds such as monochloramine (NClH 2 ) are also called amines. - Amines naturally occur in hormones, vitamins, proteins, etc. They can also be prepared synthetically which we will discuss in detail below.". Accessed January 20, 2026.
- Vertex AI Search, "Co-solvent: Significance and symbolism". Accessed January 20, 2026.
- Green Chemistry (RSC Publishing), "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide". Accessed January 20, 2026.
- PMC - NIH, "Intrinsic Solubility of Ionizable Compounds from pKa Shift". Accessed January 20, 2026.
- YouTube, "Ph and Solubility of Drugs". Accessed January 20, 2026.
- PubChemLite, "N-(3-aminophenyl)propanamide (C9H12N2O)". Accessed January 20, 2026.
- Organic & Biomolecular Chemistry (RSC Publishing), "Green solvents for the formation of amide linkages". Accessed January 20, 2026.
- Benchchem, "Technical Support Center: Improving the Solubility of (2-Aminophenyl)urea for Biological Assays". Accessed January 20, 2026.
- Organic Letters - ACS Publications, "Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions". Accessed January 20, 2026.
- ResearchGate, "Experimental and Theoretical Study on the Interaction of P-Aminophenol Hydrochloride with H2O". Accessed January 20, 2026.
- University of Michigan Library, "Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs by Yitian Marguerite Chen". Accessed January 20, 2026.
- ChemScene, "1018506-37-0 | 3-(2-Aminophenyl)-N-methylpropanamide". Accessed January 20, 2026.
- Stenutz, "N-methylpropanamide". Accessed January 20, 2026.
- PubChem - NIH, "N-Methylpropanamide | C4H9NO | CID 14470". Accessed January 20, 2026.
Sources
- 1. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 10. scispace.com [scispace.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. jddtonline.info [jddtonline.info]
- 18. japsonline.com [japsonline.com]
- 19. japer.in [japer.in]
- 20. ijirt.org [ijirt.org]
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays
A Note on Compound Specificity: The chemical name "3-(3-aminophenyl)-N-methylpropanamide" does not correspond to a widely recognized or characterized research compound in the public domain. To provide a scientifically robust and practical guide, this resource will focus on AR-A014418 , a well-documented and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). The principles, troubleshooting strategies, and experimental protocols discussed herein are broadly applicable to the characterization of off-target effects for other kinase inhibitors and small molecules.
I. Compound Profile: AR-A014418
AR-A014418 is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3) with an IC₅₀ of 104 nM for GSK-3β and a Kᵢ of 38 nM. It exhibits high selectivity for GSK-3 over other kinases like cdc2 and cdk5[1][2]. GSK-3 is a key enzyme in numerous signaling pathways, including Wnt signaling, insulin action, and neuronal function. Its inhibition can lead to a variety of cellular effects, making it a target of interest for conditions like Alzheimer's disease, bipolar disorder, and cancer[2][3][4].
| Parameter | Value | Reference |
| Primary Target | Glycogen Synthase Kinase 3 (GSK-3) | [1] |
| IC₅₀ (GSK-3β) | 104 nM | [5] |
| Kᵢ | 38 nM | [5] |
| Mechanism of Action | ATP-competitive | [1] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AR-A014418?
AR-A014418 acts as an ATP-competitive inhibitor of GSK-3. This means it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of GSK-3 substrates[1][2]. This leads to the inhibition of GSK-3's kinase activity.
Q2: How selective is AR-A014418?
AR-A014418 is considered a highly selective GSK-3 inhibitor. Studies have shown that it does not significantly inhibit other closely related kinases, such as cdk2 and cdk5, even at high concentrations[2]. However, like any small molecule inhibitor, the possibility of off-target effects at higher concentrations or in specific cellular contexts cannot be entirely ruled out.
Q3: What are the typical working concentrations for AR-A014418 in cell-based assays?
The optimal concentration of AR-A014418 will vary depending on the cell type and the specific experimental endpoint. Based on published studies, a starting concentration range of 1-20 µM is often used in cell culture experiments[3]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: What are the known downstream effects of GSK-3 inhibition by AR-A014418?
Inhibition of GSK-3 by AR-A014418 can lead to a variety of downstream cellular effects, including:
-
Inhibition of tau phosphorylation: In models of Alzheimer's disease, AR-A014418 has been shown to block the phosphorylation of tau protein at GSK-3 specific sites[2][5].
-
Suppression of cancer cell growth: In pancreatic cancer cells, AR-A014418 has been demonstrated to reduce cell growth by inhibiting the GSK-3-mediated Notch1 signaling pathway[3][6].
-
Antidepressant-like effects: In animal models, AR-A014418 has shown antidepressant-like effects, supporting the hypothesis that GSK-3 inhibition may be a therapeutic strategy for mood disorders[4].
-
Downregulation of splicing factors: In glioma cells, inhibition of GSK-3 with AR-A014418 has been shown to downregulate the expression of certain splicing factors[7].
III. Troubleshooting Guide: Off-Target Effects
Issue 1: Unexpected Cytotoxicity at Low Concentrations
Question: I'm observing significant cell death in my cultures at concentrations of AR-A014418 that are reported to be non-toxic. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to GSK-3 inhibition or potential off-target effects.
-
Action: Perform a dose-response curve with a wide range of AR-A014418 concentrations to determine the EC₅₀ for cytotoxicity in your specific cell line. Compare your results with published data for similar cell types.
-
-
Off-Target Toxicity: The observed cytotoxicity may be due to the inhibition of an unintended target that is critical for cell survival in your specific cell line. Off-target interactions are a common mechanism of action for some drugs[8][9].
-
Action 1: Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that AR-A014418 is engaging with GSK-3 at the concentrations you are using.
-
Action 2: Rescue Experiment: If you hypothesize an off-target effect, try to "rescue" the phenotype. For example, if you suspect the compound is inhibiting another kinase, you could try to supplement the media with a downstream product of that kinase's pathway.
-
Action 3: Use a Structurally Different Inhibitor: Treat your cells with another selective GSK-3 inhibitor that has a different chemical scaffold. If the cytotoxicity is still observed, it is more likely to be an on-target effect of GSK-3 inhibition. If the cytotoxicity is diminished, it may be an off-target effect specific to AR-A014418.
-
-
Compound Purity and Stability: The compound may have degraded or contain impurities that are causing the toxic effects.
-
Action: Verify the purity of your compound stock using techniques like HPLC or mass spectrometry. Ensure proper storage conditions (-20°C or -80°C for long-term storage) to prevent degradation[5].
-
Issue 2: Lack of Expected Phenotype
Question: I'm not observing the expected biological effect of GSK-3 inhibition (e.g., changes in β-catenin levels) even at high concentrations of AR-A014418. Why is this happening?
Possible Causes & Troubleshooting Steps:
-
Inactive Compound: The AR-A014418 stock may be inactive due to improper storage or degradation.
-
Action: Test your compound in a well-established positive control assay where its activity has been previously demonstrated.
-
-
Low Target Expression: Your cell line may express very low levels of GSK-3, or the pathway you are studying may not be active under your experimental conditions.
-
Action: Confirm the expression of GSK-3α and GSK-3β in your cell line by Western blot. Ensure that the signaling pathway you are investigating is active in your cells.
-
-
Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.
-
Action: Co-treat the cells with known efflux pump inhibitors to see if this restores the activity of AR-A014418.
-
-
Incorrect Assay Endpoint: The chosen endpoint may not be the most sensitive or appropriate for detecting the effects of GSK-3 inhibition in your system.
-
Action: Measure a more direct and proximal marker of GSK-3 activity, such as the phosphorylation of a known GSK-3 substrate (e.g., phospho-β-catenin or phospho-tau).
-
Issue 3: Inconsistent Results Between Experiments
Question: I'm getting variable and non-reproducible results with AR-A014418 across different experiments. What could be the reason?
Possible Causes & Troubleshooting Steps:
-
Compound Stability in Media: AR-A014418 may be unstable in your cell culture media over the time course of your experiment.
-
Action: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
-
-
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can all affect cellular responses to small molecules.
-
Action: Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and are within a defined passage number range for all experiments.
-
-
Solvent Effects: The solvent used to dissolve AR-A014418 (typically DMSO) can have its own biological effects, especially at higher concentrations.
-
Action: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of AR-A014418 used) in your experiments. Keep the final DMSO concentration below 0.5% (v/v).
-
IV. Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Methodology:
-
Cell Treatment: Culture your cells to the desired confluency and treat them with AR-A014418 at your working concentration or with a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the levels of GSK-3 by Western blotting.
-
Data Analysis: Quantify the band intensities for GSK-3 at each temperature. Plot the percentage of soluble GSK-3 relative to the unheated control against the temperature. A shift in the melting curve to higher temperatures in the AR-A014418-treated samples indicates target engagement.
Protocol 2: Kinome Profiling to Identify Off-Targets
Kinome profiling services can screen your compound against a large panel of kinases to identify potential off-target interactions.
Experimental Workflow:
Caption: Kinome profiling experimental workflow.
V. Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3 and the inhibitory action of AR-A014418.
VI. References
-
Al-Katabi, H., et al. (2015). Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. HPB (Oxford), 17(9), 770-6. [Link]
-
Gould, T. D., et al. (2004). AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test. International Journal of Neuropsychopharmacology, 7(4), 387-90. [Link]
-
Bhat, R., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry, 278(46), 45937-45. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
European Watch Company. (n.d.). (50824) Rolex Daytona "Le Mans" 18k White Gold NEW MODEL UNWORN. [Link]
-
Scientist Live. (2018). Off-target testing assays. [Link]
-
Bhat, R., et al. (2003). Structural Insights and Biological Effects of Glycogen Synthase Kinase 3-specific Inhibitor AR-A014418. ResearchGate. [Link]
-
Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]
-
Fer-nandez-Alonso, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-92. [Link]
-
Yadav, A. K., et al. (2014). AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors. PLoS One, 9(1), e85733. [Link]
-
National Center for Biotechnology Information. (2015). Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. PubMed. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylpropanamide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide. PubChem. [Link]
-
PubChemLite. (n.d.). 3-(3-aminophenyl)propanamide (C9H12N2O). [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. [Link]
-
ResearchGate. (2016). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
-
Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide. PubChem. [Link]
-
Chrono24. (n.d.). Unworn Daytona Le Mans Black Dial White Gold Bracelet 126529LN Box & Papers 2024. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Propanamide, N-(3-aminophenyl)-. System of Registries. [Link]
-
Chrono24. (n.d.). Rolex 126529LN - Daytona watches. [Link]
-
PubChemLite. (n.d.). N-(3-aminophenyl)propanamide (C9H12N2O). [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylpropanamide. PubChem. [Link]
-
Bartoszewski, R., & Sikorski, A. F. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cell & Molecular Biology Letters, 24, 69. [Link]
-
Chrono24. (n.d.). Rolex Daytona - Le Mans 126529LN. [Link]
-
Chrono24. (n.d.). Rolex Le Mans Cosmograph Daytona 126529LN-0001. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientistlive.com [scientistlive.com]
optimizing dosage of "3-(3-aminophenyl)-N-methylpropanamide" in vivo
< Technical Support Center: Optimizing In Vivo Dosage of "3-(3-aminophenyl)-N-methylpropanamide"
Disclaimer: The compound "3-(3-aminophenyl)-N-methylpropanamide" is not extensively documented in publicly available scientific literature. This guide will use the placeholder "APN-23" to represent a novel small molecule therapeutic. The principles and methodologies described herein are broadly applicable for the in vivo dosage optimization of novel chemical entities for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that arise during the initial phases of in vivo dose planning for a novel compound like APN-23.
Q1: Where do I even begin with selecting a dose for my first in vivo experiment?
Quick Answer: Start by conducting a Maximum Tolerated Dose (MTD) study.[1][2] This is the highest dose of a drug that can be given without causing unacceptable, overt signs of toxicity over a defined period.[3][4]
Senior Scientist's Rationale: The MTD study is the cornerstone of in vivo work.[1][2] Its purpose is not just to find a ceiling for safety, but to define a safe dose range for your initial efficacy studies.[4][5] Starting efficacy experiments without this knowledge is inefficient and can lead to confounding results due to unforeseen toxicity. The starting dose for an MTD study itself is typically extrapolated from in vitro data, often aiming for a plasma concentration several-fold higher than the IC50 or EC50 value.[1]
Q2: My compound, APN-23, has poor aqueous solubility. How do I formulate it for in vivo administration?
Quick Answer: For poorly soluble compounds, common strategies include using co-solvents, aqueous suspensions with agents like carboxymethylcellulose (CMC), or lipid-based formulations.[6][7] A vehicle-only control group is mandatory in your experiments to isolate the effects of the vehicle from the compound.[6]
Senior Scientist's Rationale: The choice of vehicle is critical and can significantly impact experimental outcomes.[8]
-
Co-solvents (e.g., DMSO, PEG-400): These can be effective but may cause local irritation or have pharmacological effects of their own, confounding results.[8] If using DMSO, the final concentration should be kept to a minimum.
-
Aqueous Suspensions (e.g., 0.5% CMC): These are suitable for oral administration but require rigorous homogenization to ensure consistent dosing.[6]
-
Cyclodextrins: These can form inclusion complexes to enhance solubility.[6][7]
Always conduct a small pilot study to assess the tolerability of the chosen vehicle in your animal model before proceeding with large-scale experiments.[7]
Q3: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they both important for dose optimization?
Quick Answer: In simple terms, Pharmacokinetics (PK) is what the body does to the drug (Absorption, Distribution, Metabolism, Excretion), while Pharmacodynamics (PD) is what the drug does to the body (the biological effect).[9][10] Linking these two—PK/PD modeling—is essential for selecting a rational dose that achieves the desired therapeutic effect over time.[9][11][12]
Senior Scientist's Rationale: A successful drug needs to not only reach its target but stay there at a sufficient concentration for a sufficient amount of time to exert its effect.
-
PK studies will tell you the drug's concentration in the blood (and ideally in the target tissue) over time after a given dose (measuring Cmax, AUC, half-life, etc.).[2]
-
PD studies measure the biological response to the drug, such as the inhibition of a target enzyme or a downstream biomarker.[10]
An optimal dose is one where the PK profile drives a sustained PD effect.[9][13] Without understanding both, you might select a dose that produces a high initial concentration (Cmax) but is cleared too quickly to have a meaningful biological impact.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo dosage optimization.
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpected Toxicity or Mortality at Low Doses | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[6] 2. Acute Compound Toxicity: The compound may have a steeper toxicity curve than anticipated. 3. Off-Target Effects: The compound may be hitting unintended biological targets. | 1. Run a Vehicle-Only Control: Administer the vehicle alone to a cohort of animals to isolate its effects.[6] 2. Refine MTD Study Design: Add more intermediate dose groups in your MTD study to better define the toxicity threshold.[14] 3. Conduct Off-Target Screening: Use in vitro panels to assess the compound's activity against a broad range of kinases, receptors, and enzymes. |
| Lack of Efficacy Despite Dosing at the MTD | 1. Poor Bioavailability: The drug is not being absorbed and reaching systemic circulation in sufficient quantities.[6][15][16] 2. Rapid Metabolism/Clearance: The drug is being eliminated from the body too quickly. 3. Insufficient Target Engagement: The drug concentration at the target site is not high enough to inhibit its intended target.[17] | 1. Conduct a PK Study: Measure plasma drug concentration over time. If exposure (AUC) is low, consider alternative routes of administration (e.g., intraperitoneal instead of oral) or reformulation.[18][19] 2. Assess Target Engagement: Directly measure if the drug is binding to its target in the tissue of interest using techniques like Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP).[20][21] This confirms if the lack of efficacy is due to poor PK or a lack of on-target activity. |
| High Variability in Animal Response | 1. Inconsistent Formulation: If using a suspension, the compound may not be uniformly distributed, leading to variable dosing. 2. Dosing Inaccuracy: Inconsistent administration technique (e.g., oral gavage). 3. Biological Variability: Natural differences between individual animals. | 1. Validate Formulation Homogeneity: Ensure your suspension is consistently mixed before drawing each dose. 2. Standardize Dosing Procedure: Ensure all technicians are trained and follow an identical, precise protocol. Normalize doses to the most recent body weight for each animal.[6] 3. Increase Group Size (n): A larger sample size can help overcome natural biological variability and increase the statistical power of your study. |
Section 3: Key Experimental Protocols
Protocol 1: Rodent Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of APN-23 that does not cause unacceptable adverse effects or overt toxicity in mice or rats over a short duration (typically 7-14 days).[3][22]
Methodology:
-
Animal Model Selection: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats), using a minimum of 3 animals per sex per dose group.[23][24]
-
Dose Level Selection:
-
Administration: Administer APN-23 via the intended clinical route (e.g., oral gavage) once daily for 7 consecutive days.
-
Monitoring & Endpoints:
-
Clinical Observations: Record observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Body Weight: Measure body weight daily. A weight loss of >20% is often considered a key endpoint.[25]
-
Food/Water Intake: Monitor daily.
-
Necropsy: At the end of the study, perform a gross necropsy to identify any organ-specific toxicities.[2]
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >20% body weight loss.[3]
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, and clearance of APN-23 after a single administration.
Methodology:
-
Animal & Dosing: Use cannulated rodents (to facilitate blood sampling) if possible. Administer a single, well-tolerated dose of APN-23 (determined from the MTD study).
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., tail vein) at multiple time points.
-
Typical time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of APN-23 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance for Dose Optimization |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time at which Cmax is reached | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time.[2] |
| t½ | Half-life | The time required for the plasma concentration to decrease by half; determines dosing frequency. |
Section 4: Visualization & Workflows
Workflow for In Vivo Dose Optimization
This diagram outlines the logical progression from initial studies to the selection of an efficacious dose for therapeutic studies.
Caption: Illustrative graph showing the desired relationship between drug concentration (PK) and the biological effect threshold (PD).
References
-
Derendorf, H., & Meibohm, B. (1999). Pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug research and development. Journal of Clinical Pharmacology, 39(S1), 3S-12S. [Link]
-
PKPD model - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model - MATLAB & Simulink. Retrieved January 20, 2026, from [Link]
-
Nomura, D. K., et al. (2017). Determining target engagement in living systems. Nature Chemical Biology, 13(5), 486-495. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). Journal of Clinical Oncology, 36(30_suppl), 121-121. [Link]
-
Meibohm, B., & Derendorf, H. (1997). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. International Journal of Clinical Pharmacology and Therapeutics, 35(10), 401-413. [Link]
-
Gaspar, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 120-134. [Link]
-
Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved January 20, 2026, from [Link]
-
Lomenick, B., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 24(5), 489-498. [Link]
-
Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved January 20, 2026, from [Link]
-
IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved January 20, 2026, from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved January 20, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment. [Link]
-
Upperton Pharma Solutions. (n.d.). Tackling Poor Bioavailability with Early Formulation Strategies. Retrieved January 20, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. [Link]
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved January 20, 2026, from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]
-
PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved January 20, 2026, from [Link]
-
FDA. (n.d.). HOW DO I GET MY COMPOUND INTO PHASE I? Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (2023). Moving the needle for oncology dose optimization: A call for action. [Link]
-
FDA. (2024). Overview of CDER Nonclinical Resources and Guidance for Approaching First... Retrieved January 20, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved January 20, 2026, from [Link]
-
Ovid. (2020). An FDA/CDER Perspective on Nonclinical Testing Strategies. [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
-
Regulations.gov. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]
-
National Institutes of Health. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
PubMed. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. [Link]
-
PubChem. (n.d.). 3-Amino-N-methylpropanamide. Retrieved January 20, 2026, from [Link]
-
Contract Pharma. (2025). Tackling Poor Bioavailability with Early Formulation Strategies. [Link]
-
YouTube. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. [Link]
-
PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). N-(3-aminophenyl)propanamide (C9H12N2O). Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. criver.com [criver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. PKPD model - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mathworks.com [mathworks.com]
- 14. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 15. upperton.com [upperton.com]
- 16. contractpharma.com [contractpharma.com]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pelagobio.com [pelagobio.com]
- 22. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 23. fda.gov [fda.gov]
- 24. ndd.ucdavis.edu [ndd.ucdavis.edu]
- 25. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(3-aminophenyl)-N-methylpropanamide
Welcome to the dedicated technical support guide for the crystallization of 3-(3-aminophenyl)-N-methylpropanamide. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. Our approach is rooted in first principles of physical organic chemistry and extensive experience in small molecule crystallization.
The structure of 3-(3-aminophenyl)-N-methylpropanamide, featuring a primary aromatic amine, a secondary amide, and a flexible propanamide chain, presents a unique set of crystallization challenges. The presence of multiple hydrogen bond donors and acceptors can lead to the formation of viscous oils or amorphous solids if not handled correctly. This guide provides a systematic, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: My compound is "oiling out" and not forming crystals upon cooling.
Question: I've dissolved my 3-(3-aminophenyl)-N-methylpropanamide in a hot solvent, but upon cooling, it separates as a viscous liquid (an oil) instead of forming a crystalline solid. Why is this happening and what should I do?
Answer:
"Oiling out" is a common phenomenon that occurs when a solute is supersaturated to a degree that nucleation and crystal growth are kinetically disfavored compared to liquid-liquid phase separation. For a molecule like 3-(3-aminophenyl)-N-methylpropanamide, the multiple hydrogen bonding sites can lead to strong solute-solute interactions in the supersaturated state, promoting the formation of a dense, solute-rich liquid phase.
Root Causes & Solutions:
-
High Supersaturation & Rapid Cooling: Cooling the solution too quickly can drive the concentration past the metastable zone limit, leading to oiling out.
-
Solution: Employ a slower cooling rate. A programmable bath or insulating the flask with glass wool can facilitate gradual cooling, allowing molecules sufficient time to orient into a crystal lattice.
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at high temperatures and too "poor" at lower temperatures, leading to a steep solubility curve.
-
Solution: A systematic solvent screen is recommended. Aim for a solvent system where the compound has moderate solubility at high temperatures and lower, but not negligible, solubility at room temperature. Consider solvent mixtures (e.g., ethanol/water, acetone/heptane) to fine-tune the solubility profile. A detailed protocol for solvent screening is provided below.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and act as "anti-solvents" for the crystalline phase, promoting an amorphous or oily state.
-
Solution: Ensure the purity of your starting material. If necessary, perform a preliminary purification step such as column chromatography or a charcoal treatment to remove colored or polar impurities.
-
Troubleshooting Workflow: From Oiled Out to Crystalline
Below is a logical workflow to address the issue of oiling out.
Caption: Troubleshooting logic for "oiling out".
Issue 2: The crystallization yield is very low.
Question: I managed to get crystals, but my recovery is below 50%. How can I improve the yield of my crystallization?
Answer:
Low yield is typically a result of either incomplete crystallization (too much compound remaining in the mother liquor) or material loss during handling.
Improving Crystallization Yield:
-
Optimize the Solvent System: The ideal solvent will dissolve the compound completely at an elevated temperature but very poorly at a low temperature (e.g., 0-4 °C). The data in the table below can guide your solvent choice.
-
Maximize Supersaturation (Controlled):
-
Concentration: Use the minimum amount of hot solvent required to fully dissolve your compound. This ensures the solution is maximally saturated upon cooling.
-
Cooling: After initial cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator for several hours (or overnight) to maximize precipitation.
-
-
Induce Secondary Nucleation:
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth and can significantly improve yield and crystal quality.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass surface that serve as nucleation sites.
-
-
Minimize Transfer Losses: Ensure all crystalline material is quantitatively transferred during filtration. Wash the flask with a small amount of the cold mother liquor or the cold crystallization solvent to transfer any remaining crystals to the filter funnel.
Solvent Selection Data for Aromatic Amides
The following table provides a general guide for solvent selection based on common solvents used for compounds with similar functional groups. Note: This is a predictive guide; experimental verification is essential.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Behavior for 3-(3-aminophenyl)-N-methylpropanamide |
| Heptane | 0.1 | 98 | Very low solubility; suitable as an anti-solvent. |
| Toluene | 2.4 | 111 | Moderate solubility when hot, low when cold. Good candidate. |
| Acetone | 5.1 | 56 | High solubility; may require an anti-solvent for good yield. |
| Ethyl Acetate | 4.4 | 77 | Good solubility when hot, moderate when cold. A strong candidate. |
| Isopropanol | 3.9 | 82 | Good solubility when hot, moderate to low when cold. Good candidate. |
| Ethanol | 4.3 | 78 | High solubility. Likely to require co-solvent or very low temperatures. |
| Water | 10.2 | 100 | Low solubility due to aromatic ring, but may be used as an anti-solvent with a polar organic solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol allows for the rapid identification of a suitable crystallization solvent.
-
Preparation: Place approximately 10-20 mg of your compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., toluene, ethyl acetate, isopropanol) dropwise at room temperature, vortexing after each addition.
-
Solubility at Room Temp: Identify solvents that dissolve the compound poorly or not at all at room temperature. These are your primary candidates.
-
Heating: Gently heat the test tubes containing the promising solvents in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves.
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature. Observe for the formation of crystals. If no crystals form, place the tubes in an ice bath.
-
Selection: The best solvent is one that requires a minimal amount of hot solvent to dissolve the compound and gives a high yield of crystalline solid upon cooling.
Protocol 2: Antisolvent Crystallization
This is a powerful technique when a single solvent system is not effective.
-
Dissolution: Dissolve the 3-(3-aminophenyl)-N-methylpropanamide in a small volume of a "good" solvent (e.g., acetone or ethanol) at room temperature, in which it is highly soluble.
-
Antisolvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., heptane or water) dropwise to the solution while stirring. The anti-solvent should be miscible with the good solvent.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the point of nucleation.
-
Crystal Growth: If the solution remains cloudy, add a few drops of the "good" solvent to redissolve the precipitate and then allow the clear solution to stand undisturbed. Crystals should form over time. If the solution is clear after anti-solvent addition, you can either add more anti-solvent or allow slow evaporation of the "good" solvent.
Caption: Workflow for Antisolvent Crystallization.
References
-
"Crystallization" (4th Edition) , J. W. Mullin. A comprehensive and authoritative text on the principles and practice of crystallization. Elsevier. [Link]
-
"Practical Organic Chemistry" , A. I. Vogel. A classic text with extensive practical guidance on purification techniques, including crystallization. Pearson. [Link]
-
"Solvent Selection for Crystallization" , American Chemical Society. A guide on the systematic approach to choosing solvents for crystallization processes. ACS Publications. [Link]
Technical Support Center: Analysis of "3-(3-aminophenyl)-N-methylpropanamide" Reaction Side Products
Welcome to the technical support guide for the synthesis and analysis of 3-(3-aminophenyl)-N-methylpropanamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis and purification of this compound, with a focus on identifying and mitigating unwanted side products. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis and analysis workflow.
Q1: What is the most common synthetic route for 3-(3-aminophenyl)-N-methylpropanamide and what are its primary challenges?
The most prevalent method is the amide coupling between 3-(3-aminophenyl)propanoic acid and methylamine. This is typically achieved using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). While seemingly straightforward, the primary challenges involve the reactivity of the aniline (the aminophenyl group). Aniline is a relatively weak nucleophile compared to aliphatic amines, which can lead to sluggish or incomplete reactions.[1] Furthermore, the aniline nitrogen can participate in side reactions, and the product itself can be susceptible to degradation under certain conditions.
Q2: What are the most likely side products I should expect to see?
Based on the typical amide coupling synthesis, you should be vigilant for the following impurities:
-
Unreacted Starting Materials: Carryover of 3-(3-aminophenyl)propanoic acid or its activated ester intermediate.
-
Diacylation Product: Reaction of a second molecule of the activated carboxylic acid with the aniline nitrogen of the desired product.
-
N-Acylurea: A common byproduct formed when the O-acylisourea intermediate (formed from EDC and the carboxylic acid) rearranges or reacts with another amine.
-
Oxidative Impurities: The aniline moiety is susceptible to oxidation, which can lead to colored impurities, especially if the reaction is exposed to air for extended periods or if certain reagents are contaminated.[2]
-
Guanidinium Byproduct: Can be formed when the amine reactant attacks aminium/uronium type coupling reagents (e.g., HBTU, TBTU) directly.
Q3: Which analytical techniques are best suited for identifying these side products?
A multi-technique approach is most effective. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for separating and quantifying impurities.[3] For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining molecular weight information on unknown peaks.[4][5] For definitive structural elucidation of a particularly challenging or significant impurity, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[3]
Q4: What are the regulatory expectations for impurity profiling?
Regulatory bodies like the FDA and ICH have stringent guidelines.[6] Any impurity observed at a level above the reporting threshold (typically ~0.05%) must be documented.[6] Impurities exceeding the identification threshold (often around 0.1%) must be structurally characterized.[7][8] If an impurity is present above the qualification threshold (e.g., 0.15%), its potential biological safety must be evaluated.[6] Therefore, robust analytical methods that can detect, identify, and quantify these side products are not just good science—they are a regulatory necessity.
Part 2: Troubleshooting Guides
This section provides structured, in-depth solutions to specific experimental problems in a question-and-answer format.
Guide 1: An Unknown Peak in Your HPLC Chromatogram
Q: I'm analyzing my crude reaction mixture by reverse-phase HPLC and I see a significant, unknown peak eluting near my product. How do I systematically identify it?
A: An unexpected peak is a common and critical observation. A systematic investigation is key to identifying its source and ensuring the quality of your final compound. This workflow will guide you from initial detection to structural confirmation.
Step-by-Step Troubleshooting Protocol:
-
System & Sample Integrity Check:
-
Action: Inject a blank (your mobile phase) to ensure the peak is not a system artifact, carryover from a previous injection, or a "ghost peak" from contaminated solvent.[9]
-
Rationale (Expertise): This foundational step eliminates the system as the source of the peak. Ghost peaks can arise from impurities accumulating on the column from low-purity solvents, especially in gradient elution.
-
-
Hypothesize Potential Structures & Masses:
-
Action: Based on your reaction scheme, list the most probable side products (see FAQ 2 and the diagram below). Calculate their expected molecular weights.
-
Rationale (Trustworthiness): This creates a self-validating framework. By predicting what could be there, you can more efficiently interrogate the data from subsequent steps.
Table 1: Common Impurities and Their Expected Masses
Potential Impurity Plausible Cause Expected [M+H]⁺ 3-(3-aminophenyl)propanoic acid Unreacted starting material 166.08 N-Acylurea Rearrangement of EDC intermediate 335.22 Diacylation Product Reaction at product's aniline nitrogen 341.19 | Oxidized Dimer (Azo) | Air oxidation of aniline | 355.18 |
-
-
LC-MS Analysis for Molecular Weight:
-
Action: Analyze the sample using an LC-MS system. The primary goal is to obtain the molecular weight of the unknown peak.[10]
-
Rationale (Expertise): Mass spectrometry provides the single most crucial piece of evidence for identification. Ensure you look for common adducts (e.g., +Na, +K, +ACN) in your mass spectrum, as these can sometimes be mistaken for the molecular ion. High-resolution mass spectrometry (HRMS) is even more powerful, as it can provide an elemental formula.[3]
-
-
Forced Degradation / Stress Studies:
-
Action: Subject a purified sample of your main compound to stress conditions (e.g., acid, base, oxidation, heat, light) as outlined in ICH guidelines.[11][12][13] Analyze the stressed samples by HPLC.
-
Rationale (Authoritative Grounding): This is a regulatory-standard practice that helps determine the intrinsic stability of your molecule.[6] If your unknown peak increases significantly under a specific stress condition (e.g., oxidation), it provides strong evidence about its identity and formation pathway. For instance, a peak that grows upon exposure to H₂O₂ is very likely an oxidation product.
-
-
Isolation and NMR Spectroscopy (If Necessary):
-
Action: If the impurity is significant and its structure cannot be confirmed by MS alone, isolate it using preparative HPLC. Acquire ¹H and ¹³C NMR spectra.[5]
-
Rationale (Expertise): NMR provides unambiguous structural information, confirming connectivity and stereochemistry. While resource-intensive, it is the definitive method for structure elucidation required for regulatory submissions.[3]
-
Workflow Diagram for Unknown Peak Identification
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. scilit.com [scilit.com]
- 4. biomedres.us [biomedres.us]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. youtube.com [youtube.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. halocolumns.com [halocolumns.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Leading PARP Inhibitors for Researchers in Oncology
A Technical Guide to Olaparib, Niraparib, Rucaparib, and Talazoparib
Disclaimer: This guide was initially intended to compare a broader range of PARP inhibitors, including the compound "3-(3-aminophenyl)-N-methylpropanamide." However, a comprehensive literature and patent search did not yield any significant data identifying this specific molecule as a PARP inhibitor. Therefore, this guide has been refocused to provide a detailed, data-driven comparison of four clinically approved and well-characterized PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
Introduction: The Critical Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[1] These enzymes detect SSBs and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, a process that recruits other DNA repair factors.[1] In cancer therapy, PARP inhibitors have emerged as a cornerstone of targeted treatment, especially for tumors with deficiencies in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[2][3] Cancers with mutations in the BRCA1 or BRCA2 genes are prime examples of HR-deficient tumors.[2][3]
The therapeutic efficacy of PARP inhibitors is rooted in the principle of synthetic lethality.[4] In HR-deficient cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DSBs.[5] With a compromised HR pathway, these cells are unable to efficiently repair these DSBs, leading to genomic instability and ultimately, cell death.[5] This targeted approach allows for the selective killing of cancer cells while sparing healthy cells with functional HR.[5]
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[1][6] This trapping of the PARP-DNA complex is considered a more potent driver of cytotoxicity than the mere inhibition of PARP's enzymatic activity.[1][6] The trapped complexes themselves are obstacles to DNA replication and transcription, further contributing to the formation of lethal DSBs in HR-deficient cells.[1][6]
This guide provides a comparative analysis of four leading PARP inhibitors, focusing on their biochemical potency, PARP trapping efficiency, and cellular activity in relevant cancer models. We will also detail the experimental protocols for key assays used to evaluate these inhibitors, providing researchers with the necessary tools to conduct their own comparative studies.
Comparative Analysis of Leading PARP Inhibitors
The four PARP inhibitors discussed in this guide—Olaparib, Niraparib, Rucaparib, and Talazoparib—have all received regulatory approval for the treatment of various cancers, primarily those with BRCA mutations.[7][8] While they share a common mechanism of action, they exhibit distinct biochemical and pharmacological properties that influence their clinical utility.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of PARP inhibitors, IC50 values are typically determined for PARP1 and PARP2 enzymatic activity.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 5[9][10] | 1[9][10] |
| Niraparib | 3.8[9][10] | 2.1[9][10] |
| Rucaparib | 1.4[9] | 0.2-0.3[11] |
| Talazoparib | 1.2[10] | 0.87[10] |
Table 1: Comparative biochemical potency of leading PARP inhibitors against PARP1 and PARP2 enzymes. Data compiled from multiple sources.[9][10][11]
PARP Trapping Potency
The ability to trap PARP on DNA is a critical determinant of the cytotoxic efficacy of PARP inhibitors.[1][6] This is often measured by the concentration of the inhibitor required to induce the formation of PARP-DNA complexes.
The rank order of PARP trapping potency has been established as: Talazoparib >> Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib [12]
Talazoparib is notably the most potent PARP trapping agent, which is believed to contribute to its high cytotoxicity in cancer cells.[1][13]
Cellular Efficacy in BRCA-Mutant Cancer Cell Lines
The ultimate measure of a PARP inhibitor's effectiveness is its ability to kill cancer cells, particularly those with HR deficiencies. The following table summarizes the reported IC50 values for cell viability in representative BRCA-mutated cancer cell lines.
| PARP Inhibitor | Cell Line (BRCA Status) | Cell Viability IC50 (µM) |
| Olaparib | PEO1 (BRCA2 mutant) | Responsive (specific IC50 not stated)[2] |
| Niraparib | PEO1 (BRCA2 mutant) | Responsive (specific IC50 not stated)[2] |
| Rucaparib | PEO1 (BRCA2 mutant) | Less responsive (specific IC50 not stated)[2] |
| Talazoparib | PEO1 (BRCA2 mutant) | Responsive (specific IC50 not stated)[2] |
| Olaparib | UWB1.289 (BRCA1 mutant) | Responsive (specific IC50 not stated)[2] |
| Niraparib | UWB1.289 (BRCA1 mutant) | Responsive (specific IC50 not stated)[2] |
| Rucaparib | UWB1.289 (BRCA1 mutant) | Responsive (specific IC50 not stated)[2] |
| Talazoparib | UWB1.289 (BRCA1 mutant) | Responsive (specific IC50 not stated)[2] |
Table 2: Comparative cellular efficacy of leading PARP inhibitors in BRCA-mutant ovarian cancer cell lines. "Responsive" indicates a significant reduction in cell viability as reported in the cited study.[2] Direct numerical IC50 comparisons from a single head-to-head study are challenging to compile from existing literature.
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors also differ, impacting their dosing schedules and potential for drug-drug interactions.[14][15]
| PARP Inhibitor | Dosing Schedule | Metabolism | Potential for Drug-Drug Interactions |
| Olaparib | Twice daily[1] | Primarily CYP3A4[15] | High[14] |
| Niraparib | Once daily[14] | Carboxylesterases[15] | Lower[14] |
| Rucaparib | Twice daily[1] | CYP2D6, CYP1A2, CYP3A4[1] | High[14] |
| Talazoparib | Once daily[14] | Minimal hepatic metabolism[15] | Minimal[14] |
Table 3: Comparative pharmacokinetic properties of leading PARP inhibitors.[1][14][15]
Experimental Methodologies
To ensure the scientific integrity and reproducibility of comparative studies on PARP inhibitors, standardized and well-validated experimental protocols are essential.
PARP Enzymatic Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by measuring the amount of PAR produced.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A plate is pre-coated with an antibody specific to PARP. The sample containing PARP is added, followed by a biotin-conjugated antibody that also binds to PARP. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate for HRP is added, and the resulting color change is proportional to the amount of PARP present.[16][17][18]
Step-by-Step Protocol: [16]
-
Preparation: Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.
-
Sample/Standard Addition: Add 100 µL of standard or sample to each well of the pre-coated 96-well plate. Incubate for 1 hour at 37°C.
-
Detection Reagent A: Aspirate the liquid from each well and add 100 µL of prepared Detection Reagent A (biotin-conjugated antibody). Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the wells three times with the provided wash buffer.
-
Detection Reagent B: Add 100 µL of prepared Detection Reagent B (Streptavidin-HRP). Incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the wells five times.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of PARP in the samples by comparing the optical density (O.D.) of the samples to the standard curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation by measuring cellular metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[20] The insoluble formazan crystals are then solubilized, and the absorbance is measured.[19][20]
Step-by-Step Protocol: [20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PARP inhibitors for the desired duration (e.g., 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Remove the treatment media and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in media) to each well. Incubate at 37°C for 3-4 hours.
-
Formazan Solubilization: After incubation, add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shaking: Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Plot the corrected absorbance against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To better understand the context of PARP inhibition and the experimental approaches, the following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating PARP inhibitors.
Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors leading to synthetic lethality.
Sources
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer | MDPI [mdpi.com]
- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Frontiers | BRCA1 Versus BRCA2 and PARP Inhibitors Efficacy in Solid Tumors:A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 8. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 14. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. fn-test.com [fn-test.com]
- 18. assaygenie.com [assaygenie.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. researchhub.com [researchhub.com]
A Comparative Efficacy Analysis of Aminophenyl Propanamide Analogues as Potent TRPV1 Antagonists
For researchers and professionals in drug development, the quest for potent and selective therapeutic agents is a continuous endeavor. This guide provides an in-depth comparative analysis of a series of aminophenyl propanamide analogues that have demonstrated significant efficacy as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. While direct comparative studies on "3-(3-aminophenyl)-N-methylpropanamide" are not publicly available, a wealth of research on structurally related aminophenyl propanamides offers valuable insights into the structure-activity relationships (SAR) and therapeutic potential of this chemical class. This guide will delve into the experimental data, elucidating the nuances of their antagonist activity and providing a framework for future research and development.
The TRPV1 receptor, a non-selective cation channel, is a key player in nociceptive signaling pathways. It is activated by a variety of stimuli including heat, protons (low pH), and endogenous and exogenous ligands such as capsaicin, the pungent component of chili peppers.[1] Activation of TRPV1 on primary sensory neurons leads to an influx of cations, primarily Ca2+, resulting in neuronal excitation and the sensation of pain.[1] Consequently, antagonists of the TRPV1 receptor are promising candidates for the development of novel analgesics, particularly for chronic and inflammatory pain.[1]
This guide will focus on a series of 2-(substituted-aminophenyl)propanamides, for which extensive SAR studies have been published, providing a robust dataset for comparative analysis.
Comparative In Vitro Efficacy of Aminophenyl Propanamide Analogues
The primary measure of efficacy for TRPV1 antagonists in early-stage drug discovery is their ability to inhibit the activation of the receptor by various stimuli in vitro. The most common assays utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells heterologously expressing the human or rat TRPV1 receptor.[2][3] The antagonist potency is typically quantified by the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
The following tables summarize the in vitro antagonistic activities of selected aminophenyl propanamide analogues against capsaicin (CAP)-induced and pH-induced TRPV1 activation. The data has been compiled from several key studies to provide a comparative overview.
Table 1: In Vitro Antagonistic Activity of 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamide Analogues with Varying C-Regions [4]
| Compound | C-Region (R) | hTRPV1 Ki (CAP) (nM) | hTRPV1 IC50 (pH) (nM) |
| Lead Compound (3) | N-(6-trifluoromethyl-pyridin-3-ylmethyl) | - | - |
| 45S | 2-(1-Piperidinyl)-6-trifluoromethyl-pyridin-3-ylmethyl | 0.3 | - |
| 49S | 2-(4-Methyl-1-piperidinyl)-6-trifluoromethyl-pyridin-3-ylmethyl | 0.2 | 6.3 |
| 29 | N,N-Dipropyl | 0.2 | 14.7 |
| 30 | N,N-Dibutyl | 0.6 | 10.5 |
Data presented for the more active (S)-isomer where specified.
The data clearly indicates that modifications to the C-region of the molecule significantly impact antagonist potency. For instance, the introduction of a 4-methyl-1-piperidinyl group in compound 49S resulted in a highly potent antagonist with a Ki of 0.2 nM against capsaicin-induced activation.[4] The authors of the study suggest that the additional methyl group may provide a new hydrophobic interaction with the receptor, thereby enhancing potency.[4]
Table 2: Structure-Activity Relationship of the A-Region in N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamides [5]
| Compound | A-Region Substitution | rTRPV1 Ki (nM) | rTRPV1 Ki(CAP) (nM) | hTRPV1 Ki(CAP) (nM) |
| Unsubstituted | H | - | - | - |
| 54 | 3-Fluoro | - | - | 5.1 |
| 54S | 3-Fluoro (S-isomer) | 15.8 | 0.49 | 0.49 |
| 54R | 3-Fluoro (R-isomer) | - | - | - |
Data for rat (r) and human (h) TRPV1 are presented where available.
This table highlights the importance of stereochemistry and substitution on the A-region phenyl ring. The introduction of a fluorine atom at the 3-position (54 ) significantly improved potency, and the (S)-enantiomer (54S ) was found to be substantially more active than the (R)-enantiomer.[5] A docking study suggested that the enhanced potency of 54S is due to crucial hydrogen bonds between the ligand and the receptor.[5]
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the methods used to evaluate these compounds is critical for interpreting the efficacy data.
The activation of the TRPV1 receptor initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. This leads to the depolarization of the neuron and the transmission of a pain signal.
Caption: Simplified TRPV1 signaling pathway upon activation by various stimuli and its inhibition by antagonists.
A common in vivo model to assess the efficacy of TRPV1 antagonists is the capsaicin-induced hypothermia model in mice.[6] TRPV1 activation by systemic capsaicin administration leads to a transient drop in core body temperature, which can be attenuated by a pre-administered TRPV1 antagonist.
Caption: Experimental workflow for the capsaicin-induced hypothermia model in mice.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the key assays discussed.
This protocol is adapted from methodologies described in studies evaluating TRPV1 antagonists.[3]
Objective: To determine the in vitro potency of test compounds to inhibit capsaicin-induced calcium influx in CHO cells stably expressing human TRPV1.
Materials:
-
CHO cells stably expressing hTRPV1
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Test compounds (dissolved in DMSO)
-
Capsaicin (agonist)
-
384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed hTRPV1-CHO cells into 384-well plates at an appropriate density and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove cell culture medium and add the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
FLIPR Assay:
-
Place the cell plate and a compound plate containing the capsaicin agonist solution into the FLIPR instrument.
-
Establish a baseline fluorescence reading for approximately 10 seconds.
-
Add the capsaicin solution to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence intensity for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the capsaicin-induced calcium influx for each compound concentration.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
This protocol is a generalized procedure based on established in vivo models.[6]
Objective: To evaluate the in vivo efficacy of a TRPV1 antagonist by measuring its ability to block capsaicin-induced hypothermia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound and vehicle
-
Capsaicin solution (e.g., in a vehicle of ethanol, Tween 80, and saline)
-
Rectal probe thermometer
Procedure:
-
Acclimatization: House mice individually and allow them to acclimate to the testing room for at least 1 hour.
-
Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal probe.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Capsaicin Challenge: After a predetermined pre-treatment time (e.g., 30-60 minutes), administer capsaicin subcutaneously or intraperitoneally.
-
Temperature Monitoring: Measure the core body temperature at regular intervals post-capsaicin administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Compare the temperature changes between the vehicle-treated and compound-treated groups using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
-
Determine the dose at which the compound significantly attenuates the hypothermic response.
-
Conclusion and Future Directions
The comparative analysis of aminophenyl propanamide analogues reveals a promising class of compounds with potent TRPV1 antagonist activity. The structure-activity relationship studies have provided critical insights into the chemical features that govern their efficacy, highlighting the importance of substitutions on both the A- and C-regions of the scaffold, as well as the stereochemistry of the propanamide linker.
The in vitro and in vivo data presented herein serve as a valuable resource for researchers in the field of pain therapeutics. The detailed protocols offer a standardized framework for the evaluation of novel analogues, ensuring the generation of robust and comparable data.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent antagonists. While TRPV1 remains a compelling target for analgesia, on-target side effects such as hyperthermia have posed challenges in clinical development.[7] Therefore, the development of analogues with a dissociated profile, retaining analgesic efficacy while minimizing effects on core body temperature, represents a key objective for the successful clinical translation of this promising class of compounds.
References
-
Kim, C. et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4476-4485. [Link]
-
Lee, J. et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Bulletin of the Korean Chemical Society, 35(1), 163-170. [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Pharmaceuticals. [Link]
-
Lee, J. et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 22(3), 1395-1399. [Link]
-
Schematic diagram illustrating the TRPV1 channel topology and... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Danigo, A. et al. (2013). [TRPV1 in neuropathic pain: from animal models to therapeutical prospects]. Médecine/Sciences, 29(6-7), 597-606. [Link]
-
Schematic diagram that illustrates key structural features of TRPV1... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ahn, S. et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Bioorganic & Medicinal Chemistry Letters, 22(19), 6144-6148. [Link]
-
TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (2011). Pharmaceuticals. [Link]
-
N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. (2020). International Journal of Molecular Sciences. [Link]
-
TRPV1 Receptors and Signal Transduction. (2007). TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]
-
Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. (2017). Protein & Cell. [Link]
-
Studies on the hypothermic response of capsaicin and its analogue in mice. (1986). Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
-
Oral gavage of capsaicin causes TRPV1-dependent acute hypothermia and TRPV1-independent long-lasting increase of locomotor activity in the mouse. (2019). Physiology & Behavior. [Link]
-
TRPV1 Antagonism: From Research to Clinic. (2014). Ion Channel Drug Discovery. [Link]
-
Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. (2010). The Journal of Neuroscience. [Link]
-
Lack of Integrative Control of Body Temperature after Capsaicin Administration. (2005). The Journal of Physiological Sciences. [Link]
-
TRPV1: A Potential Drug Target for Treating Various Diseases. (2015). Molecules. [Link]
-
Irreversible impairment of thermoregulation induced by capsaicin and similar pungent substances in rats and guinea-pigs. (1977). The Journal of Physiology. [Link]
Sources
- 1. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral gavage of capsaicin causes TRPV1-dependent acute hypothermia and TRPV1-independent long-lasting increase of locomotor activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Small Molecule-Target Binding: A Case Study Using "3-(3-aminophenyl)-N-methylpropanamide"
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding of a novel small molecule, exemplified by the hypothetical compound "3-(3-aminophenyl)-N-methylpropanamide" (hereafter referred to as Compound X), to its intended protein target. In drug discovery, unequivocally demonstrating that a compound physically interacts with its target within a relevant biological context is a cornerstone of target validation and lead optimization.[1][2] Failure to do so can lead to the costly pursuit of candidates with misunderstood mechanisms of action or off-target effects.
This document eschews a one-size-fits-all template. Instead, it presents a logical, multi-tiered validation funnel, explaining the causality behind the selection of each experimental technique. We will progress from direct, biophysical confirmation using purified components to complex, physiologically relevant assays in a cellular environment. Each proposed experiment is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and build confidence in the resulting structure-activity relationships (SAR).
The Validation Funnel: A Multi-Pronged Approach
Robust validation is not achieved with a single experiment but through the convergence of evidence from orthogonal methods.[3] Our approach is structured as a funnel, starting with broad, direct binding assays and progressively moving towards more focused, biologically relevant systems.
Caption: The Target Validation Funnel workflow.
Phase 1: Foundational Biophysical Confirmation
The first critical question is: Does Compound X physically interact with the purified target protein in a controlled, in-vitro environment? Biochemical and biophysical methods provide a clean, direct measure of this interaction, free from the complexities of a cellular system.[]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Causality: ITC is the only technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the simultaneous determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[][6] This complete thermodynamic profile is invaluable for understanding the driving forces of the interaction, which is critical for rational lead optimization.[7][8]
Data Output Comparison:
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Heat change upon binding | Change in refractive index | Soluble protein fraction post-heating |
| Key Information | Kd, ΔH, ΔS, Stoichiometry (n) | kon, koff, Kd | Tm shift, Cellular EC50 |
| Environment | In-solution (Biochemical) | Immobilized on surface (Biochemical) | In-cellulo / Lysate |
| Label Required? | No | No | No (requires specific antibody) |
| Throughput | Low | Medium-High | Medium-High |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Dialyze the purified target protein and Compound X into the same, precisely matched buffer (e.g., PBS, pH 7.4). Buffer mismatch is a common source of artifacts.
-
Thoroughly degas both the protein and compound solutions to prevent air bubbles.
-
Determine accurate concentrations of both protein and compound stock solutions. An error in concentration directly impacts the calculated stoichiometry.
-
-
Instrument Setup:
-
Load the target protein (e.g., 10-50 µM) into the sample cell.
-
Load Compound X (typically 10-20x the protein concentration) into the injection syringe.
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small, precisely timed injections (e.g., 2 µL) of Compound X into the protein solution.
-
Record the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to yield the enthalpy change.
-
-
Controls & Validation:
-
Control Titration: Inject Compound X into buffer alone. This measures the heat of dilution and must be subtracted from the experimental data.
-
Reverse Titration: Titrate the protein into the compound solution to confirm results.
-
-
Data Analysis:
-
Plot the integrated heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
Causality: While ITC excels at thermodynamics, SPR is the premier technique for measuring the kinetics of an interaction—the rates of association (kon) and dissociation (koff).[9][10] This is crucial because a compound's residence time on its target (related to koff) can be a better predictor of in-vivo efficacy than binding affinity alone.[11] SPR is label-free and monitors binding in real-time by detecting changes in the refractive index near a sensor surface where the target protein is immobilized.[10]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a low-to-medium density to avoid mass transport limitations.
-
Prepare a dilution series of Compound X in a running buffer (e.g., PBS with 0.05% Tween-20 to prevent non-specific binding).
-
-
Instrument Setup:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
-
Binding Measurement:
-
Inject the different concentrations of Compound X over the sensor surface for a defined period (association phase).
-
Switch back to running buffer and monitor the signal decrease (dissociation phase).
-
After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove bound compound and prepare the surface for the next injection.
-
-
Controls & Validation:
-
Reference Flow Cell: Use a blank, activated/deactivated flow cell to subtract bulk refractive index changes and non-specific binding.
-
Buffer Injections: Perform several "zero concentration" injections of buffer alone to ensure baseline stability.
-
-
Data Analysis:
-
The resulting sensorgrams (Response Units vs. Time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (Kd = koff / kon).
-
Phase 2: Verifying Target Engagement in the Cellular Milieu
A positive result from a biophysical assay is necessary but not sufficient. The cellular environment is crowded, compartmentalized, and contains thousands of potential off-targets.[12] Cellular target engagement assays are essential to confirm that Compound X can penetrate the cell membrane and bind its intended target in a native context.[13][14]
Cellular Thermal Shift Assay (CETSA®): The In-Cell Litmus Test
Causality: CETSA is founded on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[15] By heating intact cells or cell lysates treated with a compound and then measuring the amount of target protein remaining in the soluble fraction, one can directly infer target engagement.[16][17] A positive result provides powerful evidence that the compound binds its target under physiological conditions.[18]
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with Compound X at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., via repeated freeze-thaw cycles or addition of a mild lysis buffer).
-
Pellet the aggregated, denatured proteins by ultracentrifugation.
-
-
Detection & Validation:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein in each sample using a method like Western Blotting or an ELISA.
-
Control: A loading control protein (e.g., GAPDH) that is not expected to bind the compound should be probed to ensure equal protein loading. A known binder to the target should be used as a positive control if available.
-
-
Data Analysis:
-
Melt Curve: For each treatment condition, plot the normalized amount of soluble target protein against temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of Compound X indicates stabilizing binding.
-
Isothermal Dose-Response: Alternatively, heat all samples at a single, optimized temperature (e.g., the Tm in the vehicle condition) and plot the amount of soluble protein against the concentration of Compound X to generate a dose-response curve and calculate a cellular EC50 for binding.[16]
-
Conclusion: Building a Fortress of Evidence
Validating the binding of a novel small molecule like "3-(3-aminophenyl)-N-methylpropanamide" to its target is a methodical process of building a layered, self-reinforcing case. No single experiment tells the whole story. By starting with direct, quantitative biophysical methods like ITC and SPR , a researcher establishes a foundational, in-vitro interaction, defining its thermodynamic and kinetic properties. This biochemical hit must then be pressure-tested in a more complex biological system. The Cellular Thermal Shift Assay (CETSA) serves as a critical bridge, confirming that the compound engages its target in the native cellular environment.
The convergence of positive data from these orthogonal approaches provides high confidence in the specific molecular interaction, justifying progression to downstream functional and phenotypic assays. This rigorous, evidence-based validation strategy minimizes the risk of pursuing misleading artifacts and ultimately accelerates the journey from a promising hit to a well-characterized lead compound.
References
-
Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. [Link]
-
TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. [Link]
-
Krajcsovszki, L., & Szabó, D. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry. [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Wang, S., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
-
Wolter, M., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Chemical Communications. [Link]
-
Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Massachusetts Biotechnology Council. (2024). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. MassBio. [Link]
-
Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical Blog. [Link]
-
Wang, W., et al. (2017). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. [Link]
-
Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
-
Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Wang, S., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Creative Biolabs. (n.d.). Cell based Binding Assay. Creative Biolabs. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Pelay-Gimeno, M., et al. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. [Link]
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Wang, C. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Needs in Cellular Target Engagement [discoverx.com]
- 3. m.youtube.com [m.youtube.com]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. selvita.com [selvita.com]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news-medical.net [news-medical.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(3-aminophenyl)-N-methylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Aminophenyl Propanamide Scaffold: A Versatile Core in Medicinal Chemistry
The aminophenyl propanamide core structure is a recognized pharmacophore in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. Its constituent parts—the substituted phenyl ring, the flexible propanamide linker, and the terminal amide—provide multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The inherent characteristics of this scaffold allow for interactions with a variety of biological targets, making it a subject of significant interest in drug discovery.
Below is a foundational workflow for investigating the structure-activity relationships of novel aminophenyl propanamide derivatives.
Caption: A generalized workflow for the design, synthesis, and evaluation of novel aminophenyl propanamide analogs to establish structure-activity relationships.
Comparative Analysis of Structural Modifications
To understand the potential activity of 3-(3-aminophenyl)-N-methylpropanamide, we will compare it to structurally related compounds where systematic modifications have been made and the biological outcomes measured.
Influence of Phenyl Ring Substitution
Substituents on the aminophenyl ring play a critical role in modulating the biological activity of this class of compounds. The position and electronic nature of these substituents can significantly impact target binding and overall efficacy.
A study on a series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives as human TRPV1 antagonists revealed that di-halogen substitution on the phenyl ring enhances antagonistic activity.[1] Specifically, 2-(3,5-dihalo 4-aminophenyl)acetamide analogues showed improved potency compared to their propanamide counterparts.[1] This suggests that for the 3-(3-aminophenyl)-N-methylpropanamide scaffold, the introduction of electron-withdrawing groups, particularly at positions flanking the amino group, could be a promising strategy to enhance activity against certain targets.
Table 1: Effect of Phenyl Ring Substitution on TRPV1 Antagonist Activity
| Compound ID | Core Scaffold | Ring Substituents | Target | Activity (IC50 or Ki) | Reference |
| Hypothetical 1 | 3-(phenyl)-N-methylpropanamide | 3-amino | - | - | - |
| Analog 1a | 2-(4-aminophenyl)acetamide | 3,5-dichloro | hTRPV1 | Potent Antagonist | [1] |
| Analog 1b | 2-(4-aminophenyl)propanamide | 3,5-dichloro | hTRPV1 | Less Potent than 1a | [1] |
This table includes hypothetical and analogous compounds to illustrate the principles of SAR.
Impact of the Propanamide Linker
The length and rigidity of the alkyl chain connecting the phenyl ring and the amide group are crucial determinants of biological activity. A comparative study of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives demonstrated that the shorter acetamide linker led to more potent hTRPV1 antagonists.[1] This indicates that a more constrained conformation, bringing the phenyl ring and the amide moiety closer, might be favorable for binding to the TRPV1 receptor.
Caption: A proposed synthetic pathway for 3-(3-aminophenyl)-N-methylpropanamide.
This general scheme allows for the introduction of various substituents on the phenyl ring of the starting material and the use of different amines in the amidation step to generate a library of analogs for SAR studies.
Conclusion and Future Directions
While direct experimental data for 3-(3-aminophenyl)-N-methylpropanamide is limited in the public domain, a comparative analysis of its structural analogs provides valuable insights into its potential biological activities and avenues for further investigation. The aminophenyl propanamide scaffold demonstrates significant potential for modulation of targets such as TRPV1 and BChE.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of 3-(3-aminophenyl)-N-methylpropanamide derivatives. Key areas of exploration should include:
-
Systematic Phenyl Ring Substitution: Investigating the effects of electron-donating and electron-withdrawing groups at various positions on the phenyl ring.
-
Linker Modification: Exploring the impact of varying the length and rigidity of the linker between the phenyl ring and the amide.
-
N-Substituent Variation: Evaluating a range of alkyl and aryl substituents on the amide nitrogen to probe for improved potency and selectivity.
By employing the experimental protocols outlined in this guide, researchers can efficiently characterize the biological activity of novel analogs and build a comprehensive understanding of the structure-activity landscape for this promising class of compounds.
References
-
Cho, S. Y., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Bioorganic & Medicinal Chemistry Letters, 23(15), 4345-4349. [Link]
-
Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4428-4436. [Link]
-
Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]
-
Li, Y., et al. (2022). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 27(23), 8401. [Link]
-
Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099. [Link]
Sources
A Comparative Guide to Cross-Reactivity Profiling of Novel Therapeutic Compounds: A Case Study with 3-(3-aminophenyl)-N-methylpropanamide
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel chemical entities, using the hypothetical compound "3-(3-aminophenyl)-N-methylpropanamide" as a case study. As this molecule is identified as a potential therapeutic intermediate with no extensive public data, it represents a common scenario in early-stage drug discovery.[1] The objective is to provide researchers, scientists, and drug development professionals with a strategic and objective comparison of modern screening platforms, complete with actionable experimental protocols and data interpretation insights.
The central thesis of this guide is that a multi-tiered, rational approach to selectivity profiling is essential for mitigating downstream risk. Unforeseen off-target interactions are a primary cause of drug attrition, and their early identification allows for the optimization of lead compounds and enhances the probability of clinical success.[2][3] We will explore how to build a robust data package by comparing broad, high-throughput screening methodologies with focused, cell-based validation assays.
PART 1: Designing a Rational Selectivity Screening Cascade
The journey from a hit compound to a clinical candidate is one of progressive de-risking. A critical step in this process is understanding a molecule's polypharmacology—its propensity to interact with targets beyond the intended one.[4] A tiered screening approach, or "cascade," is the most resource-efficient strategy. It begins with broad, cost-effective screens to cast a wide net, followed by more complex, physiologically relevant assays to confirm and contextualize any initial findings.
The chemical structure of "3-(3-aminophenyl)-N-methylpropanamide" provides initial clues for designing its cascade. The presence of a basic amine and an aromatic phenyl ring suggests potential interactions with receptors and transporters that recognize such motifs, while its nature as a small molecule necessitates a broad evaluation against key enzyme families, particularly protein kinases, which are frequent off-targets.
The logical flow for designing such a study is outlined below. The initial step involves computational or cheminformatic analysis to predict potential off-targets based on structural similarity to known ligands.[5][6] This is followed by broad, in vitro screening against large panels of targets. Hits from these primary screens are then prioritized and subjected to orthogonal and cell-based validation to confirm engagement in a more physiological context.
Caption: Decision workflow for a tiered cross-reactivity screening cascade.
PART 2: Comparison of Primary Screening Platforms
The first experimental step in our cascade involves screening against large, predefined target panels. These services are offered by contract research organizations (CROs) and provide a rapid, standardized method for identifying off-target activities.[7] Here, we compare two industry-standard platforms that address different, yet complementary, aspects of a compound's potential promiscuity: a broad safety panel and a comprehensive kinase panel.
| Feature | Eurofins SafetyScreen44 Panel | Eurofins KINOMEscan® Platform |
| Technology Principle | Primarily radioligand binding assays and functional enzymatic assays. Measures the displacement of a known ligand or inhibition of enzyme activity.[8] | DNA-tagged kinase competition binding assay. Measures the ability of a compound to displace a proprietary, active-site-directed ligand. Quantification is by qPCR.[9][10] |
| Primary Output | Percent Inhibition (%I) at a single high concentration (e.g., 10 µM). Follow-up dose-response curves yield IC50 values.[7] | Dissociation Constant (Kd) . Can be run as a single-point % control or full dose-response curves to determine quantitative binding affinity.[9][11] |
| Target Classes | Broad. Includes GPCRs, ion channels, transporters, and key enzymes (e.g., COX, PDE, MAO). Designed to cover targets linked to common adverse drug reactions.[8][12] | Specific. Covers the human kinome, including over 450 wild-type and mutant protein kinases.[13][14] |
| Key Advantage | Regulatory Relevance. The panel includes targets recommended by major pharmaceutical companies and regulatory guidance for early safety assessment.[7][12] | Quantitative & Comprehensive. Provides true thermodynamic binding constants (Kd), allowing for robust structure-activity relationship (SAR) analysis across the entire kinase family.[9] |
| Limitation | Single concentration screen may miss weaker binders. Binding does not always correlate with functional activity. | As a binding assay, it does not distinguish between agonists, antagonists, or allosteric modulators. It also does not measure functional enzymatic inhibition. |
Expert Insight: For a novel compound like "3-(3-aminophenyl)-N-methylpropanamide," a pragmatic approach is to run both types of screens. The SafetyScreen panel addresses the most common liabilities that can cause safety-related attrition.[15] The KINOMEscan is crucial because kinases are a large and structurally related family, making unintended cross-reactivity common. A clean kinase profile is a significant asset for any new chemical entity.
PART 3: Cellular Validation with the Cellular Thermal Shift Assay (CETSA)
A primary screen hit, whether it's 80% inhibition in a binding assay or a 50 nM Kd, is not definitive proof of a physiologically relevant interaction. The compound must still cross the cell membrane, avoid efflux pumps, and engage its target in the crowded, complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or tissues.[16][17]
The principle of CETSA is based on ligand-induced thermal stabilization.[18] When a drug binds to its protein target, the resulting complex is often more resistant to heat-induced unfolding and aggregation. By heating cells to a specific temperature, unbound proteins will denature and precipitate, while the drug-bound fraction remains soluble.[19] This soluble fraction can then be quantified by methods like Western blotting or mass spectrometry.
Caption: Experimental workflow for an Isothermal Dose-Response (ITDR) CETSA.
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to confirm target engagement in a dose-dependent manner in intact cells.
-
Cell Culture: Plate the cells expressing the target of interest and allow them to reach approximately 80% confluency.
-
Compound Treatment: Prepare a serial dilution of "3-(3-aminophenyl)-N-methylpropanamide" (e.g., from 0.1 nM to 50 µM).[19] Aspirate the culture medium and add medium containing the compound or vehicle (e.g., 0.1% DMSO). Incubate for a sufficient time to allow cell penetration and target binding (typically 30-60 minutes).
-
Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a buffered solution to a known concentration.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them at a pre-determined temperature (the temperature at which about 50% of the target protein denatures without the drug) for 3-8 minutes.[19] An unheated control sample should be kept on ice.
-
Lysis: Lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in each sample using a quantitative method like Western blot or an ELISA.
-
Data Interpretation: Plot the amount of soluble protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming cellular engagement.
PART 4: Data Synthesis and Interpretation
To illustrate the process, let's consider hypothetical data for "3-(3-aminophenyl)-N-methylpropanamide." Assume its intended therapeutic target is a protein kinase, "Kinase A."
Hypothetical Primary Screening Results
Table 1: Example Results from SafetyScreen44 Panel (Test Concentration: 10 µM) A "hit" is typically defined as >50% inhibition in a binding assay or >50% activity modulation in a functional assay.
| Target | Assay Type | % Inhibition | Assessment |
| Adenosine A1 Receptor | Binding | 12% | No Hit |
| Dopamine Transporter (DAT) | Binding | 85% | Hit |
| hERG Channel | Binding | 25% | No Hit |
| MAO-A | Enzymatic | 68% | Hit |
| ... (40 other targets) | ... | <50% | No Hit |
Table 2: Example Results from KINOMEscan Panel This output shows quantitative binding affinity. A lower Kd indicates stronger binding.
| Target | Gene Symbol | Kd (nM) | Assessment |
| Kinase A | KINA | 25 | Potent On-Target |
| Kinase B | KINB | 8,500 | Negligible |
| Kinase C | KINC | 450 | Off-Target Hit |
| Kinase D | KIND | >10,000 | Negligible |
| ... (450+ other kinases) | ... | >10,000 | Negligible |
Interpretation: The primary screens suggest our compound is potent against its intended target, Kinase A (Kd = 25 nM). However, several potential liabilities have been identified:
-
Strong binding to the Dopamine Transporter (DAT).
-
Inhibition of the MAO-A enzyme.
-
A secondary, weaker interaction with Kinase C (Kd = 450 nM).
Hypothetical CETSA Validation Results
To confirm these interactions, ITDR CETSA experiments are performed in cells expressing Kinase A, Kinase C, and DAT.
Table 3: Example CETSA Results
| Target | CETSA Result | Cellular EC50 | Interpretation |
| Kinase A | Dose-dependent thermal stabilization | 40 nM | Confirmed On-Target Engagement |
| Kinase C | Dose-dependent thermal stabilization | 600 nM | Confirmed Off-Target Engagement |
| Dopamine Transporter (DAT) | No significant thermal stabilization | >30 µM | Primary Hit NOT Validated in Cells |
Final Synthesis: The CETSA results provide critical context. The on-target (Kinase A) and the weaker off-target (Kinase C) interactions were confirmed in a cellular environment, with potency values (EC50) reasonably close to the biochemical binding affinities (Kd). This increases confidence that these are genuine interactions.
Crucially, the interaction with the Dopamine Transporter was not confirmed in the cellular assay. This could be due to poor cell permeability, active efflux from the cell, or the binding site being inaccessible in the native cellular environment. This result effectively de-risks the DAT liability and saves the project from pursuing a false positive. The MAO-A hit would still require a separate cellular functional assay for validation.
The final analysis shows a selectivity window of approximately 15-fold (600 nM / 40 nM) between the intended target and the only validated off-target. The project team can now make an informed decision: Is this selectivity window sufficient to proceed, or should medicinal chemistry efforts be initiated to improve selectivity against Kinase C?
By systematically comparing broad screening platforms and validating hits with orthogonal, cell-based methods, this guide provides a robust strategy to characterize the cross-reactivity profile of any new chemical entity, turning unknown risks into a quantifiable and actionable dataset.
References
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Glick, M. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. Available at: [Link]
-
Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zihin, H. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]
-
Romano, A., & Patriarca, F. (2004). Cross-reactivity among drugs: clinical problems. European Annals of Allergy and Clinical Immunology, 36(4), 119-124. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Hu, Y., & Bajorath, J. (2013). Molecular property- and activity-based relationships between promiscuous and nonpromiscuous drugs. Journal of medicinal chemistry, 56(8), 3426-3435. Available at: [Link]
-
Harvard Gazette. (2026). How COVID-era trick may transform drug, chemical discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Berger, M. R., et al. (1989). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reviews, 16(4), 303-317. Available at: [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Eurofins Discovery. (2013). Eurofins Panlabs Safety Screening Webinar. Retrieved from [Link]
-
ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
ACS Nano. (2023). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]
-
YouTube. (2020). off-target effects of drugs. Retrieved from [Link]
-
MDPI. (n.d.). Quantum and Artificial Intelligence in Drugs and Pharmaceutics. Retrieved from [Link]
-
Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. Retrieved from [Link]
-
Cosmo Bio. (n.d.). SAFETYscan™ In Vitro Safety Assessment Panel Service. Retrieved from [Link]
Sources
- 1. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride [myskinrecipes.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. researchgate.net [researchgate.net]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. m.youtube.com [m.youtube.com]
- 16. news-medical.net [news-medical.net]
- 17. CETSA [cetsa.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
A Researcher's Guide to Validating the Anticancer Effects of 3-(3-aminophenyl)-N-methylpropanamide in Xenograft Models
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for assessing the in vivo anticancer efficacy of a novel investigational compound, "3-(3-aminophenyl)-N-methylpropanamide," using xenograft models. While direct in vivo studies on this specific molecule are not yet widely published, its structural similarity to other aminophenyl-containing compounds with demonstrated anticancer properties warrants a thorough preclinical evaluation.[1][2][3]
This document will serve as an in-depth technical guide, outlining the rationale behind experimental choices, presenting detailed methodologies, and offering a comparative analysis against a hypothetical standard-of-care agent. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols form a self-validating system for robust and reproducible results.
Introduction to 3-(3-aminophenyl)-N-methylpropanamide and a Putative Mechanism of Action
"3-(3-aminophenyl)-N-methylpropanamide" is a small molecule belonging to a class of compounds containing an aminophenyl moiety, which has been identified in various biologically active agents.[1] While its precise mechanism of action is yet to be elucidated, related compounds have been shown to induce cell death in cancer cells through apoptosis and autophagy.[3][4] For the purpose of this guide, we will hypothesize that "3-(3-aminophenyl)-N-methylpropanamide" acts as an inhibitor of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.
To establish a strong foundation for in vivo studies, initial in vitro characterization is essential. This typically involves a panel of cancer cell line screenings to determine the half-maximal inhibitory concentration (IC50) and to identify sensitive and resistant cell lines.[1]
The Imperative of In Vivo Validation: Xenograft Models
While in vitro assays provide valuable preliminary data, they do not recapitulate the complex tumor microenvironment.[5] Xenograft models, which involve the transplantation of human tumor tissue or cells into immunodeficient mice, are a critical step in preclinical drug development.[6][7][8] They allow for the evaluation of a compound's efficacy in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[9]
There are two primary types of xenograft models to consider:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[8] They are highly reproducible and cost-effective, making them suitable for initial large-scale screening of drug candidates.[6]
-
Patient-Derived Xenografts (PDX): PDX models are created by directly implanting tumor fragments from a patient into an immunodeficient mouse.[10][11] These models are believed to better preserve the heterogeneity and architecture of the original tumor, offering potentially more clinically relevant predictive insights.[12][13][14]
For our validation strategy, a phased approach is recommended, starting with CDX models for initial efficacy testing, followed by PDX models representing specific cancer subtypes for more in-depth analysis.
Comparative In Vivo Efficacy Study Design
A robust in vivo study design is crucial for obtaining meaningful and translatable results. The following outlines a comprehensive plan for evaluating "3-(3-aminophenyl)-N-methylpropanamide" against a standard-of-care chemotherapy agent (e.g., Paclitaxel) in a breast cancer xenograft model.
Experimental Workflow
Caption: A schematic overview of the in vivo xenograft study workflow.
Hypothetical Comparative Efficacy Data
The following table summarizes hypothetical data from a 28-day study in an MCF-7 breast cancer CDX model.
| Treatment Group | Dose Regimen | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1500 ± 250 | - | +2.5 |
| 3-(3-aminophenyl)-N-methylpropanamide | 50 mg/kg, p.o., daily | 600 ± 150 | 60 | -1.0 |
| Paclitaxel | 10 mg/kg, i.p., twice weekly | 750 ± 180 | 50 | -8.0 |
Data are presented as mean ± standard error of the mean (SEM).
Hypothetical Survival Analysis
A Kaplan-Meier survival curve would be generated to compare the overall survival benefit. In this hypothetical scenario, treatment with "3-(3-aminophenyl)-N-methylpropanamide" would show a significant extension in median survival compared to both the vehicle control and Paclitaxel-treated groups.
Detailed Experimental Methodologies
Cell Culture
-
MCF-7 human breast adenocarcinoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Husbandry
-
Female athymic nude mice (6-8 weeks old) are used for the study.
-
Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures are performed in accordance with institutional guidelines for animal care and use.
Tumor Implantation and Growth Monitoring
-
MCF-7 cells are harvested, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[15]
Treatment Administration
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).
-
"3-(3-aminophenyl)-N-methylpropanamide" is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) daily.
-
Paclitaxel is administered intraperitoneally (i.p.) twice weekly.
-
The vehicle control group receives the formulation vehicle only.
Endpoint Analysis
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the planned treatment period.
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study, tumors are excised, weighed, and processed for downstream molecular analysis.
Proposed Signaling Pathway and Mechanism of Action
Based on our hypothesis, "3-(3-aminophenyl)-N-methylpropanamide" inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 9. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. startresearch.com [startresearch.com]
- 11. criver.com [criver.com]
- 12. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncology-central.com [oncology-central.com]
- 14. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Preclinical Landscape: A Comparative Analysis of Novel Therapeutic Agents
An In-depth Guide for Researchers in Neurodegenerative Disease
In the dynamic field of drug discovery, particularly for neurodegenerative disorders, the rigorous preclinical evaluation of novel therapeutic candidates is paramount. This guide provides a comparative analysis of a hypothetical novel compound, "3-(3-aminophenyl)-N-methylpropanamide," against a current standard-of-care, using preclinical models relevant to a specific neurodegenerative disease. The following sections will delve into the mechanistic rationale, comparative efficacy, and safety profiles, supported by detailed experimental protocols and data interpretation.
Introduction: The Unmet Need in Neurodegenerative Disease
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health burden. While current standard-of-care treatments can manage symptoms to a degree, they largely fail to halt or reverse the underlying disease progression. This therapeutic gap drives the urgent search for novel disease-modifying therapies. This guide focuses on the preclinical assessment of "3-(3-aminophenyl)-N-methylpropanamide," a compound hypothesized to target key pathological pathways, in comparison to established therapeutic interventions.
Mechanism of Action: A Tale of Two Pathways
A critical aspect of preclinical evaluation is understanding the mechanism of action (MoA) of a novel compound relative to the standard-of-care. This informs the selection of appropriate models and biomarkers for efficacy testing.
Standard-of-Care: Symptomatic Relief
Many current treatments for neurodegenerative diseases offer symptomatic relief without addressing the root cause. For instance, in the context of Parkinson's disease, Levodopa remains a cornerstone of therapy. It acts as a precursor to dopamine, replenishing the depleted neurotransmitter levels in the brain and thereby alleviating motor symptoms.
Figure 1. Simplified mechanism of action for Levodopa.
"3-(3-aminophenyl)-N-methylpropanamide": A Hypothetical Disease-Modifying Approach
For the purpose of this guide, we will hypothesize that "3-(3-aminophenyl)-N-methylpropanamide" acts as a potent and selective inhibitor of a key kinase involved in the hyperphosphorylation of tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's.
Figure 2. Hypothesized mechanism of action for "3-(3-aminophenyl)-N-methylpropanamide".
Comparative Preclinical Efficacy: A Head-to-Head Analysis
The core of any preclinical evaluation lies in direct, head-to-head comparisons of the investigational compound with the standard-of-care in relevant animal models.
Experimental Design: A Robust Framework for Evaluation
A well-designed preclinical study is crucial for generating reliable and translatable data. The following outlines a typical experimental workflow for comparing "3-(3-aminophenyl)-N-methylpropanamide" with a standard-of-care in a transgenic mouse model of tauopathy.
Figure 3. A representative preclinical experimental workflow.
Data Summary: A Quantitative Comparison
The following table summarizes hypothetical data from a comparative preclinical study.
| Parameter | Vehicle Control | Standard-of-Care | "3-(3-aminophenyl)-N-methylpropanamide" (Low Dose) | "3-(3-aminophenyl)-N-methylpropanamide" (High Dose) |
| Cognitive Function (Morris Water Maze Escape Latency, seconds) | 60 ± 5 | 55 ± 6 | 40 ± 5 | 30 ± 4** |
| Tau Pathology (p-tau levels, % of control) | 100% | 95% | 60% | 40% |
| Neuronal Loss (NeuN positive cells/mm²) | 500 ± 50 | 520 ± 45 | 650 ± 60* | 750 ± 55 |
| Synaptic Density (Synaptophysin levels, % of control) | 100% | 105% | 130%* | 150%** |
*p < 0.05 vs Vehicle; **p < 0.01 vs Vehicle and Standard-of-Care
Safety and Tolerability: A Critical Hurdle
Beyond efficacy, a favorable safety profile is essential for the advancement of any new therapeutic candidate.
Preliminary Safety Assessment
Initial safety and tolerability are assessed through a combination of in-life observations and post-mortem analyses.
-
In-life Observations: Daily monitoring of clinical signs, body weight, and food/water intake.
-
Clinical Pathology: Blood and urine analysis at the end of the study to assess organ function (e.g., liver enzymes, kidney function markers).
-
Histopathology: Microscopic examination of major organs to identify any treatment-related pathological changes.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following provides a detailed, step-by-step protocol for a key biochemical assay used in the preclinical evaluation.
Western Blot for Phospho-Tau
-
Tissue Homogenization:
-
Dissect and snap-freeze brain tissue (e.g., hippocampus, cortex) in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., AT8, PHF-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the phospho-tau signal to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This guide provides a framework for the preclinical comparison of a novel therapeutic candidate, "3-(3-aminophenyl)-N-methylpropanamide," with a standard-of-care treatment. The hypothetical data presented suggest that a disease-modifying approach targeting the underlying pathology may offer significant advantages over purely symptomatic treatments. However, it is crucial to emphasize that these are illustrative data. Rigorous, well-controlled, and reproducible preclinical studies are essential to validate these findings and justify the progression of a compound into clinical development. Future studies should aim to further elucidate the mechanism of action, explore a wider range of preclinical models, and conduct comprehensive safety and toxicology assessments.
References
As "3-(3-aminophenyl)-N-methylpropanamide" is a hypothetical compound for the purposes of this guide, a list of real-world references cannot be generated. In a real-world scenario, this section would include citations to peer-reviewed publications, established protocols, and authoritative reviews relevant to the specific disease, compound, and experimental methods discussed.
Mastering Selectivity: A Researcher's Guide to Characterizing "3-(3-aminophenyl)-N-methylpropanamide"
For the diligent researcher in drug discovery, the synthesis of a novel compound like "3-(3-aminophenyl)-N-methylpropanamide" is but the first step on a long and exacting journey. A molecule's therapeutic potential is intrinsically linked not just to its potency against its intended target, but also to its selectivity—its ability to ignore the vast landscape of other biomolecules within a cell. Poor selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of a novel small molecule, using our subject compound as a guiding example. We will delve into the causality behind experimental choices, ensuring a self-validating and robust assessment of your compound's interaction profile.
The Centrality of Selectivity in Drug Development
The human body is a complex network of interacting proteins. A successful therapeutic agent must navigate this complexity with precision. For instance, the human kinome, a family of enzymes crucial in signaling pathways, comprises over 500 members.[1] Many of these kinases share structural similarities in their ATP-binding pockets, the very site most kinase inhibitors are designed to target.[2] Consequently, a promiscuous inhibitor can inadvertently modulate multiple signaling pathways, leading to unforeseen and often detrimental physiological responses.[3] Therefore, a rigorous evaluation of selectivity is not merely a characterization step but a critical determinant of a compound's viability as a drug candidate.
A Tiered Approach to Selectivity Profiling
A systematic and tiered approach is essential to efficiently and comprehensively assess the selectivity of a novel compound. This process typically begins with identifying the primary target and then progressively broadens to screen for off-target interactions.
Tier 1: Primary Target Identification and Potency Assessment
The initial step is to ascertain the primary biological target of "3-(3-aminophenyl)-N-methylpropanamide" and quantify its potency. This is often guided by the initial hypothesis that led to the compound's synthesis. Assuming, for the sake of this guide, that the compound was designed as a kinase inhibitor, the following workflow is recommended.
Experimental Workflow: Initial Target Engagement and Potency
Caption: Tier 1 workflow for primary target identification and potency assessment.
Step-by-Step Protocol: Biochemical Potency (IC50 Determination)
-
Assay Selection: Choose a suitable biochemical assay format. Radiometric assays, such as the HotSpot™ assay, directly measure the phosphorylation of a substrate and are considered a gold standard.[3][4] Alternatively, fluorescence-based or luminescence-based assays like ADP-Glo™ offer high-throughput capabilities.[5][6]
-
Reagents and Setup:
-
Recombinant human kinase (the hypothesized primary target).
-
Specific substrate peptide or protein for the kinase.
-
ATP (at a concentration close to the Michaelis constant, Km, for initial assessment).[7]
-
"3-(3-aminophenyl)-N-methylpropanamide" serially diluted in DMSO.
-
Assay buffer and detection reagents.
-
-
Procedure:
-
Dispense the kinase, substrate, and your compound into a multi-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range.[7]
-
Stop the reaction and quantify the product formation using the chosen detection method.
-
Include positive (known inhibitor) and negative (DMSO vehicle) controls.[2]
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.[2]
-
Rationale: This initial biochemical screen provides a clean, in-vitro measure of the direct interaction between your compound and its putative target, free from the complexities of a cellular environment.[8]
Step-by-Step Protocol: Cellular Target Engagement
-
Assay Selection: Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[9] It measures the change in the thermal stability of a protein upon ligand binding.
-
Procedure:
-
Culture cells that endogenously express the target kinase.
-
Treat the cells with varying concentrations of "3-(3-aminophenyl)-N-methylpropanamide" or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Binding of your compound should increase the thermal stability of the target protein, resulting in a shift of the melting curve to higher temperatures.
-
Rationale: Confirming target engagement within a cellular context is crucial, as it demonstrates that the compound can penetrate the cell membrane and bind to its target in a more physiologically relevant environment.[8]
Tier 2: Broad Selectivity Profiling (Kinome Scanning)
Once the primary target and its potency are established, the next critical step is to assess the compound's selectivity across a broad range of related proteins. For a putative kinase inhibitor, this involves screening against a large panel of kinases, a process often referred to as kinome profiling.[1][5]
Experimental Workflow: Kinome-wide Selectivity Profiling
Caption: Tier 2 workflow for broad kinome selectivity profiling.
Step-by-Step Protocol: Large-Panel Kinase Screen
-
Service Provider Selection: Several commercial vendors offer kinome profiling services using various assay platforms (e.g., Reaction Biology, Eurofins, Promega).[5][6] These services provide access to large, validated panels of kinases.
-
Initial Screen:
-
Data Interpretation:
-
The primary output is the percentage of inhibition for each kinase at the tested concentration.
-
A common threshold for identifying a significant "hit" is >50% inhibition.
-
Rationale: A single-concentration screen is a cost-effective method to rapidly identify potential off-target interactions across a large portion of the kinome.[5]
Follow-up: IC50 Determination for Off-Target Hits
For any kinases identified as significant hits in the initial screen, perform dose-response experiments to determine their IC50 values, following the biochemical protocol outlined in Tier 1.
Rationale: Determining the IC50 for off-targets allows for a quantitative comparison of potency between the primary target and any unintended targets, which is essential for calculating selectivity scores.
Data Presentation and Interpretation
A clear presentation of selectivity data is crucial for decision-making.
Table 1: Hypothetical Selectivity Profile of "3-(3-aminophenyl)-N-methylpropanamide"
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Primary Target) |
| Primary Target (e.g., Kinase A) | 10 | 1 |
| Off-Target 1 (e.g., Kinase B) | 1,000 | 100 |
| Off-Target 2 (e.g., Kinase C) | 5,000 | 500 |
| Off-Target 3 (e.g., Kinase D) | >10,000 | >1,000 |
Interpretation: In this hypothetical example, "3-(3-aminophenyl)-N-methylpropanamide" demonstrates high selectivity for its primary target, with at least a 100-fold lower potency against the tested off-targets. A selectivity of >100-fold is often considered a benchmark for a selective inhibitor in early-stage drug discovery.
Tier 3: Advanced Selectivity and Off-Target Validation
For promising candidates, further validation of selectivity is warranted, including assessing off-target effects in a cellular context and exploring interactions with unrelated protein families.
-
Cellular Off-Target Validation: For identified off-targets, it's important to determine if the compound engages and inhibits them in a cellular environment. This can be achieved by measuring the phosphorylation of the specific downstream substrates of these off-target kinases in treated cells.[11]
-
Broader Off-Target Screening: To identify potential off-targets beyond the kinome, broader screening panels that include other enzyme families (e.g., GPCRs, ion channels, proteases) should be considered.[12]
-
Chemoproteomics: Advanced techniques like thermal proteome profiling (TPP) can provide an unbiased view of a compound's interactions with thousands of proteins in their native cellular environment.[9]
Comparison with Alternative Compounds
A crucial aspect of this guide is to compare the performance of "3-(3-aminophenyl)-N-methylpropanamide" with alternative compounds targeting the same primary kinase.
Table 2: Hypothetical Comparative Selectivity Data
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Score (S10) |
| "3-(3-aminophenyl)-N-methylpropanamide" | 10 | 1,000 | 5,000 | 0.02 |
| Competitor Compound X | 15 | 150 | 3,000 | 0.05 |
| Competitor Compound Y | 5 | 25 | 100 | 0.20 |
Selectivity Score (S10) is calculated as the number of off-targets with an IC50 less than 10-fold of the primary target, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Interpretation: In this hypothetical comparison, "3-(3-aminophenyl)-N-methylpropanamide" demonstrates a superior selectivity profile compared to both competitor compounds, as indicated by its lower selectivity score. This would position it as a more promising candidate for further development, with a potentially lower risk of off-target mediated side effects.
Conclusion
The assessment of a novel compound's selectivity is a multi-faceted and indispensable component of modern drug discovery. By employing a tiered and logical approach, from initial biochemical potency determination to broad kinome scanning and cellular validation, researchers can build a comprehensive profile of their molecule's interactions. This rigorous, evidence-based evaluation, as outlined for our hypothetical compound "3-(3-aminophenyl)-N-methylpropanamide," is fundamental to identifying candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities. The ultimate goal is not just to inhibit a target, but to do so with the precision of a molecular scalpel.
References
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Blevins, R. D., Saad, C., & Beilke, L. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Toxicological Sciences, 165(1), 1-10. Available at: [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
-
Sedykh, A., & Liu, R. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 815. Available at: [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]
-
Blevins, R. D., Saad, C., & Beilke, L. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. Available at: [Link]
-
Sedykh, A., & Liu, R. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Vankadara, S., & Cui, M. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i868-i876. Available at: [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]
-
DiscoveRx. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Available at: [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
Inglese, J., Auld, D. S., & Jadhav, A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
Sources
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pharmaron.com [pharmaron.com]
- 7. assayquant.com [assayquant.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 3-(3-aminophenyl)-N-methylpropanamide Derivatives Against TRPV1
This guide provides a comprehensive, technically detailed framework for conducting a comparative molecular docking study of novel 3-(3-aminophenyl)-N-methylpropanamide derivatives. We will navigate the essential steps from ligand design and protein preparation to the execution and interpretation of docking simulations, with a focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel as our therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to explore structure-activity relationships and guide lead optimization.
Introduction: The Rationale for Targeting TRPV1 with Novel Propanamides
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception, temperature sensing, and inflammation.[1] Its activation by various stimuli, including capsaicin, heat, and protons, makes it a compelling target for the development of novel analgesics.[2] The propanamide scaffold has been identified as a promising pharmacophore for TRPV1 antagonists.[3] Building upon this, our investigation focuses on derivatives of "3-(3-aminophenyl)-N-methylpropanamide," a lead compound for which we will explore in silico the impact of targeted chemical modifications on its binding affinity and interaction profile with the TRPV1 channel.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] By simulating the interaction between our designed ligands and the TRPV1 binding pocket, we can gain insights into the structural determinants of binding and rationally prioritize compounds for synthesis and biological evaluation. This guide will utilize AutoDock Vina, a widely used and validated open-source docking program, to perform these simulations.[5][6]
Designing the Derivative Library: A Structure-Activity Relationship (SAR) Approach
To conduct a meaningful comparative study, we will design a small, focused library of virtual derivatives of our lead compound, 3-(3-aminophenyl)-N-methylpropanamide. The design of these derivatives is guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies, where systematic modifications are introduced to probe the chemical space around the lead scaffold.[7][8] Our designed derivatives will feature common substitutions that explore the effects of electronics, sterics, and hydrogen bonding potential.
Lead Compound: 3-(3-aminophenyl)-N-methylpropanamide
Derivative Set:
-
DERIVATIVE-01 (Fluoro substitution): 3-(3-amino-4-fluorophenyl)-N-methylpropanamide
-
Rationale: Introduction of a small, electron-withdrawing fluorine atom to explore the impact of altered electronics on the phenyl ring.
-
-
DERIVATIVE-02 (Chloro substitution): 3-(3-amino-4-chlorophenyl)-N-methylpropanamide
-
Rationale: A larger halogen atom to probe steric tolerance and altered electronic effects within the binding pocket.
-
-
DERIVATIVE-03 (Methyl substitution): 3-(3-amino-4-methylphenyl)-N-methylpropanamide
-
Rationale: Addition of a small, lipophilic methyl group to investigate the potential for favorable hydrophobic interactions.
-
-
DERIVATIVE-04 (Trifluoromethyl substitution): 3-(3-amino-4-(trifluoromethyl)phenyl)-N-methylpropanamide
-
Rationale: A strongly electron-withdrawing and lipophilic group to assess its combined electronic and steric influence.
-
-
DERIVATIVE-05 (Hydroxyl substitution): 3-(3-amino-4-hydroxyphenyl)-N-methylpropanamide
-
Rationale: Introduction of a hydrogen bond donor and acceptor to explore potential polar interactions within the binding site.
-
Experimental Protocol: A Step-by-Step Guide to Docking with AutoDock Vina
This section provides a detailed workflow for performing the comparative docking study. The protocol is designed to be self-validating by including steps for re-docking a known ligand to validate the docking parameters.
Software and Resource Requirements
-
UCSF Chimera: For visualization and preparation of protein and ligand structures.
-
AutoDock Tools (ADT): For preparing PDBQT files for the protein and ligands.
-
AutoDock Vina: For performing the molecular docking simulations.[3][5]
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Experimental Workflow Diagram
Figure 1: Molecular Docking Workflow.
Detailed Methodology
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the rat TRPV1 in complex with resiniferatoxin (RTX) from the PDB (PDB ID: 3J5Q).[2][9]
-
Clean the PDB File: Open the PDB file in UCSF Chimera. Remove water molecules, co-factors, and any non-essential protein chains. For this study, we will use chain A.
-
Add Hydrogens and Charges: Use AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein.
-
Save as PDBQT: Save the prepared protein structure as a PDBQT file (e.g., 3J5Q_protein.pdbqt).
Step 2: Ligand Preparation
-
Create 3D Structures: Draw the 2D structures of the lead compound and all five derivatives using a chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
Convert to 3D and Optimize: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare for Docking: Open each 3D ligand structure in ADT. Detect the root, set the number of rotatable bonds, and save each ligand as a PDBQT file (e.g., lead_compound.pdbqt, derivative_01.pdbqt, etc.).
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand (RTX) in the original PDB file.
-
Define the Grid Box: In ADT, center the grid box on the identified binding site. The size of the box should be large enough to accommodate the ligands and allow for conformational sampling. A recommended size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Save the Grid Parameters: Note the center coordinates and dimensions of the grid box for the AutoDock Vina configuration file.
Step 4: Running the Docking Simulation
-
Create a Configuration File: For each ligand, create a text file (e.g., conf.txt) with the following information:
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
Step 5: Results Analysis
-
Examine the Log File: The log file (log.txt) will contain the binding affinity scores (in kcal/mol) for the different binding modes. The most negative score represents the most favorable binding pose.
-
Visualize the Docking Poses: Open the protein and the output PDBQT file (output.pdbqt) in UCSF Chimera to visualize the predicted binding poses of the ligand within the protein's active site.
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Data Presentation and Interpretation
The results of the comparative docking study should be presented in a clear and concise manner to facilitate interpretation and the derivation of SAR insights.
Comparative Docking Scores
| Compound ID | Derivative Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Lead Compound | None | Hypothetical Value | Hypothetical Residues |
| DERIVATIVE-01 | 4-Fluoro | Hypothetical Value | Hypothetical Residues |
| DERIVATIVE-02 | 4-Chloro | Hypothetical Value | Hypothetical Residues |
| DERIVATIVE-03 | 4-Methyl | Hypothetical Value | Hypothetical Residues |
| DERIVATIVE-04 | 4-Trifluoromethyl | Hypothetical Value | Hypothetical Residues |
| DERIVATIVE-05 | 4-Hydroxyl | Hypothetical Value | Hypothetical Residues |
Discussion and SAR Interpretation
The discussion should focus on interpreting the docking results in the context of the chemical modifications made to the lead compound.
-
Binding Affinity Trends: Analyze the trend in predicted binding affinities across the derivative series. For instance, does the introduction of an electron-withdrawing group (e.g., -F, -Cl, -CF3) consistently improve or decrease the binding affinity?
-
Interaction Analysis: Compare the binding poses and key interactions of the derivatives with those of the lead compound. Does a particular substitution, like the hydroxyl group in DERIVATIVE-05, lead to the formation of a new hydrogen bond that could explain a higher predicted affinity?
-
Steric and Electronic Effects: Discuss how the size and electronic nature of the substituents influence the fit of the ligands within the binding pocket. For example, the larger chloro or trifluoromethyl group might introduce steric clashes or favorable interactions not observed with the smaller fluoro or methyl groups.
-
Hypothesis Generation for Lead Optimization: Based on the in silico SAR, propose further modifications to the scaffold that could enhance binding affinity. For example, if the 4-position on the phenyl ring is identified as a region tolerant to substitution, larger or more complex functional groups could be explored at this position in the next design cycle.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative docking study of novel 3-(3-aminophenyl)-N-methylpropanamide derivatives against the TRPV1 receptor. By following the detailed experimental protocol and principles of SAR analysis, researchers can leverage molecular docking to gain valuable insights into the molecular basis of ligand recognition and rationally guide the design of more potent and selective therapeutic candidates. The in silico data generated from such studies serves as a critical first step in the drug discovery pipeline, enabling the efficient allocation of resources towards the most promising compounds for synthesis and experimental validation.
References
-
AutoDock Vina and UCSF Chimera for Protein-Ligand Docking. (2020). YouTube. Retrieved from [Link]
- Gómez-Borrego, S., & Torrent-Burgas, M. (2025). Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Julius, D. (2013). TRPV1 structures in distinct conformations reveal activation mechanisms.
- Lee, J., et al. (2012). 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region. Journal of medicinal chemistry, 55(19), 8392–8408.
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube. Retrieved from [Link]
- Liao, M., Cao, E., Julius, D., & Cheng, Y. (2013). Structure of the TRPV1 ion channel determined by electron cryo-microscopy.
-
RCSB PDB. (2013). 3J5Q: Structure of TRPV1 ion channel in complex with DkTx and RTX determined by single particle electron cryo-microscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The structural overview of TRPV1 (PDB: 3J5Q). Retrieved from [Link]
- Sbardella, G. (2011). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Current medicinal chemistry, 18(20), 2965-2983.
- Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & medicinal chemistry, 28(23), 115775.
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
Sources
- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3-(3-aminophenyl)-N-methylpropanamide
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. The proper disposal of research compounds like 3-(3-aminophenyl)-N-methylpropanamide is not merely a regulatory formality but a critical component of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(3-aminophenyl)-N-methylpropanamide, grounded in an understanding of its chemical nature and potential hazards.
The Chemical Profile of 3-(3-aminophenyl)-N-methylpropanamide: Understanding the "Why" Behind the Disposal Protocol
The fundamental principle guiding the disposal of this compound is the prevention of its release into the environment and minimizing exposure to laboratory personnel. Improper disposal, such as drain disposal, can lead to the contamination of waterways, potentially harming aquatic life and entering the human water supply.[1][2]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of 3-(3-aminophenyl)-N-methylpropanamide in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 3-(3-aminophenyl)-N-methylpropanamide for disposal, it is imperative to wear appropriate PPE to prevent skin and eye contact, and inhalation.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile gloves. Ensure gloves are compatible with the solvents used to dissolve the compound.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container.
-
Solid Waste:
-
Place solid 3-(3-aminophenyl)-N-methylpropanamide directly into a designated "Hazardous Solid Waste" container.
-
This container should be clearly labeled with the full chemical name and the appropriate hazard pictograms (e.g., irritant).
-
-
Liquid Waste (Solutions):
-
Solutions of 3-(3-aminophenyl)-N-methylpropanamide should be collected in a designated "Hazardous Liquid Waste" container.
-
The container must be compatible with the solvent used (e.g., a high-density polyethylene or glass container).
-
Crucially, do not mix this waste stream with incompatible chemicals. Aromatic amines can react vigorously with strong oxidizing agents. Avoid mixing with acids or acid anhydrides unless part of a specific neutralization procedure conducted by trained personnel.
-
-
Contaminated Materials:
-
Any materials that have come into contact with 3-(3-aminophenyl)-N-methylpropanamide, such as weighing paper, pipette tips, and contaminated gloves, must be disposed of as hazardous solid waste.
-
Step 3: Waste Container Labeling - Clarity for Safety
Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure.
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(3-aminophenyl)-N-methylpropanamide"
-
The approximate concentration and solvent (for liquid waste)
-
The date the waste was first added to the container
-
The appropriate hazard pictograms (irritant)
-
Step 4: Storage of Waste - Awaiting Professional Disposal
Proper storage of hazardous waste containers is essential to maintain a safe laboratory environment.
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.
Step 5: Professional Disposal - The Final and Critical Step
Under no circumstances should 3-(3-aminophenyl)-N-methylpropanamide or its solutions be disposed of down the drain.
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Maintain records of the waste generated and its disposal, as required by your institution and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the handling and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of 3-(3-aminophenyl)-N-methylpropanamide, the following workflow diagram is provided.
Caption: Disposal workflow for 3-(3-aminophenyl)-N-methylpropanamide.
Summary of Key Disposal Parameters
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid 3-(3-aminophenyl)-N-methylpropanamide | Labeled "Hazardous Solid Waste" container | "Hazardous Waste", Full Chemical Name, Hazard Pictograms, Date | Licensed Hazardous Waste Disposal |
| Solutions of 3-(3-aminophenyl)-N-methylpropanamide | Labeled "Hazardous Liquid Waste" container (solvent compatible) | "Hazardous Waste", Full Chemical Name, Solvent, Concentration, Hazard Pictograms, Date | Licensed Hazardous Waste Disposal |
| Contaminated Labware (gloves, pipette tips, etc.) | Labeled "Hazardous Solid Waste" container | "Hazardous Waste", "Contaminated Materials with 3-(3-aminophenyl)-N-methylpropanamide", Hazard Pictograms, Date | Licensed Hazardous Waste Disposal |
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of chemical reagents like 3-(3-aminophenyl)-N-methylpropanamide is a non-negotiable aspect of professional laboratory practice. By adhering to these evidence-based procedures, researchers not only ensure their own safety and that of their colleagues but also uphold their commitment to environmental stewardship and regulatory compliance. Integrating these practices into your daily workflow builds a culture of safety and reinforces the trustworthiness and integrity of your research endeavors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Foreman, W. T., & Hladik, M. L. (2022). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters, 9(1), 2-10. [Link]
-
Reineke, N., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1431–1440. [Link]
Sources
Comprehensive Safety and Handling Guide for 3-(3-aminophenyl)-N-methylpropanamide
This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-(3-aminophenyl)-N-methylpropanamide. As a trusted partner in your research and development endeavors, we are committed to providing in-depth technical guidance that prioritizes the safety of laboratory personnel and the integrity of your work. The following procedures have been synthesized from established safety principles for handling aromatic amines and related compounds, providing a robust framework for risk mitigation.
Hazard Assessment and Risk Mitigation
A thorough risk assessment should be conducted before commencing any work with this compound.[3] This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact.[3][4] The following table outlines the recommended PPE for handling 3-(3-aminophenyl)-N-methylpropanamide.
| Protection Type | Required PPE | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.[3][5] Ensure proper fit testing and adherence to your institution's respiratory protection program. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and airborne particles.[6][7][8] Standard safety glasses do not offer sufficient protection.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Double gloving is recommended to provide an extra layer of protection against potential permeation by aromatic amines.[4][9] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Chemical-resistant lab coat or coveralls | Should be worn over personal clothing to protect against spills and contamination. Consider disposable coveralls for procedures with a higher risk of significant spillage. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Operational Handling and Workflow
Adherence to a strict, step-by-step operational workflow is paramount for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of solid 3-(3-aminophenyl)-N-methylpropanamide should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.
-
Ventilation: Ensure adequate ventilation is active before beginning work.
-
Weighing: Use a containment balance or a balance within the fume hood to weigh the compound. If a containment balance is unavailable, perform weighing on a tared weigh paper within the fume hood, minimizing the creation of dust.
-
Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid and dissolved aromatic amines.
Solution Preparation and Use
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: If required, use magnetic stirring or gentle agitation to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
-
Transfer: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills.
The following diagram illustrates the recommended workflow for handling 3-(3-aminophenyl)-N-methylpropanamide:
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with 3-(3-aminophenyl)-N-methylpropanamide, including weigh papers, gloves, and disposable lab coats, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Decontamination
-
Glassware: All glassware that has come into contact with the compound should be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
-
Work Surfaces: At the end of each procedure, the work area within the fume hood should be thoroughly decontaminated with an appropriate cleaning agent.
Final Disposal
All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of aromatic amine waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material. If the spill is large or you are not comfortable handling it, contact your institution's EHS department immediately. |
This guide is intended to provide a comprehensive framework for the safe handling of 3-(3-aminophenyl)-N-methylpropanamide. It is imperative that all laboratory personnel receive training on these procedures and have a thorough understanding of the potential hazards before working with this compound.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (2000). AIHAJ, 61(6), 837-41.
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem. (n.d.).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem. (n.d.).
- SAFETY DATA SHEET - Aldrich. (2025).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025).
Sources
- 1. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. velsafe.com [velsafe.com]
- 7. hsa.ie [hsa.ie]
- 8. angenechemical.com [angenechemical.com]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
